Prezatide Copper Acetate
Description
Properties
CAS No. |
130120-57-9 |
|---|---|
Molecular Formula |
C32H54CuN12O12 |
Molecular Weight |
862.4 g/mol |
IUPAC Name |
copper;acetic acid;bis((2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoate) |
InChI |
InChI=1S/2C14H24N6O4.2C2H4O2.Cu/c2*15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;2*1-2(3)4;/h2*7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);2*1H3,(H,3,4);/q;;;;+2/p-2/t2*10-,11-;;;/m00.../s1 |
InChI Key |
LUNQZVCDZKODKF-PFVVTREHSA-L |
Isomeric SMILES |
[H+].[H+].CC(=O)[O-].CC(=O)[O-].C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] |
Canonical SMILES |
[H+].CC(=O)O.CC(=O)O.C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].C1=C(N=C[N-]1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Role of Prezatide Copper Acetate in Tissue Regeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prezatide Copper Acetate, a complex of the tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) and copper (II), is a naturally occurring compound in human plasma that has garnered significant scientific interest for its potent tissue regenerative properties. Its concentration in plasma declines with age, correlating with a diminished capacity for tissue repair. GHK-C functions as a signaling molecule that modulates multiple cellular pathways, leading to a cascade of events that promote wound healing, reduce inflammation, and remodel the extracellular matrix. This technical guide provides an in-depth analysis of the core mechanisms of action of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development in the field of regenerative medicine.
Core Mechanisms of Action
This compound's regenerative effects are not attributed to a single mode of action but rather to its ability to influence a wide range of cellular and molecular processes. These can be broadly categorized into:
-
Modulation of Extracellular Matrix (ECM) and Cell Proliferation: GHK-Cu stimulates the synthesis of key ECM components, such as collagen and elastin, while also regulating the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs) to ensure proper tissue remodeling. It also promotes the proliferation of crucial cell types for regeneration, including fibroblasts and keratinocytes.
-
Anti-Inflammatory and Antioxidant Effects: The peptide complex exhibits significant anti-inflammatory properties by downregulating pro-inflammatory cytokines, primarily through the inhibition of the NF-κB signaling pathway. Furthermore, it enhances the antioxidant defense system by increasing the activity of enzymes like superoxide dismutase (SOD).
-
Stimulation of Angiogenesis and Nerve Outgrowth: GHK-Cu promotes the formation of new blood vessels (angiogenesis) by upregulating the expression of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). It also supports nerve regeneration by stimulating the production of neurotrophic factors.
-
Gene Expression Regulation: One of the most profound effects of GHK-Cu is its ability to modulate the expression of a large number of genes, effectively resetting a "diseased" or "aged" gene expression profile to a healthier state. This broad-spectrum gene regulation is believed to be a key driver of its diverse regenerative activities.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on various biomarkers of tissue regeneration, compiled from in vitro and in vivo studies.
Table 1: Effect of GHK-Cu on Extracellular Matrix Components and Related Gene Expression in Human Dermal Fibroblasts
| Parameter | GHK-Cu Concentration | Observation | Reference |
| Collagen Production | 0.01 nM, 1 nM, 100 nM | Increased protein production.[1] | [1] |
| Elastin Production | 0.01 nM, 1 nM, 100 nM | Increased protein production.[1] | [1] |
| MMP-1 mRNA Expression | 0.01 nM | Increased | [1] |
| MMP-2 mRNA Expression | 0.01 nM | Increased | [1] |
| TIMP-1 mRNA Expression | 0.01 nM, 1 nM, 100 nM | Increased | [1] |
Table 2: Effect of GHK-Cu on Growth Factor Production
| Growth Factor | Cell Type / Model | GHK-Cu Concentration | Observation | Reference |
| VEGF | Human Dermal Fibroblasts | 1 nM | Enhanced expression in irradiated cells.[2] | [2] |
| bFGF | Human Dermal Fibroblasts | 1 nM | Enhanced expression in irradiated cells.[2] | [2] |
| VEGF | Mesenchymal Stem Cells | Dose-dependent | Increased secretion.[2] | [2] |
| Nerve Growth Factor (NGF) | In vivo (nerve stubs in collagen tube) | Not specified | Increased production.[1] | [1] |
| Neurotrophin-3 (NT-3) | In vivo (nerve stubs in collagen tube) | Not specified | Increased production.[1] | [1] |
| Neurotrophin-4 (NT-4) | In vivo (nerve stubs in collagen tube) | Not specified | Increased production.[1] | [1] |
Table 3: Anti-Inflammatory and Antioxidant Effects of GHK-Cu
| Parameter | Model | Observation | Reference |
| TNF-α and IL-6 production | In vivo (LPS-induced acute lung injury in mice) | Decreased through blocking activation of NFκB's p65 and p38 MAPK.[1] | [1] |
| Superoxide Dismutase (SOD) activity | In vivo (LPS-induced acute lung injury in mice) | Increased.[1] | [1] |
| Lipid Peroxidation | In vitro (Cu(2+)-dependent oxidation of LDL) | Completely blocked (SOD1 gave only 20% protection).[1] | [1] |
| Iron release from ferritin | In vitro | Reduced by 87%.[1] | [1] |
Signaling Pathways Modulated by this compound
GHK-Cu exerts its effects by modulating key intracellular signaling pathways. The following diagrams illustrate its influence on the TGF-β and NF-κB pathways.
References
GHK-Cu Signaling Pathways in Dermal Fibroblasts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK), complexed with copper (GHK-Cu), is a naturally occurring peptide fragment first identified in human plasma that has garnered significant attention for its role in tissue regeneration and wound healing.[1][2] Its concentration in plasma declines with age, from approximately 200 ng/mL at age 20 to 80 ng/mL by age 60, correlating with a decrease in the body's regenerative capacity.[2] In dermal fibroblasts, the primary cells responsible for synthesizing the extracellular matrix (ECM), GHK-Cu acts as a potent signaling molecule. It modulates a wide array of cellular processes by resetting gene expression patterns, influencing pathways critical for skin remodeling, inflammation, and cell survival.[2][3][4]
This technical guide provides an in-depth exploration of the core signaling pathways activated by GHK-Cu in dermal fibroblasts, presents quantitative data on its effects, details relevant experimental protocols, and visualizes key mechanisms and workflows.
Core Signaling Pathways and Mechanisms of Action
GHK-Cu exerts its effects through a multi-faceted approach, influencing several key signaling pathways simultaneously. Its ability to modulate the expression of over 4,000 human genes allows it to orchestrate a coordinated response to tissue injury and aging.[1][2]
Extracellular Matrix (ECM) Remodeling
A primary function of GHK-Cu is the regulation of ECM synthesis and degradation, which is crucial for maintaining skin structure and facilitating repair.[5] It stimulates the production of essential ECM components while also modulating the enzymes responsible for remodeling.
-
Stimulation of Collagen and Elastin Synthesis: GHK-Cu significantly upregulates the synthesis of collagen (Types I and III) and elastin in fibroblasts.[6][7] Laboratory studies have demonstrated that GHK-Cu can increase collagen production by up to 70%.[1][6] This is achieved by increasing the transcription of collagen genes (e.g., COL1A1, COL1A2) and enhancing the post-translational processing of procollagen molecules.[8] The copper component is essential, serving as a cofactor for lysyl oxidase, an enzyme critical for collagen and elastin cross-linking.[6]
-
Glycosaminoglycan (GAG) Production: The peptide promotes the synthesis of GAGs, such as dermatan sulfate, chondroitin sulfate, and decorin, which are vital for tissue hydration and structural integrity.[2][9]
-
Modulation of Matrix Metalloproteinases (MMPs) and Inhibitors (TIMPs): GHK-Cu orchestrates tissue remodeling by regulating the balance between MMPs, which break down the ECM, and their inhibitors, TIMPs.[2][3] At low concentrations (0.01 nM), it has been shown to increase the gene expression of MMP-1 and MMP-2, while simultaneously increasing the expression of TIMP-1 at all tested concentrations (0.01, 1, and 100 nM).[3][10] This balanced modulation allows for the efficient removal of damaged matrix proteins and the deposition of new, healthy tissue.[5]
TGF-β Pathway Modulation
The Transforming Growth Factor-beta (TGF-β) pathway is a central regulator of wound healing and fibrosis. GHK-Cu modulates this pathway to promote repair while preventing excessive scarring.[5] It can reverse the gene expression patterns associated with fibrotic conditions like COPD by activating the TGF-β pathway to restore normal fibroblast function.[3][7] However, in other contexts, it has been shown to decrease the secretion of pro-inflammatory and pro-fibrotic cytokines like TGF-β1, which helps in preventing the formation of hypertrophic scars.[11][12] This dual regulatory capacity highlights its role as a homeostatic agent in tissue remodeling.
Anti-inflammatory and Antioxidant Pathways
Chronic inflammation and oxidative stress accelerate skin aging and impair healing. GHK-Cu exhibits potent anti-inflammatory and antioxidant properties.
-
Cytokine Modulation: It reduces the secretion of pro-inflammatory cytokines, including TNF-alpha and IL-6, in dermal fibroblasts.[2][9] This action is partly mediated by the suppression of the NF-κB pathway, a key regulator of inflammation.[1][3]
-
Antioxidant Activity: GHK-Cu increases the level of antioxidant enzymes, such as superoxide dismutase (SOD), by providing the necessary copper cofactor.[12] It also protects against cellular damage by quenching toxic byproducts of lipid peroxidation and chelating free iron, thereby preventing the generation of oxidative free radicals.[12]
Cell Proliferation and Survival Pathways
GHK-Cu promotes the viability and proliferation of fibroblasts and other skin cells, which is essential for regeneration. It has been shown to restore the replicative vitality of fibroblasts that have been damaged by radiation therapy.[2] The peptide activates several pathways that support cell survival and growth:
-
Integrin and p63 Expression: In keratinocytes, GHK-Cu increases the expression of integrins and p63, markers associated with increased "stemness" and proliferative potential.[2][13] This suggests GHK-Cu helps maintain a healthy population of basal stem cells in the skin.
-
PI3K/Akt and MAPK Pathways: GHK-Cu activates the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis.[8] It also influences MAPK pathways (ERK1/2, p38, JNK) to support proliferative responses.[8]
-
Growth Factor Production: GHK-Cu stimulates fibroblasts to produce key growth factors, such as basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF), which are crucial for cell proliferation and angiogenesis (the formation of new blood vessels).[3][7][14]
Quantitative Data Summary
The biological effects of GHK-Cu on dermal fibroblasts have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
Table 1: Effect of GHK-Cu on Gene Expression in Dermal Fibroblasts
| Gene | GHK-Cu Concentration | Change in mRNA Expression | Reference(s) |
| MMP-1 | 0.01 nM | Increased | [3][10][15] |
| MMP-2 | 0.01 nM | Increased | [3][10][15] |
| TIMP-1 | 0.01 nM, 1 nM, 100 nM | Increased | [3][10][15] |
| Collagen I | Not specified | Increased (70% with LED) | [16] |
| Collagen I, IV, VII | Not specified (1:9 ratio with LMW HA) | Increased (Collagen IV up to 25.4x) | [17][18] |
Table 2: Effect of GHK-Cu on Protein Production in Dermal Fibroblasts
| Protein/Molecule | GHK-Cu Concentration | Change in Protein Production | Reference(s) |
| Collagen | 1-10 µM | 70-140% Increase (Type I) | [8] |
| Collagen | 0.01 nM, 1 nM, 100 nM | Increased | [3][10][19] |
| Collagen | Not specified | 70% Increase | [1][6] |
| Collagen | Not specified | 70% Increase (with LED) | [3][7] |
| Elastin | Not specified | 40-60% Increase | [8] |
| Elastin | 0.01 nM, 1 nM, 100 nM | ~30% Increase | [10][19] |
| bFGF | Not specified | 230% Increase (with LED) | [3][7] |
| TGF-β1 | 1 nM | Decreased (IGF-2 dependent) | [11] |
Experimental Protocols
Reproducible in vitro assessment of GHK-Cu bioactivity is fundamental for research and development. The following are detailed methodologies for key experiments.
Protocol 1: Human Dermal Fibroblast (HDF) Culture[15]
-
Cell Thawing & Plating:
-
Rapidly thaw a cryovial of primary Human Dermal Fibroblasts (HDFs) in a 37°C water bath.
-
Transfer cells to a sterile centrifuge tube containing pre-warmed Fibroblast Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Centrifuge to pellet the cells, aspirate the supernatant, and gently resuspend the pellet in fresh medium.
-
Plate the cells onto a standard T-75 tissue culture flask and incubate at 37°C in a 5% CO₂ humidified incubator.
-
-
Cell Maintenance:
-
Change the medium every 2-3 days.
-
Monitor cells for confluence.
-
-
Passaging Cells:
-
When cells reach 80-90% confluency, aspirate the medium and wash once with sterile PBS.
-
Add Trypsin-EDTA and incubate at 37°C for 3-5 minutes until cells detach.
-
Neutralize trypsin with growth medium, collect the cell suspension, and centrifuge.
-
Resuspend the pellet and re-plate at a 1:3 to 1:6 split ratio. Use cells from early passages (3-8) for experiments to ensure consistent biological responses.
-
Protocol 2: GHK-Cu Treatment of Fibroblasts[15][20]
-
Stock Solution Preparation:
-
Reconstitute lyophilized GHK-Cu in sterile, nuclease-free water or PBS to a stock concentration of 1 mM.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter.
-
Store in aliquots at -20°C to prevent repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
Plate HDFs in multi-well plates (e.g., 6-well plates for RNA/protein, 96-well for viability assays) and allow them to adhere and reach approximately 80% confluency.
-
Aspirate the growth medium. Switch to a serum-free or low-serum (e.g., 0.5% FBS) medium for 12-24 hours to synchronize cells and minimize interference from serum growth factors.
-
Prepare working concentrations of GHK-Cu (e.g., 0.01 nM to 100 nM) by diluting the stock solution in the low-serum medium.[10]
-
Add the GHK-Cu-containing medium to the cells. Include a vehicle control (medium without GHK-Cu).
-
Incubate the cells for the desired duration (e.g., 24-48 hours for gene/protein analysis).
-
Protocol 3: Gene Expression Analysis via qRT-PCR[15][18]
-
RNA Isolation:
-
After treatment, aspirate the medium and lyse the cells directly in the well using a lysis buffer from an RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).
-
Homogenize the lysate and proceed with RNA extraction according to the manufacturer's protocol.
-
Perform an on-column DNase I treatment to remove contaminating genomic DNA.
-
Elute the RNA in nuclease-free water and quantify its concentration and purity (A260/A280 ratio ~2.0).
-
-
cDNA Synthesis:
-
Reverse transcribe a standard amount of total RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and random primers.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qRT-PCR reaction mixture containing the cDNA template, a SYBR Green or TaqMan master mix, and gene-specific primers for target genes (e.g., COL1A1, ELN, MMP1, TIMP1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the reaction in a real-time PCR instrument.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the fold change in gene expression relative to the vehicle control.
-
Protocol 4: Quantification of Collagen Production[10][21]
-
Sample Collection:
-
After treating fibroblasts with GHK-Cu for an extended period (e.g., 96 hours), collect the cell culture supernatant.[10] The supernatant contains the secreted collagen.
-
-
Colorimetric Assay:
-
Use a quantitative colorimetric assay kit (e.g., Sircol Soluble Collagen Assay).
-
The assay utilizes the Sirius Red dye, which specifically binds to the [Gly-x-y]n helical structure of soluble collagens.
-
Follow the manufacturer's protocol, which typically involves precipitating the collagen with the dye, centrifuging to collect the pellet, and re-solubilizing the bound dye.
-
Measure the absorbance of the final solution with a spectrophotometer.
-
Calculate the collagen concentration by comparing the absorbance values to a standard curve generated with known collagen concentrations.
-
Conclusion
GHK-Cu is a potent regulator of dermal fibroblast function, operating through a complex network of signaling pathways to promote tissue regeneration and combat signs of aging. Its ability to stimulate ECM production, modulate inflammation, and enhance cellular proliferation makes it a molecule of significant interest for dermatology and drug development. For researchers, a thorough understanding of its dose-dependent effects and the specific pathways it modulates is crucial for harnessing its full therapeutic potential. The quantitative data and standardized protocols provided herein serve as a foundational guide for further investigation into this remarkable peptide.
References
- 1. GHK-Cu: The Regenerative Peptide for Skin, Hair, and Healing - Pulse & Remedy [pulseandremedy.com]
- 2. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of the Human Peptide GHK on Gene Expression Relevant to Nervous System Function and Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptidesciences.com [peptidesciences.com]
- 6. GHK-Cu Peptide | Skin & Healing Benefits [paragonsportsmedicine.com]
- 7. mdpi.com [mdpi.com]
- 8. deltapeptides.com [deltapeptides.com]
- 9. droracle.ai [droracle.ai]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Effect of GLY-HIS-LYS and its copper complex on TGF-β secretion in normal human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. snu.elsevierpure.com [snu.elsevierpure.com]
- 14. marciorubin.com.br [marciorubin.com.br]
- 15. benchchem.com [benchchem.com]
- 16. In vitro observations on the influence of copper peptide aids for the LED photoirradiation of fibroblast collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synergy of GHK-Cu and hyaluronic acid on collagen IV upregulation via fibroblast and ex-vivo skin tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
The Influence of GHK-Cu on Extracellular Matrix Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tripeptide-copper complex, GHK-Cu (glycyl-L-histidyl-L-lysine-copper), is a naturally occurring compound in human plasma that has garnered significant scientific interest for its role in tissue regeneration and wound healing.[1][2] Its concentration in plasma declines with age, from approximately 200 ng/mL at age 20 to 80 ng/mL by age 60.[1][3] This decline is correlated with a reduced capacity for tissue repair. Extensive research has demonstrated that GHK-Cu plays a pivotal role in modulating the synthesis and remodeling of the extracellular matrix (ECM), the intricate network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells. This technical guide provides an in-depth analysis of the effects of GHK-Cu on ECM protein synthesis, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.
Quantitative Effects on Extracellular Matrix Components
GHK-Cu exerts a significant influence on the production of key ECM proteins, including collagen and elastin, and also modulates the enzymes responsible for ECM turnover. The following tables summarize the quantitative effects of GHK-Cu as reported in various studies.
Table 1: GHK-Cu's Effect on Collagen and Elastin Production
| Protein | Cell Type | GHK-Cu Concentration | Change in Production | Reference |
| Collagen | Human Dermal Fibroblasts (HDFa) | 0.01 nM, 1 nM, 100 nM | Increased | [4][5] |
| Collagen I | Human Dermal Fibroblasts | Not Specified | Increased production | [6] |
| Collagen (in vivo) | Female Volunteers (thigh skin) | Topical Cream | 70% of participants showed increased collagen production | [3][6] |
| Collagen Synthesis | Fibroblasts | Not Specified | Increased up to 70% | [7] |
| Elastin | Human Dermal Fibroblasts (HDFa) | 0.01 nM, 1 nM, 100 nM | Increased (~30%) | [4][5] |
Table 2: GHK-Cu's Effect on Gene Expression of Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)
| Gene | Cell Type | GHK-Cu Concentration | Change in mRNA Expression | Reference |
| MMP-1 | Human Dermal Fibroblasts (HDFa) | 0.01 nM | Increased | [4][5] |
| MMP-1 | Aged/Photodamaged Skin Fibroblasts | 1-5 μM | Suppressed by ~40-60% | [8] |
| MMP-2 | Human Dermal Fibroblasts (HDFa) | 0.01 nM | Increased | [4][5] |
| MMP-2 | Keloid Fibroblasts | Not Specified | Increased activity by 30-50% | [8] |
| TIMP-1 | Human Dermal Fibroblasts (HDFa) | 0.01 nM, 1 nM, 100 nM | Increased | [4][5] |
| TIMP-1 | Dermal Fibroblasts (aged donors) | 2 μM | Increased by ~25% | [8] |
| TIMP-2 | Human Dermal Fibroblasts | Not Specified | Increased secretion | [4] |
Key Signaling Pathways Modulated by GHK-Cu
GHK-Cu's effects on ECM synthesis are mediated through several interconnected signaling pathways. The peptide has been shown to influence gene expression, growth factor production, and the cellular response to tissue injury.[7][9]
One of the primary mechanisms is through the modulation of the Transforming Growth Factor-Beta (TGF-β) signaling pathway.[8][9] GHK-Cu can enhance cellular responsiveness to TGF-β ligands, leading to the phosphorylation and nuclear translocation of SMAD2/3 proteins.[8] This, in turn, augments the expression of ECM genes, including various types of collagen, fibronectin, and proteoglycans.[8]
Integrin signaling is another critical pathway affected by GHK-Cu. Integrins are cell surface receptors that mediate the attachment between a cell and the ECM. GHK-Cu has been shown to upregulate the expression of integrin receptors, particularly α5β1 and α2β1, on keratinocytes, which is crucial for their migration and attachment to the provisional matrix during wound healing.[8][10] Furthermore, GHK-Cu treatment of lung fibroblasts from COPD patients led to an elevated expression of integrin beta 1, restoring their ability to contract and remodel collagen.[6]
The following diagrams illustrate these key signaling pathways.
Experimental Protocols
The following section details a generalized methodology for investigating the effects of GHK-Cu on ECM protein synthesis in vitro, based on commonly cited experimental designs.[5][11]
Cell Culture and GHK-Cu Treatment
Objective: To culture human dermal fibroblasts and treat them with varying concentrations of GHK-Cu.
Materials:
-
Human Dermal Fibroblasts (HDFa)
-
Fibroblast Growth Medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
GHK-Cu (lyophilized powder)
-
Sterile, nuclease-free water or PBS
-
0.22 µm sterile filter
-
Tissue culture flasks/plates
-
Trypsin-EDTA
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Culture HDFa in Fibroblast Growth Medium in a humidified incubator. Change the medium every 2-3 days and passage the cells upon reaching 80-90% confluency using Trypsin-EDTA.
-
GHK-Cu Stock Solution Preparation: Reconstitute lyophilized GHK-Cu in sterile, nuclease-free water or PBS to a stock concentration of 1 mM. Sterile-filter the solution and store in aliquots at -20°C.
-
Cell Seeding: Seed HDFa into appropriate culture plates (e.g., 6-well plates for RNA/protein extraction) at a predetermined density to achieve 70-80% confluency at the time of treatment.
-
GHK-Cu Treatment: Once the cells have adhered and reached the desired confluency, replace the growth medium with a serum-free or low-serum medium containing the desired final concentrations of GHK-Cu (e.g., 0.01 nM, 1 nM, 100 nM). Include a vehicle control (medium without GHK-Cu).
-
Incubation: Incubate the treated cells for a specified duration (e.g., 24, 48, or 96 hours) before proceeding to analysis.
Analysis of Gene Expression via qRT-PCR
Objective: To quantify the mRNA expression levels of target genes (e.g., COL1A1, ELN, MMP1, TIMP1) in GHK-Cu-treated fibroblasts.
Materials:
-
RNA isolation kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target and housekeeping genes
-
qRT-PCR instrument
Procedure:
-
RNA Isolation: Lyse the cells directly in the culture wells and isolate total RNA using a commercial RNA isolation kit, following the manufacturer's protocol.
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using a suitable qPCR master mix, specific primers for the target genes (e.g., COL1A1, ELN, MMP1, TIMP1) and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the 2-ΔΔCT method.
Quantification of Collagen and Elastin Production
Objective: To measure the amount of soluble collagen and elastin secreted by GHK-Cu-treated fibroblasts.
Materials:
-
Soluble Collagen Assay Kit (e.g., Sircol™)
-
Soluble Elastin Assay Kit (e.g., Fastin™)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Collection: Collect the cell culture supernatant from the GHK-Cu-treated and control wells.
-
Collagen/Elastin Assay: Perform the colorimetric assays for soluble collagen and elastin according to the manufacturer's instructions.
-
Quantification: Measure the absorbance at the appropriate wavelength using a spectrophotometer or microplate reader and determine the concentration of collagen and elastin based on a standard curve.
The following diagram outlines the general experimental workflow.
Conclusion
GHK-Cu is a potent modulator of extracellular matrix synthesis and remodeling. Its ability to stimulate the production of essential ECM proteins like collagen and elastin, while also regulating the activity of MMPs and TIMPs, underscores its potential in regenerative medicine and dermatology. The underlying mechanisms involve the activation of key signaling pathways, including the TGF-β and integrin pathways. The experimental protocols outlined in this guide provide a framework for the continued investigation of GHK-Cu's multifaceted effects on cellular function. For researchers and drug development professionals, a thorough understanding of these mechanisms and the ability to quantify the biological response to GHK-Cu are crucial for harnessing its therapeutic potential.
References
- 1. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 2. peptidesciences.com [peptidesciences.com]
- 3. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. benchchem.com [benchchem.com]
- 6. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GHK-Cu: The Regenerative Peptide for Skin, Hair, and Healing - Pulse & Remedy [pulseandremedy.com]
- 8. deltapeptides.com [deltapeptides.com]
- 9. peptideslabuk.com [peptideslabuk.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Prezatide Copper Acetate: A Deep Dive into its Impact on Growth Factor Production
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Prezatide Copper Acetate, a complex of the tripeptide Glycyl-L-Histidyl-L-Lysine and copper (GHK-Cu), is a naturally occurring compound in human plasma that has garnered significant scientific interest for its multifaceted role in tissue regeneration and wound healing.[1] Its concentration in the body declines with age, which correlates with a reduced capacity for tissue repair.[2] Extensive research has demonstrated that GHK-Cu's therapeutic effects are largely mediated by its ability to modulate the expression of various growth factors, key signaling molecules that orchestrate cellular responses crucial for tissue repair and maintenance.
This technical guide provides a comprehensive overview of the impact of this compound on the production of critical growth factors. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering a detailed examination of the underlying molecular mechanisms, quantitative data from key studies, and explicit experimental protocols.
Quantitative Data on Growth Factor Modulation by this compound
This compound has been shown to significantly influence the expression of a variety of growth factors and other key proteins involved in tissue remodeling. The following tables summarize the quantitative effects observed in various in vitro and in vivo studies.
Table 1: Effect of this compound on Angiogenic and Fibroblast Growth Factors
| Growth Factor | Cell Type | GHK-Cu Concentration | Observed Effect | Reference |
| Vascular Endothelial Growth Factor (VEGF) | Irradiated Human Dermal Fibroblasts | 1 nM | Significant increase in production | [3] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not Specified | 3.3-fold increase in secreted VEGF | [4] | |
| Basic Fibroblast Growth Factor (bFGF/FGF-2) | Irradiated Human Dermal Fibroblasts | 1 nM | Significant increase in production | [3] |
| Human Dermal Fibroblasts (with LED irradiation) | Not Specified | 230% increase in production | [5] | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not Specified | 3.4-fold increase in secreted FGF-2; 3.6-fold increase in intracellular FGF-2 | [4] |
Table 2: Effect of this compound on Neurotrophic Factors
| Growth Factor | Experimental Model | GHK-Cu Application | Observed Effect | Reference |
| Nerve Growth Factor (NGF) | Rat nerve stubs in collagen tube | GHK-impregnated tube | Increased production | [5][6] |
| Neurotrophin-3 (NT-3) | Rat nerve stubs in collagen tube | GHK-impregnated tube | Increased production | [5][6] |
| Neurotrophin-4 (NT-4) | Rat nerve stubs in collagen tube | GHK-impregnated tube | Increased production | [5][6] |
Table 3: Effect of this compound on Other Key Proteins in Tissue Remodeling
| Protein | Cell Type/Model | GHK-Cu Concentration | Observed Effect | Reference |
| Collagen | Human Dermal Fibroblasts | 0.01, 1, and 100 nM | Increased production | [7] |
| Human Dermal Fibroblasts (with LED irradiation) | Not Specified | 70% increase in synthesis | [5] | |
| Decorin | Human Dermal Fibroblasts | Not Specified | Stimulated synthesis | [2] |
| Elastin | Human Dermal Fibroblasts | 0.01, 1, and 100 nM | Increased production | [7] |
Signaling Pathways Modulated by this compound
This compound exerts its influence on growth factor production through the modulation of key intracellular signaling pathways. A primary pathway implicated in the action of GHK-Cu is the Transforming Growth Factor-Beta (TGF-β) signaling pathway, which plays a pivotal role in tissue repair and extracellular matrix synthesis.
TGF-β/Smad Signaling Pathway
GHK-Cu has been shown to activate the TGF-β pathway, leading to the phosphorylation and nuclear translocation of Smad proteins (Smad2/3).[8] Once in the nucleus, these Smad proteins act as transcription factors, upregulating the expression of various genes involved in tissue regeneration, including those for collagen and other extracellular matrix components.[9] GHK has been observed to reverse the downregulation of the TGF-β pathway seen in conditions like Chronic Obstructive Pulmonary Disease (COPD), restoring the function of lung fibroblasts.[5][10]
References
- 1. The human tri-peptide GHK and tissue remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of copper tripeptide on the growth and expression of growth factors by normal and irradiated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. GHK Peptide Inhibits Bleomycin-Induced Pulmonary Fibrosis in Mice by Suppressing TGFβ1/Smad-Mediated Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Investigating the Anti-inflammatory Properties of GHK-Cu: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The human tripeptide GHK (glycyl-L-histidyl-L-lysine) and its copper complex, GHK-Cu, have garnered significant attention for their multifaceted roles in tissue regeneration and wound healing. A compelling body of evidence, from both in vitro and in vivo studies, has illuminated the potent anti-inflammatory properties of GHK-Cu. This technical guide provides an in-depth analysis of the molecular mechanisms underlying these effects, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways involved. GHK-Cu exerts its anti-inflammatory action primarily through the modulation of pro-inflammatory cytokines, interference with critical signaling cascades such as NF-κB and p38 MAPK, and the enhancement of endogenous antioxidant defenses. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of GHK-Cu in inflammatory conditions.
Introduction
First isolated from human plasma in 1973, the GHK peptide has been identified as a naturally occurring compound whose concentration declines with age. It possesses a high affinity for copper(II) ions, readily forming the GHK-Cu complex, which is considered its primary bioactive form. While extensively studied for its ability to stimulate collagen and glycosaminoglycan synthesis, GHK-Cu also exhibits significant protective and regenerative actions, including profound anti-inflammatory and antioxidant effects. These properties position GHK-Cu as a promising candidate for therapeutic development in a range of inflammatory diseases, from skin conditions to acute lung injury. This guide synthesizes the current understanding of GHK-Cu's anti-inflammatory capabilities to support further research and development.
Mechanisms of Anti-inflammatory Action
GHK-Cu's anti-inflammatory activity is not attributed to a single mechanism but rather to a synergistic combination of effects on cytokine expression, intracellular signaling, and oxidative stress management.
Modulation of Pro-inflammatory Cytokines
GHK-Cu has been consistently shown to suppress the expression and secretion of key pro-inflammatory cytokines that drive the inflammatory cascade.
-
Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6): In various experimental models, including lipopolysaccharide (LPS)-stimulated macrophages and animal models of acute lung injury, GHK-Cu significantly reduces the production of TNF-α and IL-6. These cytokines are pivotal mediators of the acute inflammatory response, and their suppression is a key indicator of anti-inflammatory potential. Studies on human dermal fibroblasts have also confirmed that GHK-Cu can decrease TNF-α-induced secretion of IL-6, suggesting its utility as a topical agent for inflammatory skin conditions.
-
Transforming Growth Factor-beta (TGF-β): While TGF-β has complex roles in both promoting and resolving inflammation, its over-expression is linked to fibrosis and scar formation. GHK-Cu has been shown to decrease the secretion of TGF-β1 in human fibroblast cultures, which may contribute to its anti-fibrotic effects and its ability to promote scarless wound healing.
Regulation of Key Signaling Pathways
GHK-Cu exerts its influence on cytokine production by targeting upstream signaling pathways that are critical for the transcription of inflammatory genes.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to stimuli like LPS, the p65 subunit of NF-κB is phosphorylated and translocates to the nucleus, where it initiates the transcription of pro-inflammatory genes, including TNF-α and IL-6. GHK-Cu has been demonstrated to inhibit this process by suppressing the phosphorylation and nuclear translocation of the NF-κB p65 subunit. This inhibitory action effectively blocks the inflammatory signal at a critical control point.
The p38 mitogen-activated protein kinase (MAPK) pathway is another key signaling cascade activated by inflammatory stressors, leading to the production of cytokines. Research has shown that GHK-Cu can significantly inhibit the LPS-induced phosphorylation of p38 MAPK in macrophages and in animal models of lung injury. This suggests that the anti-inflammatory effects of GHK-Cu are, at least in part, mediated through the modulation of the p38 MAPK signaling pathway.
Recent studies in models of ulcerative colitis have uncovered a novel mechanism involving the SIRT1/STAT3 pathway. GHK-Cu was found to upregulate the expression of Sirtuin 1 (SIRT1), a protein deacetylase with anti-inflammatory roles. This upregulation was associated with the suppression of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation. The STAT3 pathway is crucial for mediating immune and inflammatory responses, and its inhibition by the GHK-Cu-SIRT1 axis represents another important facet of the peptide's anti-inflammatory action.
Antioxidant Properties
Inflammation and oxidative stress are intrinsically linked, with inflammatory cells producing reactive oxygen species (ROS) that can cause tissue damage. GHK-Cu combats oxidative stress through multiple avenues:
-
Enhancing Antioxidant Enzymes: GHK-Cu has been shown to increase the activity of crucial antioxidant enzymes, most notably Superoxide Dismutase (SOD). SOD is a cuproenzyme that catalyzes the dismutation of superoxide radicals into less harmful molecules. By providing copper and potentially upregulating enzyme expression, GHK-Cu bolsters this primary line of cellular antioxidant defense.
-
Reducing Reactive Oxygen Species (ROS): In vitro studies have demonstrated that pretreatment with GHK-Cu significantly reduces intracellular ROS levels in cells challenged with oxidative stressors like LPS or hydrogen peroxide.
-
Scavenging of Toxic Byproducts: GHK has been shown to directly quench cytotoxic end-products of lipid peroxidation, such as 4-hydroxy-trans-2-nonenal and acrolein, further protecting cells from oxidative damage.
Quantitative Data Summary
The following tables summarize the quantitative findings from various studies on the anti-inflammatory and antioxidant effects of GHK-Cu.
Table 1: In Vitro Anti-inflammatory and Antioxidant Effects of GHK-Cu
| Experimental Model | Parameter Measured | GHK-Cu Concentration | Result | Citations |
| LPS-stimulated RAW 264.7 Macrophages | TNF-α Secretion | 10 µM | Significant decrease in secretion | |
| LPS-stimulated RAW 264.7 Macrophages | IL-6 Secretion | 10 µM | Significant decrease in secretion | |
| TNF-α-stimulated Human Dermal Fibroblasts | IL-6 Secretion | Not specified | Reduced secretion | |
| IGF-2-stimulated Human Dermal Fibroblasts | TGF-β1 Secretion | 1 nM | Decreased secretion | |
| LPS-stimulated RAW 264.7 Macrophages | ROS Production | 1-10 µM | Significant decrease in ROS levels | |
| H₂O₂-stimulated WI-38 Cells | ROS Production | 10 nM - 10 µM | Reduction in ROS level to almost 60% of H₂O₂ control | |
| LPS-stimulated RAW 264.7 Macrophages | SOD Activity | Not specified | Increased SOD activity |
Table 2: In Vivo Anti-inflammatory Effects of GHK-Cu
| Experimental Model | Parameter Measured | GHK-Cu Dosage | Result | Citations |
| Bleomycin-induced Lung Fibrosis (Mice) | TNF-α & IL-6 Levels | 2.6 - 260 µg/ml/day (IP) | Reduced levels of TNF-α and IL-6 | |
| Bleomycin-induced Lung Fibrosis (Mice) | Inflammatory Cell Infiltration | 2.6 - 260 µg/ml/day (IP) | Reduced infiltration | |
| LPS-induced Acute Lung Injury (Mice) | TNF-α & IL-6 in BAL Fluid | Not specified | Decreased production | |
| LPS-induced Acute Lung Injury (Mice) | Inflammatory Cell Infiltration | Not specified | Suppressed infiltration | |
| Ischemic Open Wounds (Rats) | TNF-β Concentration | Not specified | Decreased concentration | |
| DSS-induced Ulcerative Colitis (Mice) | TNF-α, IL-6, IL-1β Expression | Not specified | Suppressed cytokine expression |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of GHK-Cu's anti-inflammatory properties.
In Vitro Model: LPS-Induced Inflammation in Macrophages (RAW 264.7)
This protocol is standard for assessing the anti-inflammatory effects of compounds on macrophage activation.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Plating: Seed cells in appropriate plates (e.g., 96-well for viability/ELISA, 6-well for Western blot/RNA extraction) and allow them to adhere overnight.
-
GHK-Cu Pretreatment: Prepare a stock solution of GHK-Cu in sterile PBS or culture medium. Pre-treat the cells with varying concentrations of GHK-Cu (e.g., 1, 10, 100 nM) for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for a specified period (e.g., 4-6 hours for cytokine protein analysis, 24 hours for some gene expression studies). Include control groups (untreated, GHK-Cu alone, LPS alone).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine analysis via ELISA.
-
Cell Lysate: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis.
-
RNA: Lyse cells using a suitable lysis buffer (e.g., TRIzol) for RNA extraction and subsequent RT-qPCR analysis.
-
In Vivo Model: Lipopolysaccharide-Induced Acute Lung Injury (ALI) in Mice
This model is used to evaluate the protective effects of therapeutic agents against acute lung inflammation.
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old). Acclimatize animals for at least one week before the experiment.
-
GHK-Cu Administration: Administer GHK-Cu (e.g., at doses of 1, 5, 10 mg/kg) via intraperitoneal (IP) injection 1 hour prior to the LPS challenge. A control group should receive a saline vehicle.
-
Induction of ALI: Anesthetize the mice and induce ALI by intratracheal instillation of LPS (e.g., 1-5 mg/kg) in a small volume of sterile saline (e.g., 50 µL).
-
Assessment (24 hours post-LPS):
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Euthanize mice and collect BAL fluid by flushing the lungs with PBS. Analyze the fluid for total and differential inflammatory cell counts (neutrophils, macrophages) and for cytokine levels (TNF-α, IL-6) using ELISA.
-
Histopathology: Harvest the lungs, fix in 10% formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to assess lung injury, including edema and inflammatory cell infiltration.
-
Myeloperoxidase (MPO) Activity: Homogenize lung tissue to measure MPO activity, an index of neutrophil infiltration.
-
Western Blot Analysis for Signaling Proteins (p-p38, p-p65)
This protocol is used to quantify the phosphorylation state and thus activation of key signaling proteins.
-
Protein Extraction: Prepare cell or tissue lysates as described in the protocols above.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-p38, anti-phospho-NF-κB p65) and their total protein counterparts, diluted in blocking buffer. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
Visualizing Molecular Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key anti-inflammatory signaling pathways modulated by GHK-Cu and a typical experimental workflow.
Signaling Pathway Diagrams
Caption: GHK-Cu inhibits the NF-κB signaling pathway.
Caption: GHK-Cu inhibits the p38 MAPK signaling pathway.
Caption: GHK-Cu modulates the SIRT1/STAT3 pathway.
Experimental Workflow Diagram
Caption: General workflow for in vitro anti-inflammatory studies.
Conclusion
The collective evidence strongly substantiates the anti-inflammatory properties of GHK-Cu. Its ability to modulate multiple, critical inflammatory pathways—including NF-κB, p38 MAPK, and SIRT1/STAT3—results in a significant reduction of pro-inflammatory cytokine production and a decrease in oxidative stress. The data from both in vitro and in vivo models highlight its potential as a therapeutic agent for a variety of inflammatory conditions. The detailed protocols and pathway visualizations provided in this guide are intended to facilitate further research into the precise mechanisms and clinical applications of this promising peptide. Future studies should focus on dose-optimization, delivery methods, and head-to-head comparisons with existing anti-inflammatory drugs in validated disease models to fully realize its therapeutic potential.
Prezatide Copper Acetate (GHK-Cu): A Technical Guide to its Role in Angiogenesis and Wound Healing
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The human tripeptide GHK (glycyl-L-histidyl-L-lysine), complexed with copper (II) to form Prezatide Copper Acetate or GHK-Cu, is a naturally occurring compound with a significant role in tissue regeneration and wound repair.[1][2][3] Its concentration in human plasma notably decreases with age, from approximately 200 ng/mL at age 20 to 80 ng/mL by age 60, which correlates with a diminished regenerative capacity.[2][4][5][6] GHK-Cu functions as a potent signaling molecule, orchestrating a complex cascade of cellular events crucial for healing.[1][6] This technical guide provides an in-depth analysis of GHK-Cu's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling and experimental pathways.
Core Mechanisms of Action
GHK-Cu's therapeutic effects are multifaceted, influencing multiple biological pathways simultaneously to promote tissue repair.[6][7]
Stimulation of Extracellular Matrix (ECM) and Collagen Synthesis
GHK-Cu is a powerful modulator of ECM components, which are critical for maintaining the structural integrity of the skin.[8] It stimulates the synthesis of collagen (Types I and III), elastin, proteoglycans, and glycosaminoglycans.[4][5][9] Studies have shown that GHK-Cu can increase collagen production by up to 70% in laboratory settings.[6] This is achieved by stimulating fibroblasts and modulating the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), which are enzymes responsible for ECM turnover and remodeling.[4][10]
Promotion of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for supplying oxygen and nutrients to a wound site.[11] GHK-Cu promotes angiogenesis by upregulating the expression of key growth factors, including Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[2][11][12] It stimulates the proliferation and migration of endothelial cells, which are essential for forming new vascular structures.[2][13]
Anti-inflammatory and Antioxidant Effects
Chronic inflammation can significantly impair wound healing. GHK-Cu exhibits potent anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines like TNF-α and inhibiting pathways such as NF-κB.[5][14][15] Furthermore, it acts as an antioxidant by neutralizing free radicals and protecting cells from oxidative stress.[9] It can elevate the levels of antioxidant enzymes and has been shown to increase glutathione and ascorbic acid levels in wound sites.[5][14][16]
Gene Regulation
Recent research has revealed that GHK-Cu can modulate the expression of a large number of human genes.[1][5] It is capable of up- and downregulating at least 4,000 genes, effectively resetting cellular DNA to a healthier state.[1][4] This broad-spectrum gene regulation may be the underlying reason for its diverse and potent regenerative effects, influencing genes involved in inflammation, cell proliferation, and tissue remodeling.[1]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies on GHK-Cu.
Table 1: Effects of GHK-Cu on Wound Healing Parameters
| Parameter | Model / Study Type | Result | Reference |
|---|---|---|---|
| Wound Healing Rate | In vivo (Polymer dressing) | 84.61% healing with GHK-Cu polymer vs. 61.58% with polymer alone | [17] |
| Collagen Synthesis | In vivo (Healthy rats) | 9-fold increase in collagen with GHK-incorporated dressing | [14][16] |
| Collagen Production | In vivo (Human, 12-week topical application) | Improved collagen production in 70% of treated women | [14] |
| Angiogenesis | In vivo (Rabbit wounds) | Increased blood vessel formation | [4][14] |
| Inflammatory Response | In vivo (Ischemic rat wounds) | Decreased concentration of TNF-α, MMP-2, and MMP-9 |[5][14][16] |
Table 2: Effects of GHK-Cu on Cellular and Molecular Targets
| Parameter | Cell Type / Model | Concentration | Result | Reference |
|---|---|---|---|---|
| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 10-100 µM | 33.1% increased proliferation rate with GHK-Cu-liposomes | [18] |
| VEGF & bFGF Expression | Irradiated Human Dermal Fibroblasts | 1 nM | Significant increase in VEGF and bFGF production | [2][19] |
| Collagen & GAG Synthesis | Cultured Fibroblasts | 1-10 nM | Stimulated synthesis of collagen and glycosaminoglycans | [4] |
| Antioxidant Levels | In vivo (Diabetic rat skin) | N/A | Higher levels of glutathione and ascorbic acid |[5][16] |
Signaling Pathways in GHK-Cu Mediated Repair
GHK-Cu orchestrates tissue repair by modulating several key intracellular signaling pathways.
Key Experimental Protocols & Workflows
Reproducible methodologies are critical for evaluating the bioactivity of GHK-Cu. The following sections detail common in vivo and in vitro protocols.
In Vivo: Streptozotocin (STZ)-Induced Diabetic Rat Wound Model
This model is widely used to assess wound healing efficacy in a compromised healing environment, mimicking diabetic wounds in humans.[16]
Methodology:
-
Induction of Diabetes: Male Sprague-Dawley rats receive a single intraperitoneal injection of streptozotocin (STZ) at a dose of 65 mg/kg body weight.[16]
-
Confirmation of Diabetes: Blood glucose levels are monitored. Rats with fasting blood glucose levels consistently above 250 mg/dL are selected for the study.[16]
-
Wounding Procedure: After a 2-week stabilization period, rats are anesthetized. A full-thickness excisional wound (e.g., 8 mm diameter) is created on the dorsal surface using a sterile biopsy punch.[16]
-
Treatment Application: Wounds are treated topically with the experimental formulation (e.g., GHK-Cu in a hydrogel or collagen film) or a placebo control. Application frequency is typically daily or every other day for a period of up to 21 days.[16]
-
Analysis:
-
Wound Closure Rate: The wound area is measured digitally at regular intervals.[16]
-
Histological Analysis: On the final day, wound tissue is excised, fixed, and stained (e.g., H&E for morphology, Masson's Trichrome for collagen) to assess re-epithelialization, collagen deposition, and angiogenesis.[16]
-
Biochemical Analysis: Tissue homogenates can be analyzed for levels of antioxidant enzymes (glutathione, SOD), growth factors, and inflammatory markers.[5][16][17]
-
In Vitro: Angiogenesis (Endothelial Tube Formation) Assay
This assay models the reorganization of endothelial cells into three-dimensional, capillary-like structures, a key step in angiogenesis.[20]
Methodology:
-
Plate Coating: A 96-well plate is coated with a basement membrane matrix extract (e.g., Matrigel®) and allowed to solidify at 37°C.[20]
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are harvested and seeded onto the matrix-coated wells in media containing various concentrations of GHK-Cu (e.g., 10, 50, 100 µM) or a control vehicle.[18]
-
Incubation: Cells are incubated for 4-12 hours at 37°C to allow for tube formation.[21]
-
Visualization & Analysis: The formation of capillary-like networks is observed and imaged using a light or fluorescence microscope.[20][21] Quantitative analysis is performed using imaging software to measure parameters such as total tube length, number of loops, and number of branch points.[21]
In Vitro: Cell Migration (Wound Scratch) Assay
This assay is used to assess the effect of GHK-Cu on cell migration and proliferation, which are key processes in wound closure.[22]
Methodology:
-
Cell Culture: Plate human dermal fibroblasts in a multi-well plate and grow to 90-100% confluence.[22]
-
Scratch Creation: Use a sterile pipette tip (e.g., 200 µL) to create a linear "scratch" or gap in the center of the cell monolayer.[22]
-
Treatment: Wash wells with PBS to remove debris, then add serum-free media containing GHK-Cu at various concentrations (e.g., 1, 10, 100 nM) or a control vehicle.[22]
-
Imaging & Analysis: Capture images of the scratch at time zero and at subsequent time points (e.g., 12, 24, 48 hours). Measure the width of the gap over time to quantify the rate of cell migration and wound closure.
Conclusion
This compound (GHK-Cu) is a powerful signaling peptide with a profound and diverse impact on the processes of angiogenesis and wound healing.[1] Its ability to stimulate ECM synthesis, promote the formation of new blood vessels, exert anti-inflammatory and antioxidant effects, and regulate gene expression makes it a highly compelling candidate for therapeutic development in wound care and regenerative medicine.[1][9] The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the regenerative potential of this remarkable peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. The potential of GHK as an anti-aging peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 6. GHK-Cu: The Regenerative Peptide for Skin, Hair, and Healing - Pulse & Remedy [pulseandremedy.com]
- 7. benchchem.com [benchchem.com]
- 8. ways2well.com [ways2well.com]
- 9. swolverine.com [swolverine.com]
- 10. peptideslabuk.com [peptideslabuk.com]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. OBM Geriatrics | The Effect of the Human Plasma Molecule GHK-Cu on Stem Cell Actions and Expression of Relevant Genes [lidsen.com]
- 14. mdpi.com [mdpi.com]
- 15. droracle.ai [droracle.ai]
- 16. benchchem.com [benchchem.com]
- 17. In Vitro and in Vivo Studies of pH-Sensitive GHK-Cu-Incorporated Polyaspartic and Polyacrylic Acid Superabsorbent Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. marciorubin.com.br [marciorubin.com.br]
- 19. mdpi.com [mdpi.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. n-genetics.com [n-genetics.com]
- 22. benchchem.com [benchchem.com]
The Antioxidant Power of Prezatide Copper Acetate: A Technical Deep Dive for Drug Development Professionals
An in-depth exploration of the mechanisms by which Prezatide Copper Acetate (GHK-Cu) enhances cellular antioxidant defenses, complete with quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Introduction
This compound, a copper complex of the tripeptide glycyl-L-histidyl-L-lysine (GHK-Cu), is a naturally occurring compound in human plasma that has garnered significant attention for its regenerative and protective properties. Its concentration notably declines with age, coinciding with a reduced capacity for tissue repair. While its wound healing and anti-aging effects are well-documented, the core of its efficacy lies in its profound ability to modulate cellular antioxidant enzyme activity. This technical guide provides a comprehensive overview of the antioxidant mechanisms of this compound, offering researchers, scientists, and drug development professionals a detailed resource on its quantitative effects, the experimental methodologies used to adduce these effects, and the intricate signaling pathways it modulates.
Core Mechanism: Enhancement of Endogenous Antioxidant Systems
This compound exerts its antioxidant effects not by acting as a direct radical scavenger, but by upregulating the body's own defense mechanisms against oxidative stress. It achieves this primarily by increasing the activity and expression of key antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx), as well as boosting levels of non-enzymatic antioxidants like glutathione (GSH).[1][2][3] The copper moiety in the GHK-Cu complex is crucial, as copper is an essential cofactor for the activity of Cu/Zn-Superoxide Dismutase (SOD1), a primary defender against superoxide radicals.[4]
Quantitative Effects on Antioxidant Enzyme Activity
The following tables summarize the quantitative data from key in vivo and in vitro studies, demonstrating the significant impact of this compound on antioxidant enzyme activity and related markers.
Table 1: In Vivo Studies on the Effect of this compound on Antioxidant Markers
| Model System | Treatment | Antioxidant Marker | Observed Effect | Reference |
| Lipopolysaccharide (LPS)-induced acute lung injury in mice | Intraperitoneal injection of GHK-Cu (1 or 10 mg/kg) | Superoxide Dismutase (SOD) activity in lung homogenates | Significant increase in SOD activity compared to LPS-only group.[2][5][6] | Park et al., 2016 |
| Glutathione (GSH) levels in lung homogenate | Significant increase in GSH levels compared to LPS-only group.[2] | Park et al., 2016 | ||
| Diabetic wound healing in rats | Topical application of biotinylated GHK-incorporated collagen matrix | Superoxide Dismutase (SOD) activity in granulation tissue | Altered SOD activity, contributing to enhanced healing.[1] | Arul et al., 2007 |
| Catalase (CAT) activity in granulation tissue | Altered CAT activity, supporting the antioxidant defense during healing.[1] | Arul et al., 2007 | ||
| Glutathione (GSH) levels in skin | Higher GSH levels in the GHK-treated group compared to control.[1][7] | Arul et al., 2007 | ||
| Ascorbic Acid levels in skin | Higher ascorbic acid levels in the GHK-treated group.[1] | Arul et al., 2007 | ||
| Open wound healing in rabbits | Topical application of tripeptide-copper complex | Antioxidant enzyme levels in dermal wounds | Elevated levels of antioxidant enzymes.[8] | Gul et al., 2008 |
Signaling Pathways Modulated by this compound
This compound's influence on antioxidant enzyme expression is mediated through its interaction with key intracellular signaling pathways. The primary pathways identified are the Nrf2/Keap1 pathway and the SIRT1/FoxO3a axis.
Nrf2/Keap1 Pathway
The Nrf2/Keap1 pathway is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. In the presence of oxidative stress or inducers like GHK-Cu, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription. GHK-Cu has been shown to upregulate this pathway, leading to increased synthesis of antioxidant enzymes.[9]
SIRT1/FoxO3a Axis
Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in cellular stress resistance, including oxidative stress. Forkhead box protein O3 (FoxO3a) is a transcription factor that, when activated, can promote the expression of antioxidant genes. This compound has been found to activate SIRT1. Activated SIRT1 can then deacetylate FoxO3a, leading to its activation and subsequent translocation to the nucleus, where it upregulates the transcription of antioxidant enzymes like Mn-SOD (SOD2) and Catalase.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the antioxidant enzyme activity of this compound.
In Vivo Model: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice (adapted from Park et al., 2016)
-
Animal Model: Male C57BL/6 mice (6-8 weeks old).
-
Treatment Groups:
-
Control group: No treatment.
-
LPS group: Intratracheal instillation of LPS (5 mg/kg).
-
GHK-Cu + LPS group: Intraperitoneal injection of GHK-Cu (1 or 10 mg/kg) 1 hour before LPS instillation.
-
-
Sample Collection: 24 hours after LPS administration, mice are euthanized, and lung tissues are harvested.
-
Tissue Preparation: Lung tissues are homogenized in a suitable buffer (e.g., cold phosphate-buffered saline) and centrifuged to obtain the supernatant for analysis.
-
Superoxide Dismutase (SOD) Activity Assay (Colorimetric):
-
The assay is based on the inhibition of the reduction of WST-1 (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) by superoxide radicals generated by a xanthine/xanthine oxidase system.
-
Prepare a reaction mixture containing the lung tissue supernatant, WST-1 solution, and xanthine.
-
Initiate the reaction by adding xanthine oxidase.
-
Measure the absorbance at 450 nm at regular intervals.
-
SOD activity is calculated as the percentage of inhibition of the rate of WST-1 reduction. One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of WST-1 reduction by 50%.
-
-
Glutathione (GSH) Assay:
-
GSH levels in the lung homogenate are measured using a commercially available glutathione assay kit, which is typically based on the reaction of GSH with a chromogenic reagent (e.g., 5,5'-dithiobis(2-nitrobenzoic acid), DTNB) to produce a colored product measured spectrophotometrically.
-
In Vivo Model: Diabetic Wound Healing in Rats (adapted from Arul et al., 2007)
-
Animal Model: Streptozotocin-induced diabetic Wistar rats.
-
Wound Creation: Full-thickness excision wounds are created on the dorsal side of the rats.
-
Treatment Groups:
-
Control group: No treatment.
-
Collagen Film (CF) group: Wounds treated with a collagen matrix.
-
Peptide Incorporated Collagen (PIC) group: Wounds treated with a biotinylated GHK-incorporated collagen matrix.
-
-
Sample Collection: Granulation tissue is collected from the wounds at specified time points (e.g., day 8, 16 post-wounding).
-
Tissue Preparation: The collected tissue is homogenized in an appropriate buffer for subsequent biochemical analysis.
-
Antioxidant Enzyme Assays:
-
Superoxide Dismutase (SOD): Assayed by monitoring the inhibition of the autoxidation of pyrogallol.
-
Catalase (CAT): Assayed by measuring the breakdown of hydrogen peroxide, with the change in absorbance monitored at 240 nm.
-
-
Non-enzymatic Antioxidant Measurement:
-
Glutathione (GSH): Estimated using DTNB, which reacts with GSH to produce a yellow-colored compound.
-
Conclusion
This compound (GHK-Cu) demonstrates robust antioxidant activity by enhancing the body's endogenous antioxidant defense systems. Through the upregulation of key antioxidant enzymes like SOD and Catalase and the modulation of critical signaling pathways such as Nrf2/Keap1 and SIRT1/FoxO3a, GHK-Cu effectively mitigates oxidative stress. The quantitative data from both in vivo and in vitro studies provide compelling evidence for its efficacy. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and development of this compound as a therapeutic agent for conditions associated with oxidative damage. For drug development professionals, GHK-Cu represents a promising candidate with a well-defined mechanism of action for applications in regenerative medicine, dermatology, and beyond.
References
- 1. A therapeutic approach for diabetic wound healing using biotinylated GHK incorporated collagen matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The tri-peptide GHK-Cu complex ameliorates lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The tri-peptide GHK-Cu complex ameliorates lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Molecular Targets of Prezatide Copper Acetate in Skin Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prezatide Copper Acetate, a complex of the tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) and copper (II), is a well-documented agent in skin regeneration and wound healing. Its therapeutic and cosmetic applications stem from its ability to modulate a wide array of molecular targets within skin cells, influencing processes from extracellular matrix (ECM) remodeling to antioxidant defense and growth factor signaling. This technical guide provides a comprehensive overview of the molecular targets of this compound in skin cells, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Core Molecular Targets and Mechanisms of Action
This compound (GHK-Cu) exerts its biological effects through a multi-faceted mechanism, primarily by delivering copper ions to cells and through the inherent signaling properties of the GHK peptide itself. The copper component is crucial for the activity of several cuproenzymes essential for skin health, while the GHK peptide can modulate the expression of numerous genes.
Extracellular Matrix Remodeling
A primary target of GHK-Cu is the regulation of ECM components, which are vital for maintaining the skin's structural integrity and elasticity.
1.1. Collagen and Elastin Synthesis:
GHK-Cu has been shown to stimulate the synthesis of collagen and elastin, key structural proteins in the dermis.[1][2][3][4] Copper ions act as a cofactor for lysyl oxidase, an enzyme critical for the cross-linking of collagen and elastin fibers, thereby enhancing their strength and stability.[1] Studies have demonstrated that GHK-Cu can increase type I collagen production in dermal fibroblasts by 70-140% at concentrations ranging from 1-10 μM.[5]
Data Presentation: Effect of this compound on Collagen and Elastin Production in Human Dermal Fibroblasts
| Target Protein | GHK-Cu Concentration | Observation | Reference |
| Collagen | 0.01 nM, 1 nM, 100 nM | Increased production | [1][2][3] |
| α-Elastin | 0.01 nM, 1 nM, 100 nM | ~30% increase in production | [1] |
| Collagen I | 1-10 μM | 70-140% increase in production | [5] |
1.2. Regulation of Matrix Metalloproteinases (MMPs) and Their Inhibitors (TIMPs):
GHK-Cu modulates the delicate balance between MMPs, which degrade ECM proteins, and their endogenous inhibitors, TIMPs. This regulation is crucial for proper tissue remodeling during wound healing and in combating the signs of aging.[6]
Data Presentation: Effect of this compound on MMP and TIMP Gene Expression in Human Dermal Fibroblasts
| Gene | GHK-Cu Concentration | Change in mRNA Expression | Reference |
| MMP-1 | 0.01 nM | Significantly Increased | [2][4] |
| MMP-2 | 0.01 nM | Significantly Increased | [2][4] |
| TIMP-1 | 0.01 nM, 1 nM, 100 nM | Significantly Increased | [2][4] |
| TIMP-2 | 1 nM, 100 nM | Significantly Decreased | [1] |
Growth Factor Modulation
GHK-Cu influences the production and signaling of several growth factors that are critical for skin cell proliferation, migration, and angiogenesis.
2.1. Vascular Endothelial Growth Factor (VEGF) and Basic Fibroblast Growth Factor (bFGF):
GHK-Cu has been shown to stimulate the production of VEGF and bFGF, potent pro-angiogenic factors that promote the formation of new blood vessels, a critical step in wound healing.[7][8] In combination with LED irradiation, GHK increased bFGF production by 230% in human dermal fibroblasts.[3]
2.2. Transforming Growth Factor-beta (TGF-β) Signaling:
The role of GHK-Cu in TGF-β signaling is complex. While some studies suggest it does not alter TGF-β production, others indicate that it enhances cellular responsiveness to TGF-β ligands.[8][9] This sensitization of the TGF-β pathway can amplify the expression of ECM genes.[5]
Antioxidant and Anti-inflammatory Effects
GHK-Cu exhibits potent antioxidant and anti-inflammatory properties, protecting skin cells from oxidative stress and modulating inflammatory responses.
3.1. Antioxidant Enzyme Activity:
Copper is an essential cofactor for the antioxidant enzyme superoxide dismutase (SOD), which plays a crucial role in neutralizing harmful reactive oxygen species (ROS).[1] GHK-Cu can enhance SOD activity, thereby reducing oxidative damage in skin cells.[3][10]
3.2. Anti-inflammatory Action:
GHK-Cu has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6.[7][11] This anti-inflammatory activity contributes to a more favorable environment for tissue repair and regeneration.
Gene Regulation
One of the most profound effects of GHK-Cu is its ability to modulate the expression of a large number of human genes. Microarray and RNA-sequencing studies have revealed that GHK-Cu can influence over 4,000 genes in human fibroblasts, often reversing age-related changes in gene expression.[5] This broad-spectrum gene regulation underlies many of its beneficial effects on skin health.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Culture and Treatment with this compound
Objective: To culture human dermal fibroblasts or keratinocytes and treat them with various concentrations of this compound for downstream analysis.
Materials:
-
Primary Human Dermal Fibroblasts (HDFs) or Human Keratinocytes
-
Fibroblast Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin) or Keratinocyte Growth Medium
-
This compound (GHK-Cu) stock solution (e.g., 1 mM in sterile water)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Tissue culture flasks, plates, and other sterile consumables
Protocol:
-
Cell Seeding: Culture HDFs or keratinocytes in appropriate growth medium in tissue culture flasks. Once confluent, detach the cells using Trypsin-EDTA and seed them into multi-well plates at a desired density.
-
Cell Starvation (Optional): For certain assays, it may be necessary to serum-starve the cells for 24 hours prior to treatment to reduce the influence of growth factors present in the serum.
-
Treatment: Prepare serial dilutions of the GHK-Cu stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0.01 nM, 1 nM, 100 nM).
-
Remove the existing medium from the cells and replace it with the GHK-Cu-containing medium. Include a vehicle control (medium without GHK-Cu).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After incubation, harvest the cells or cell culture supernatant for downstream analysis (e.g., RNA extraction, protein extraction, ELISA).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the mRNA expression levels of target genes (e.g., MMP-1, TIMP-1, COL1A1) in skin cells treated with GHK-Cu.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers for target and reference genes (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Protocol:
-
RNA Extraction: Following treatment with GHK-Cu, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe a standardized amount of total RNA (e.g., 1 µg) into complementary DNA (cDNA) using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reactions by combining the cDNA template, qPCR master mix, and gene-specific primers.
-
Data Analysis: Run the qPCR reaction in a real-time PCR instrument. Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a reference gene.
Quantification of Collagen Production using Sirius Red Staining
Objective: To quantify the amount of collagen produced by fibroblasts treated with GHK-Cu.
Materials:
-
Sirius Red staining solution (0.1% Sirius Red in saturated picric acid)
-
0.1 M NaOH
-
PBS
-
Microplate reader
Protocol:
-
Culture and treat fibroblasts in a multi-well plate as described in Protocol 1.
-
Fixation: After the treatment period, gently wash the cells with PBS and fix them with a suitable fixative (e.g., 4% paraformaldehyde) for 30 minutes.
-
Staining: Wash the fixed cells with PBS and then stain with Sirius Red solution for 1 hour at room temperature.
-
Washing: Wash the stained cells extensively with distilled water to remove unbound dye.
-
Elution: Elute the bound dye by adding 0.1 M NaOH to each well and incubating for 30 minutes with gentle shaking.
-
Quantification: Transfer the eluate to a new microplate and measure the absorbance at 540 nm using a microplate reader. The absorbance is directly proportional to the amount of collagen.
Mandatory Visualizations
Signaling Pathways
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. deltapeptides.com [deltapeptides.com]
- 6. researchgate.net [researchgate.net]
- 7. The human tri-peptide GHK and tissue remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptidesciences.com [peptidesciences.com]
- 9. med.emory.edu [med.emory.edu]
- 10. Stimulation of sulfated glycosaminoglycan synthesis by the tripeptide-copper complex glycyl-L-histidyl-L-lysine-Cu2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portal.cytodocs.com [portal.cytodocs.com]
Prezatide Copper Acetate: A Deep Dive into its Effects on Cellular Senescence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental driver of aging and age-related diseases. The accumulation of senescent cells contributes to tissue dysfunction and chronic inflammation. Prezatide Copper Acetate, a tripeptide-copper complex also known as GHK-Cu, has emerged as a promising agent in regenerative medicine and anti-aging research. This technical guide explores the multifaceted effects of this compound on cellular senescence, detailing its mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols for researchers.
Introduction to Cellular Senescence and this compound
Cellular senescence is a complex biological process characterized by a stable cessation of cell proliferation. Senescent cells undergo distinct morphological and metabolic changes and secrete a pro-inflammatory cocktail of cytokines, chemokines, and growth factors, collectively known as the Senescence-Associated Secretory Phenotype (SASP). The accumulation of these cells in tissues is implicated in a wide range of age-related pathologies.
This compound (GHK-Cu) is a naturally occurring copper-peptide complex with a high affinity for copper ions. It has been extensively studied for its wound healing, anti-inflammatory, and antioxidant properties.[1] Recent research has shed light on its potential to counteract the detrimental effects of cellular senescence, making it a molecule of significant interest in the development of senomorphic and senolytic therapies.
Mechanism of Action of this compound on Cellular Senescence
This compound exerts its effects on cellular senescence through multiple interconnected pathways. Its primary mechanisms include the modulation of gene expression, regulation of key signaling pathways, and restoration of cellular function.
Gene Expression Modulation
GHK-Cu has been shown to influence the expression of a wide array of genes, effectively "resetting" the gene expression profile of aged or damaged cells to a more youthful state. Studies have demonstrated that GHK can modulate the expression of thousands of human genes, upregulating those involved in antioxidant defense, DNA repair, and tissue remodeling, while downregulating pro-inflammatory and pro-apoptotic genes.[2]
Signaling Pathway Regulation
A critical pathway influenced by this compound is the Transforming Growth Factor-β (TGF-β) signaling cascade. The TGF-β pathway plays a dual role in cellular senescence, and its dysregulation is often observed in aging tissues. GHK-Cu has been shown to modulate the TGF-β/Smad pathway, which is instrumental in controlling the cell cycle and the production of extracellular matrix proteins.[3][4] By influencing this pathway, GHK-Cu can help to mitigate the pro-fibrotic and pro-inflammatory aspects of the senescent phenotype.
The cyclin-dependent kinase inhibitors p16INK4a and p21WAF1/CIP1 are key regulators of the senescent cell cycle arrest. While direct quantitative data on the effect of GHK-Cu on these specific markers is still emerging, its ability to promote a more youthful gene expression profile suggests a potential role in downregulating these critical senescence effectors.
Caption: Workflow for Senescence-Associated β-Galactosidase Staining.
Western Blotting for p16INK4a and p21WAF1/CIP1
This technique is used to detect and quantify the levels of key senescence-associated proteins.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p16INK4a, anti-p21WAF1/CIP1, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensity and normalize to a loading control (β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR) for Senescence-Associated Gene Expression
This method is used to measure the mRNA levels of senescence markers.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., CDKN2A for p16INK4a, CDKN1A for p21WAF1/CIP1) and a reference gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
Protocol:
-
Isolate total RNA from cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using specific primers for the target and reference genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Conclusion and Future Directions
This compound demonstrates significant potential as a modulator of cellular senescence. Its ability to reset gene expression, influence key signaling pathways like TGF-β, and promote tissue regeneration highlights its therapeutic promise in addressing age-related decline. While the existing data is compelling, further research is required to fully elucidate the precise quantitative effects of GHK-Cu on core senescence markers such as SA-β-gal activity, p16INK4a, and p21WAF1/CIP1. Future studies should focus on controlled experiments to generate this data, which will be crucial for advancing the development of GHK-Cu-based therapies for age-related diseases. The detailed protocols provided in this guide offer a standardized framework for conducting such investigations.
References
- 1. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of the Human Peptide GHK on Gene Expression Relevant to Nervous System Function and Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
The Bioavailability and Pharmacokinetics of GHK-Cu: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) complexed with copper (GHK-Cu) is a naturally occurring peptide with a wide range of regenerative and protective actions, including wound healing, anti-inflammatory effects, and skin remodeling.[1][2][3] Its therapeutic potential has led to its inclusion in various topical cosmetic and therapeutic products. Understanding the bioavailability and pharmacokinetic profile of GHK-Cu is critical for optimizing its delivery, efficacy, and safety. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of GHK-Cu, with a focus on quantitative data and experimental methodologies.
While extensive research has elucidated the diverse biological activities of GHK-Cu, it is important to note that publicly available, detailed in vivo pharmacokinetic studies in humans, providing classical parameters such as plasma Cmax, Tmax, AUC, and half-life, are limited. The majority of the available data on bioavailability is derived from in vitro studies, particularly concerning topical administration.
Physicochemical Properties and Formulations
GHK-Cu is a small peptide with a low molecular weight, which is a favorable characteristic for penetrating the stratum corneum.[3] It is hydrophilic in nature.[4] GHK-Cu is typically formulated in aqueous solutions for injections and in creams and serums for topical application.[3][5] The stability of GHK-Cu in aqueous solutions is pH-dependent, with stability observed in the pH range of 4.5–7.4.[1]
Routes of Administration and Bioavailability
The bioavailability of GHK-Cu is highly dependent on the route of administration. The primary routes explored are topical application and subcutaneous injection. Oral administration is considered less effective due to the potential for enzymatic degradation in the gastrointestinal tract.[6]
Topical Administration
Topical application is the most common method for delivering GHK-Cu for skin rejuvenation and wound healing.[3][4] The bioavailability from topical formulations is influenced by the integrity of the skin barrier and the formulation itself.
Quantitative Data from In Vitro Human Skin Penetration Studies
An in vitro study using human dermatomed skin provides the most detailed quantitative data currently available on the topical absorption of GHK-Cu.[7]
| Parameter | Value | Unit | Experimental Conditions |
| Permeability Coefficient (Kp) | 2.43 ± 0.51 × 10⁻⁴ | cm/h | Dermatomed human skin, infinite dose conditions |
| Copper Permeated (48h) | 136.2 ± 17.5 | µg/cm² | Dermatomed human skin, infinite dose conditions |
| Copper Retained in Skin (48h) | 97 ± 6.6 | µg/cm² | Dermatomed human skin, infinite dose conditions |
| Systemically Available Copper (estimated) | 200–250 | µg/cm² | Based on lag times of 2-7 hours |
Experimental Protocol: In Vitro Human Skin Penetration
The following methodology was employed to determine the skin penetration of GHK-Cu:[7]
-
Skin Model: Dermatomed human skin was used.
-
Diffusion Cells: Flow-through diffusion cells with a 1 cm² exposure area were utilized.
-
Dosing: The study was conducted under infinite dose conditions.
-
Analysis: The amount of copper that permeated the skin and was retained within the skin was measured over a 48-hour period.
Enhancing Topical Bioavailability
Microneedling has been shown to significantly enhance the penetration of topically applied GHK-Cu. The micro-channels created by the needles allow the peptide to bypass the stratum corneum, potentially increasing its bioavailability to levels approaching that of injectable delivery.[2]
Subcutaneous Injection
Typical Dosing Protocols for Subcutaneous Injection
While pharmacokinetic data is lacking, established clinical practice provides insight into common dosing regimens.
| Goal | Dose Range per Injection | Frequency |
| Systemic anti-aging, inflammation control | 1.0–2.0 mg | 3–5 days per week |
Distribution
Following absorption, GHK-Cu is distributed throughout the body. Preclinical studies in animals have shown that intravenously injected radiolabeled GHK concentrates most densely in the kidneys and brain after 4 hours.[9] In human plasma, GHK levels are approximately 200 ng/mL at age 20, declining to 80 ng/mL by age 60.[1] GHK has a high affinity for copper and can acquire it from albumin in the bloodstream.[9]
Metabolism and Excretion
The metabolic fate of GHK-Cu has not been extensively characterized. As a peptide, it is likely susceptible to degradation by peptidases in the plasma and tissues. The primary routes of excretion for peptides and their metabolites are typically renal. The aforementioned accumulation of radiolabeled GHK in the kidneys of mice supports this hypothesis.[9]
Signaling Pathways and Cellular Uptake
The biological effects of GHK-Cu are initiated by its interaction with cell surface receptors and subsequent modulation of intracellular signaling pathways.
References
- 1. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GHK-Cu: The Regenerative Peptide for Skin, Hair, and Healing - Pulse & Remedy [pulseandremedy.com]
- 3. ipharmapharmacy.com [ipharmapharmacy.com]
- 4. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 5. neuroganhealth.com [neuroganhealth.com]
- 6. The Effect of the Human Peptide GHK on Gene Expression Relevant to Nervous System Function and Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human skin penetration of a copper tripeptide in vitro as a function of skin layer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptidedosages.com [peptidedosages.com]
- 9. In Vitro and in Vivo Studies of pH-Sensitive GHK-Cu-Incorporated Polyaspartic and Polyacrylic Acid Superabsorbent Polymer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Prezatide Copper Acetate: Application Notes and Protocols for In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prezatide Copper Acetate, a complex of the tripeptide Glycyl-L-Histidyl-L-Lysine and copper (GHK-Cu), is a naturally occurring peptide with a well-documented role in a variety of biological processes, including wound healing, tissue regeneration, and skin remodeling.[1][2][3][4] Its bioactivity stems from its ability to modulate cellular processes such as proliferation, migration, and the synthesis of extracellular matrix (ECM) components.[2] Furthermore, GHK-Cu has been shown to influence the expression of numerous genes, making it a molecule of significant interest for therapeutic and cosmetic applications.[1][5][6][7]
These application notes provide detailed protocols for in vitro cell culture assays to assess the bioactivity of this compound. The methodologies are designed to be comprehensive and reproducible, enabling researchers to investigate its mechanism of action and evaluate its potential as a therapeutic agent.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on gene and protein expression in human dermal fibroblasts, as reported in scientific literature.
Table 1: Effect of this compound on Extracellular Matrix Gene Expression
| Gene | This compound Concentration | Change in mRNA Expression |
| MMP-1 | 0.01 nM | Increased[8][9] |
| MMP-2 | 0.01 nM | Increased[8][9] |
| TIMP-1 | 0.01 nM, 1 nM, 100 nM | Increased[8][9] |
Table 2: Effect of this compound on Protein Production
| Protein | This compound Concentration | Change in Protein Production |
| Collagen | 0.01 nM, 1 nM, 100 nM | Increased[8][9] |
| Elastin | 0.01 nM, 1 nM, 100 nM | Increased[8][9] |
Experimental Workflow
A typical workflow for investigating the in vitro effects of this compound involves several key stages, from initial cell culture to downstream analysis.
Experimental Protocols
Cell Viability and Proliferation: MTT Assay
This protocol is designed to assess the effect of this compound on the viability and proliferation of human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding:
-
Treatment:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Prepare serial dilutions of this compound in serum-free DMEM to achieve final concentrations ranging from 0.01 nM to 100 nM.
-
Remove the culture medium from the wells and replace it with 100 µL of the prepared this compound solutions. Include a vehicle control (serum-free DMEM without this compound).
-
Incubate for 24 to 48 hours.
-
-
MTT Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.[10]
-
Cell Migration: Scratch Wound Healing Assay
This protocol is used to evaluate the effect of this compound on the migration of keratinocytes.
Materials:
-
Human Epidermal Keratinocytes (HEKa)
-
Keratinocyte growth medium
-
This compound
-
PBS
-
6-well plates
-
200 µL pipette tips
Procedure:
-
Cell Seeding:
-
Seed HEKa cells into 6-well plates and culture until they reach approximately 90% confluency.[7]
-
-
Creating the Scratch:
-
Once confluent, create a straight scratch in the cell monolayer using a sterile 200 µL pipette tip.[7]
-
Wash the wells with PBS to remove detached cells and debris.
-
-
Treatment:
-
Replace the PBS with keratinocyte growth medium containing various concentrations of this compound (e.g., 1 nM to 1 µM). Include a control well with medium only.
-
-
Image Acquisition and Analysis:
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, and 36 hours) using a microscope with a camera.[7]
-
Measure the width or area of the scratch at each time point using image analysis software.
-
Calculate the percentage of wound closure.
-
Gene Expression Analysis: RT-qPCR
This protocol details the analysis of collagen (COL1A1) and matrix metalloproteinase-1 (MMP1) gene expression in fibroblasts treated with this compound.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
DMEM with 10% FBS
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for COL1A1, MMP1, and a housekeeping gene (e.g., GAPDH)
-
6-well plates
Procedure:
-
Cell Culture and Treatment:
-
RNA Extraction and cDNA Synthesis:
-
RT-qPCR:
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for COL1A1, MMP1, and the housekeeping gene.
-
Use a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Signaling Pathways
This compound exerts its effects through the modulation of several key signaling pathways.
TGF-β/SMAD Signaling Pathway
GHK-Cu is known to activate the Transforming Growth Factor-beta (TGF-β) pathway, which plays a crucial role in collagen synthesis.[1][13][14]
MAPK Signaling Pathway
This compound also influences the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including the ERK and p38 pathways, which are involved in cell proliferation and inflammation.[13][15]
Wnt/β-catenin Signaling Pathway
Emerging evidence suggests that this compound may also interact with the Wnt/β-catenin signaling pathway, which is critical for skin development and homeostasis.
References
- 1. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. vitaliskincare.com [vitaliskincare.com]
- 5. Epigenetic Mechanisms Activated by GHK-Cu Increase Skin Collagen Density - - PracticalDermatology [practicaldermatology.com]
- 6. Skin Regenerative and Anti-Cancer Actions of Copper Peptides [mdpi.com]
- 7. genoracle.com [genoracle.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ukm.my [ukm.my]
- 12. mdpi.com [mdpi.com]
- 13. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GHK Peptide Inhibits Bleomycin-Induced Pulmonary Fibrosis in Mice by Suppressing TGFβ1/Smad-Mediated Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: GHK-Cu in Animal Models of Wound Healing
Audience: Researchers, scientists, and drug development professionals.
Abstract: The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) complexed with copper (GHK-Cu) is a naturally occurring peptide with a well-documented role in the intricate process of wound healing.[1] Its concentration in human plasma declines significantly with age, correlating with a diminished regenerative capacity.[1][2] GHK-Cu functions as a potent signaling molecule, orchestrating a symphony of cellular events that drive tissue repair and regeneration.[1] This document provides an in-depth exploration of GHK-Cu's mechanisms of action, summarizing key quantitative data on dosage and administration from various animal models, detailing relevant experimental protocols, and visualizing the complex signaling pathways and experimental workflows involved.
Data Presentation: Dosage and Administration
The effective dosage and administration route of GHK-Cu in animal studies can vary based on the wound model, animal species, and formulation. Preclinical studies have demonstrated that GHK-Cu is active at very low concentrations.[3]
Table 1: GHK-Cu Dosage and Administration in Various Animal Models
| Animal Model | Wound Type | GHK-Cu Formulation/Concentration | Administration Route | Dosing Regimen | Key Quantitative Outcomes |
| Rat | Ischemic Skin Flap (6 mm full-thickness) | Topical GHK-Cu | Topical | Daily for 13 days | 64.5% decrease in wound size (vs. 45.6% for vehicle)[4] |
| Diabetic Rat | Full-thickness Excisional (8 mm) | GHK-incorporated collagen film | Topical | Not specified | 99.39% wound closure by day 21 (vs. 69.49% for placebo)[5] |
| Healthy Rat | Not specified | GHK-incorporated collagen dressings | Topical | Not specified | 9-fold increase in collagen production[5][6] |
| Rabbit | Dermal Wounds | GHK-Cu solution | Not specified | Not specified | Improved wound contraction, faster granular tissue development, and improved angiogenesis[4][6] |
| Mouse | Scald Wound | GHK-Cu-liposomes | Topical | Not specified | Shortened wound healing time to 14 days; enhanced angiogenesis[7] |
| Rodent Models (General) | Not specified | Not specified | Systemic (Injection) | Not specified | Systemic effects observed with doses as low as 0.5 mcg/kg[3] |
| Rat, Mouse, Pig | Various | Not specified | Systemic (Injection) | Not specified | Systemic enhancement of healing at distant sites[2][4] |
Table 2: Summary of GHK-Cu's Effects on Biochemical Markers in Animal Wounds
| Marker | Effect | Animal Model |
| Collagen Synthesis | Increased | Rats, Rabbits[4][5][6] |
| Angiogenesis (VEGF, FGF-2) | Increased | Rats, Mice, Rabbits[4][7][8] |
| Antioxidant Enzymes (SOD) | Increased | Rabbits, Rats[2][4] |
| Glutathione & Ascorbic Acid | Increased | Diabetic Rats[5][6] |
| Inflammatory Cytokines (TNF-α, IL-6) | Decreased | Diabetic & Ischemic Rats[2][5][6] |
| Metalloproteinases (MMP-2, MMP-9) | Decreased/Modulated | Ischemic Rats[5][6] |
Signaling Pathways and Mechanisms of Action
GHK-Cu exerts its pro-healing effects by modulating multiple signaling pathways. It stimulates the synthesis of extracellular matrix (ECM) components like collagen and elastin, promotes the growth of new blood vessels (angiogenesis), and exhibits potent anti-inflammatory and antioxidant properties.[1][6][8] GHK-Cu can influence the expression of thousands of genes, effectively resetting cellular DNA to a healthier state.[1] Key pathways affected include TGF-β, which is crucial for tissue remodeling, and the suppression of NF-κB, a key regulator of inflammation.[6][8]
References
- 1. benchchem.com [benchchem.com]
- 2. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptidedosages.com [peptidedosages.com]
- 4. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. marciorubin.com.br [marciorubin.com.br]
- 8. peptideslabuk.com [peptideslabuk.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Prezatide Copper Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prezatide Copper Acetate, a complex of the tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) and copper, is a widely utilized ingredient in the cosmetics and pharmaceutical industries for its potent tissue regeneration, anti-inflammatory, and anti-aging properties.[1][2] Accurate and reliable quantification of this compound in raw materials and final product formulations is critical for quality control, ensuring product efficacy, and meeting regulatory requirements. High-Performance Liquid Chromatography (HPLC) is a robust and precise analytical technique well-suited for this purpose.
This application note provides a detailed protocol for the analysis of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is applicable for the quantification of this compound in bulk materials and cosmetic formulations.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for method development.
| Property | Value | Reference |
| Synonyms | GHK-Cu, Copper Tripeptide-1 | [3][4][5] |
| CAS Number | 130120-57-9 | [2][3] |
| Molecular Formula | C₁₆H₂₆CuN₆O₆ (representative) | [3] |
| Molecular Weight | ~800.33 g/mol (varies with salt form) | [2][3] |
| Appearance | Blue powder | [] |
| Solubility | Good water solubility | [] |
Experimental Protocol: RP-HPLC Analysis of this compound
This protocol outlines a general method for the quantification of this compound. Method validation according to ICH guidelines is essential before routine use.[7][8]
1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]
-
Data acquisition and processing software.
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC grade acetonitrile, water, and trifluoroacetic acid (TFA).
-
This compound reference standard.
2. Chromatographic Conditions The following table summarizes the recommended HPLC parameters. Optimization may be required depending on the specific column and system used.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Program | 0-2 min: 5% B; 2-15 min: 5-50% B; 15-17 min: 50-95% B; 17-19 min: 95% B; 19-20 min: 95-5% B; 20-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a mixture of water and acetonitrile (e.g., 80:20 v/v).[1] Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (95% Mobile Phase A, 5% Mobile Phase B) to achieve concentrations ranging from 10 µg/mL to 200 µg/mL. These will be used to construct a calibration curve.
4. Sample Preparation
-
For Bulk Powder: Accurately weigh the sample and prepare a stock solution as described for the reference standard. Dilute to fall within the calibration curve range.
-
For Cosmetic Formulations (e.g., Creams): An extraction step is necessary. Accurately weigh approximately 0.5 g of the cream into a centrifuge tube.[1] Add a suitable extraction solvent (e.g., 5 mL of a water/acetonitrile mixture) and vortex thoroughly to disperse the sample.[1] Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to separate excipients. Filter the supernatant through a 0.45 µm syringe filter before injection.[1]
5. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (initial mobile phase) to ensure no system contamination.
-
Inject the working standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
After each run, monitor the chromatogram for the this compound peak at the expected retention time.
6. Data Analysis
-
Integrate the peak area of the this compound peak in the standard and sample chromatograms.
-
Create a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
-
Calculate the final concentration in the original sample, accounting for all dilution factors.
Experimental Workflow and Data Logic
The following diagrams illustrate the logical flow of the analytical process.
Caption: HPLC analysis workflow for this compound.
Caption: Simplified signaling pathway of this compound.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and efficient framework for the quantitative analysis of this compound in various sample matrices. Proper sample preparation and method validation are paramount to achieving accurate and reproducible results, ensuring the quality and efficacy of products containing this active peptide complex.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 130120-57-9 [m.chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. Copper peptide (GHK-Cu) | SIELC Technologies [sielc.com]
- 5. Prezatide copper | C14H23CuN6O4+ | CID 71587328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Mass Spectrometric Characterization of GHK-Cu Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) readily complexes with copper (II) ions to form GHK-Cu, a complex of significant interest in cosmetics, dermatology, and regenerative medicine.[1] GHK-Cu plays a crucial role in various biological processes, including wound healing, anti-inflammatory responses, and the stimulation of collagen synthesis.[2][3] Accurate characterization of the GHK-Cu complex is paramount for quality control, stability studies, and understanding its mechanism of action. Mass spectrometry (MS) is a powerful analytical technique for the unambiguous identification and characterization of GHK-Cu complexes.[4][5] These application notes provide detailed protocols for the characterization of GHK-Cu using Electrospray Ionization Mass Spectrometry (ESI-MS), both with direct infusion and coupled with High-Performance Liquid Chromatography (LC-MS).
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative parameters for the mass spectrometric analysis of GHK and GHK-Cu.
| Parameter | Theoretical Value ( g/mol ) | Observed m/z | Ion Species | Reference |
| GHK Molecular Weight | 340.37 | 341.3 | [M+H]⁺ | [4][5] |
| 171.1 | [M+2H]²⁺ | [6][7] | ||
| GHK-Cu (1:1 Complex) Molecular Weight | ~403.9 | 402.1 | [L+Cu-H]⁺ | [5][7] |
| 321.6 | [L+Cu]²⁺ | [7] |
Table 1: Theoretical and Observed Mass-to-Charge Ratios (m/z) for GHK and GHK-Cu.
| Parameter | Specification | Method | Reference |
| Purity (HPLC) | ≥ 98.0% | RP-HPLC | [4] |
| Identity (MS) | Conforms to theoretical mass | ESI-MS | [4] |
| Copper Content | 8.0% – 16.0% | Varies | [4] |
Table 2: Typical Purity and Content Specifications for GHK-Cu.
Experimental Protocols
Protocol 1: Direct Infusion ESI-MS for Identity Confirmation and Stoichiometry
This protocol details the direct infusion of a GHK-Cu sample into an electrospray ionization mass spectrometer for rapid identity confirmation and initial assessment of complex formation.
Materials and Equipment:
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
-
Syringe pump
-
GHK-Cu sample
-
Solvent: Water/acetonitrile (50:50, v/v) with 0.1% formic acid
Procedure:
-
Sample Preparation: Prepare a dilute solution of GHK-Cu (e.g., 10 µg/mL) in the solvent mixture.[4]
-
Instrument Setup:
-
Set the mass spectrometer to positive ion mode.
-
Optimize source parameters (e.g., capillary temperature, desolvation voltage) for peptide analysis. A capillary temperature of 320°C and a desolvation voltage of 20V can be used as starting points.[8]
-
-
Infusion: Infuse the sample directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[8]
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 150-1000).
-
Data Analysis:
-
Identify the peak corresponding to the protonated GHK peptide, [M+H]⁺, at approximately m/z 341.3.[4][6]
-
Look for peaks corresponding to the GHK-Cu complex. A common species observed is [L+Cu-H]⁺ at approximately m/z 402.1, indicating a 1:1 complex.[7] The characteristic isotopic pattern of copper should be visible in the high-resolution spectrum.
-
To investigate stoichiometry, prepare samples with varying molar ratios of GHK to Cu²⁺ (e.g., 2:1, 1:1, 1:2) and analyze the relative intensities of the free peptide and the copper-bound species.
-
Protocol 2: LC-MS for Purity Assessment and Characterization
This protocol utilizes High-Performance Liquid Chromatography (HPLC) coupled to a mass spectrometer to separate GHK-Cu from impurities and confirm its identity.
Materials and Equipment:
-
HPLC system coupled to a mass spectrometer (LC-MS)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
GHK-Cu sample
Procedure:
-
Sample Preparation: Dissolve the GHK-Cu sample in Mobile Phase A to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.[5]
-
HPLC Conditions:
-
MS Conditions:
-
Set the mass spectrometer to positive ion mode.
-
Acquire data in full scan mode over a relevant m/z range.
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Calculate the purity by dividing the area of the GHK-Cu peak by the total area of all peaks.
-
Extract the mass spectrum for the main peak to confirm the presence of GHK-Cu species as described in Protocol 1.
-
Protocol 3: Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
This protocol is for the structural elucidation of the GHK peptide and its complex through fragmentation analysis.
Materials and Equipment:
-
Mass spectrometer with MS/MS capabilities (e.g., Triple Quadrupole, Q-TOF, Orbitrap)
-
Sample prepared as in Protocol 1 or eluting from LC as in Protocol 2
Procedure:
-
Precursor Ion Selection: In the mass spectrometer, select the precursor ion of interest (e.g., m/z 341.3 for [GHK+H]⁺ or m/z 402.1 for [GHK-Cu-H]⁺).
-
Collision-Induced Dissociation (CID): Fragment the selected precursor ion using an inert gas (e.g., argon, nitrogen) at varying collision energies.
-
Data Acquisition: Acquire the product ion spectrum (MS/MS spectrum).
-
Data Analysis:
-
Analyze the fragmentation pattern to identify characteristic b- and y-type ions for the GHK peptide. The cleavage of the H-K amide bond is a predominant pathway.[9]
-
For the GHK-Cu complex, analyze the fragmentation to understand how the copper ion influences the fragmentation pathways and to confirm the binding site.
-
Visualizations
Caption: Experimental workflow for GHK-Cu characterization by mass spectrometry.
Caption: Key signaling pathways modulated by GHK-Cu in tissue regeneration.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 3. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Synthesis and Characterization of GHK Peptides and their Interactions with Copper Investigated by Mass Spectrometry [digitalcommons.kennesaw.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mass spectral and theoretical investigations of the transient proton-bound dimers on the cleavage processes of the peptide GHK and its analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Topical Formulation Development of Prezatide Copper Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prezatide Copper Acetate, a copper complex of the tripeptide Glycyl-L-Histidyl-L-Lysine (GHK-Cu), is a promising active pharmaceutical ingredient (API) for topical applications, particularly in wound healing and anti-aging formulations.[1][2] Its mechanism of action involves promoting collagen and elastin synthesis, exhibiting anti-inflammatory properties, and stimulating angiogenesis.[1][3][4] However, its hydrophilic nature presents challenges for effective delivery through the lipophilic stratum corneum.[5] This document provides detailed application notes and protocols for the development and characterization of topical formulations containing this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for formulation design.
| Property | Value | Reference |
| Molecular Formula | C32H54CuN12O12 | [6] |
| Molecular Weight | 862.4 g/mol | [6] |
| Appearance | Blue solid | |
| Log D (pH 4.5-7.4) | -2.38 to -2.49 | [7] |
| Water Solubility | High | [7] |
| Stability | Susceptible to hydrolytic cleavage under basic and oxidative stress. Stable in water and pH 4.5-7.4 buffers for at least two weeks at 60°C.[7] Less stable in the presence of negatively charged lipids like dicetyl phosphate.[7] |
Signaling Pathways of this compound (GHK-Cu)
This compound exerts its biological effects by modulating several key signaling pathways involved in tissue regeneration and wound healing.
Experimental Workflow for Topical Formulation Development
The development of a topical formulation for this compound follows a structured workflow, from initial formulation design to comprehensive characterization.
Formulation Development Protocols
The following are example protocols for preparing cream, gel, and ointment formulations of this compound. The recommended concentration of GHK-Cu in topical formulations typically ranges from 0.5% to 2.0%.[8]
Protocol 1: Oil-in-Water (O/W) Cream Formulation
Materials:
-
This compound
-
Oil Phase:
-
Cetyl Alcohol
-
Stearic Acid
-
Glyceryl Monostearate
-
Squalane[8]
-
-
Aqueous Phase:
-
Deionized Water
-
Glycerin[8]
-
Propylene Glycol
-
-
Emulsifier:
-
Polysorbate 80
-
-
Preservative:
-
Phenoxyethanol
-
-
pH Adjuster:
-
Citric Acid or Sodium Hydroxide
-
Procedure:
-
Aqueous Phase Preparation: In a suitable vessel, dissolve this compound, glycerin, and propylene glycol in deionized water. Heat the mixture to 70-75°C.[8]
-
Oil Phase Preparation: In a separate vessel, melt cetyl alcohol, stearic acid, glyceryl monostearate, and squalane. Heat the mixture to 70-75°C.[8]
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing for 5-10 minutes to form a uniform emulsion.[8]
-
Cooling: Cool the emulsion to 40-45°C with continuous stirring.[8]
-
Final Additions: Add the preservative and any other temperature-sensitive ingredients.
-
pH Adjustment: Adjust the pH of the cream to a range of 5.5-6.5 using a suitable pH adjuster.[8]
-
Final Mixing: Stir the cream until it reaches room temperature and is uniform.
Protocol 2: Hydrophilic Gel Formulation
Materials:
-
This compound
-
Gelling Agent:
-
Carbomer 940
-
-
Solvent:
-
Deionized Water
-
-
Humectant:
-
Glycerin
-
-
Neutralizing Agent:
-
Triethanolamine
-
-
Preservative:
-
Methylparaben
-
Procedure:
-
Dispersion of Gelling Agent: Disperse Carbomer 940 in deionized water with constant stirring until a uniform dispersion is formed.
-
Incorporation of API: Dissolve this compound and glycerin in a small amount of water and add it to the carbomer dispersion.
-
Neutralization: Slowly add triethanolamine to the mixture with gentle stirring to neutralize the carbomer and form the gel.
-
Preservative Addition: Dissolve the preservative in a suitable solvent and add it to the gel.
-
Final Mixing: Mix thoroughly until a homogenous and transparent gel is obtained.
Protocol 3: Ointment Formulation
Materials:
-
This compound
-
Ointment Base:
-
White Petrolatum
-
Mineral Oil
-
-
Levigating Agent:
-
Glycerin
-
Procedure:
-
Levigation: Levigate the this compound powder with a small amount of glycerin on an ointment slab to form a smooth paste.
-
Incorporation into Base: Gradually incorporate the paste into the white petrolatum using geometric dilution until the drug is uniformly distributed.
-
Addition of Mineral Oil: If necessary, add a small amount of mineral oil to achieve the desired consistency.
-
Homogenization: Pass the ointment through an ointment mill to ensure homogeneity.
Analytical Methods
Protocol 4: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This method is for the quantification of the GHK peptide component.[5]
Instrumentation:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)[7]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A suitable gradient program should be developed to achieve optimal separation. An example could be starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 210 nm[9]
-
Column Temperature: 25°C
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in a suitable diluent (e.g., mobile phase A).
-
Sample Preparation: Accurately weigh a portion of the topical formulation and extract the this compound using a suitable solvent. Dilute the extract to a known concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.
Performance and Stability Testing
Protocol 5: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is used to evaluate the permeation of this compound from the developed topical formulations through the skin.[1][5]
Materials:
-
Franz diffusion cells[5]
-
Excised human or animal skin (e.g., dermatomed)[5]
-
Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)[5]
-
Magnetic stirrer[5]
-
Water bath or heating block to maintain 32°C[5]
Procedure:
-
Skin Preparation: Thaw frozen excised skin at room temperature and cut it into appropriate sizes to fit the Franz diffusion cells.[5]
-
Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor chamber.[1]
-
Receptor Chamber Filling: Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.[1]
-
Temperature Equilibration: Equilibrate the assembled cells in a water bath at 32°C.[1]
-
Formulation Application: Apply a known amount of the topical formulation to the surface of the skin in the donor chamber.[1]
-
Sample Collection: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[10]
-
Sample Analysis: Analyze the collected samples for this compound concentration using a validated HPLC method.[5]
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated per unit area against time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
The permeability coefficient (Kp) can be calculated if the drug concentration in the donor chamber is known.
| Skin Model | Permeability Coefficient (Kp) (cm/h) | Copper Permeated (48h) (µg/cm²) | Copper Retained (Depot) (µg/cm²) | Reference |
| Dermatomed Skin | 2.43 ± 0.51 × 10⁻⁴ | 136.2 ± 17.5 | 97 ± 6.6 | [11] |
| Isolated Stratum Corneum | 5.54 × 10⁻³ | - | - | [11] |
| Isolated Epidermis | 3 × 10⁻⁷ | - | - | [11] |
Protocol 6: Viscosity Measurement
Instrumentation:
-
Rotational viscometer or rheometer with appropriate spindle/geometry
Procedure:
-
Sample Preparation: Place a suitable amount of the topical formulation in the sample holder of the viscometer.
-
Equilibration: Allow the sample to equilibrate to the desired temperature (e.g., 25°C or 32°C).
-
Measurement: Measure the viscosity at different shear rates to evaluate the rheological behavior of the formulation (e.g., Newtonian, shear-thinning).
-
Data Recording: Record the viscosity values (in mPa·s or cP) as a function of the shear rate.
Protocol 7: Stability Studies
Stability studies should be conducted according to ICH guidelines to determine the shelf-life of the final formulation.
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
Testing Parameters:
-
Physical Appearance: Color, odor, phase separation, consistency.
-
pH
-
Viscosity
-
Assay of this compound (HPLC)
-
Microbial limit testing
Procedure:
-
Store the formulation in its final packaging at the specified storage conditions.
-
At predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months), withdraw samples and evaluate them for the testing parameters listed above.
-
Analyze the data to establish the stability profile and determine the shelf-life of the product. This compound has shown first-order degradation profiles under stressed conditions.[7]
References
- 1. alterlab.co.id [alterlab.co.id]
- 2. thepeptidereport.com [thepeptidereport.com]
- 3. kanglab.net [kanglab.net]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 130120-57-9 | Benchchem [benchchem.com]
- 7. Physicochemical characterization of native glycyl-l-histidyl-l-lysine tripeptide for wound healing and anti-aging: a preformulation study for dermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ghk Cu formulation tips and examples - PEPTIDE APPLICATIONS [mobelbiochem.com]
- 9. HPLC Method for Analysis of Copper peptide GHK-Cu on BIST B Column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. Human skin penetration of a copper tripeptide in vitro as a function of skin layer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Staining for Collagen in GHK-Cu Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide-copper complex, GHK-Cu (glycyl-L-histidyl-L-lysine-copper), is a naturally occurring compound that has garnered significant interest in regenerative medicine and dermatology for its role in wound healing and tissue repair. A key mechanism of its action is the stimulation of extracellular matrix proteins, most notably collagen. As collagen provides structural integrity to tissues, accurately quantifying changes in its expression following GHK-Cu treatment is critical for evaluating therapeutic efficacy. Immunohistochemistry (IHC) is a powerful technique that allows for the specific visualization and quantification of collagen types within the histological context of treated tissues. These application notes provide a comprehensive guide, including detailed protocols for IHC staining of collagen (specifically Types I and III) in GHK-Cu treated tissue samples and subsequent quantitative analysis.
Mechanism of Action: GHK-Cu and Collagen Synthesis
GHK-Cu modulates tissue remodeling through a multi-faceted approach. It stimulates the synthesis of collagen, elastin, and glycosaminoglycans by skin fibroblasts, which are essential components for maintaining tissue structure and elasticity. The peptide complex also influences the activity of metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), creating a balanced environment that favors the removal of damaged proteins and the generation of healthy tissue. Furthermore, GHK-Cu has been shown to attract immune and endothelial cells to an injury site, promoting angiogenesis and reducing inflammation, which are crucial processes for effective tissue repair.
Signaling Pathway Overview
GHK-Cu influences several cellular pathways to promote tissue regeneration. One of the key pathways implicated in its mechanism of action is the Transforming Growth Factor-beta (TGF-β) signaling pathway. GHK-Cu has been shown to upregulate genes involved in the TGF-β pathway, which is a potent regulator of collagen synthesis. By enhancing cellular responsiveness to TGF-β ligands, GHK-Cu amplifies the downstream signaling cascade, leading to increased transcription of collagen genes (e.g., COL1A1 and COL3A1) and subsequent deposition of collagen in the extracellular matrix.
Quantitative Data Summary
The following table summarizes representative quantitative findings from studies evaluating the effect of GHK-Cu on collagen production. While specific IHC quantification data is not widely published in a standardized format, this table illustrates how such data could be presented. The values are hypothetical and intended for illustrative purposes, reflecting the qualitative descriptions of "significant increases" found in the literature.
| Analyte | Treatment Group | % Area of Positive Staining (Mean ± SD) | Fold Change vs. Control | Method of Quantification |
| Collagen Type I | Control (Vehicle) | 15.2 ± 3.1% | 1.0 | Immunohistochemistry with ImageJ Analysis |
| GHK-Cu (1 µM) | 28.7 ± 4.5% | 1.89 | Immunohistochemistry with ImageJ Analysis | |
| GHK-Cu (10 µM) | 42.1 ± 5.2% | 2.77 | Immunohistochemistry with ImageJ Analysis | |
| Collagen Type III | Control (Vehicle) | 10.5 ± 2.5% | 1.0 | Immunohistochemistry with ImageJ Analysis |
| GHK-Cu (1 µM) | 20.3 ± 3.8% | 1.93 | Immunohistochemistry with ImageJ Analysis | |
| GHK-Cu (10 µM) | 31.6 ± 4.1% | 3.01 | Immunohistochemistry with ImageJ Analysis |
Experimental Workflow
The following diagram illustrates the complete workflow from tissue preparation to data analysis for the immunohistochemical staining and quantification of collagen in GHK-Cu treated tissues.
Detailed Experimental Protocols
This protocol provides a standard method for the detection of Collagen Type I and Type III in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water (DI H₂O)
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Phosphate Buffered Saline (PBS)
-
Primary Antibodies (e.g., Rabbit anti-Collagen I, Rabbit anti-Collagen III)
-
HRP-conjugated Goat anti-Rabbit secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin
-
Mounting Medium
Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 70% Ethanol: 2 changes, 3 minutes each.
-
Rinse with running tap water and then with DI H₂O.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat the solution to 95-100°C for 20-30 minutes using a water bath or steamer.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with PBS: 3 changes, 5 minutes each.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse slides with PBS: 3 changes, 5 minutes each.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies (Anti-Collagen I or Anti-Collagen III) to their optimal concentration in PBS.
-
Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS: 3 changes, 5 minutes each.
-
Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS: 3 changes, 5 minutes each.
-
Prepare and apply the DAB substrate solution according to the manufacturer's instructions.
-
Incubate for 2-10 minutes, or until a brown precipitate is visible. Monitor under a microscope.
-
Stop the reaction by rinsing with DI H₂O.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
Rinse gently with running tap water.
-
"Blue" the sections in a mild alkaline solution (e.g., Scott's Tap Water Substitute) or running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol (70%, 95%, 100%).
-
Clear in Xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Quantitative Image Analysis Protocol (using ImageJ/FIJI)
-
Image Acquisition:
-
Capture high-resolution images of the stained tissue sections using a light microscope equipped with a digital camera.
-
Ensure consistent lighting and magnification across all images.
-
-
Color Deconvolution:
-
Open the image in ImageJ/FIJI.
-
Use the "Colour Deconvolution" plugin with the "H DAB" vector. This will separate the image into channels representing Hematoxylin (nuclei) and DAB (collagen) staining.
-
-
Thresholding:
-
Select the image corresponding to the DAB stain (collagen).
-
Use the "Threshold" tool (Image > Adjust > Threshold) to create a binary image where the stained area is selected.
-
Apply the same threshold settings across all images for consistency.
-
-
Measurement:
-
Use the "Analyze Particles" function to measure the total area of the thresholded (positively stained) regions.
-
Calculate the percentage of the total tissue area that is positively stained for collagen.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining or Weak Signal | Inactive primary/secondary antibody | Use a new antibody aliquot; check expiration date. |
| Improper antigen retrieval | Optimize retrieval time, temperature, and buffer pH. | |
| Insufficient antibody concentration | Perform a titration to find the optimal antibody dilution. | |
| High Background Staining | Insufficient blocking | Increase blocking time or use a different blocking reagent. |
| Endogenous peroxidase activity | Ensure the peroxide blocking step is performed correctly. | |
| Primary antibody concentration too high | Reduce the primary antibody concentration. | |
| Non-specific Staining | Cross-reactivity of antibodies | Use a more specific monoclonal antibody if available. |
| Tissue dried out during incubation | Use a humidified chamber for all incubation steps. | |
| Overstaining | Incubation times too long | Reduce incubation time for primary/secondary antibody or DAB. |
| Antibody concentration too high | Further dilute the primary or secondary antibody. |
Application Notes and Protocols: Gene Expression Analysis in Response to Prezatide Copper Acetate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prezatide Copper Acetate, a complex of the tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) and copper, is a compound with well-documented roles in wound healing, tissue regeneration, and anti-inflammatory responses.[1][2][3][4] Its biological activities are largely attributed to its ability to modulate the expression of numerous human genes.[3][5] Understanding the genetic and molecular response to this compound is crucial for the development of novel therapeutics and advanced skincare applications.
These application notes provide a comprehensive guide to analyzing gene expression changes in response to this compound treatment. Detailed protocols for cell culture, treatment, and subsequent gene expression analysis using microarray and RNA sequencing (RNA-Seq) are provided. Additionally, a summary of expected quantitative changes in gene expression and visualizations of key signaling pathways and experimental workflows are presented to facilitate experimental design and data interpretation.
Data Presentation
The following tables summarize the quantitative effects of this compound (GHK-Cu) on gene and protein expression, as reported in scientific literature. These tables provide a reference for expected outcomes in similar experimental settings.
Table 1: Effect of GHK-Cu on Extracellular Matrix Gene Expression in Human Dermal Fibroblasts [1]
| Gene | GHK-Cu Concentration | Change in mRNA Expression |
| MMP-1 | 0.01 nM | Increased |
| MMP-2 | 0.01 nM | Increased |
| TIMP-1 | 0.01 nM, 1 nM, 100 nM | Increased |
Table 2: Effect of GHK-Cu on Protein Production in Human Dermal Fibroblasts [1]
| Protein | GHK-Cu Concentration | Change in Protein Production |
| Collagen | 0.01 nM, 1 nM, 100 nM | Increased |
| Elastin | 0.01 nM, 1 nM, 100 nM | Increased |
Table 3: Overview of GHK-Cu's Effect on Gene Expression Relevant to the Ubiquitin/Proteasome System [6]
| Gene Regulation | Number of Genes Affected |
| Increased Expression | 41 |
| Suppressed Expression | 1 |
Key Signaling Pathways Modulated by this compound
This compound exerts its influence on gene expression by interacting with several key intracellular signaling pathways. The primary pathways affected are illustrated below.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the culture of human dermal fibroblasts (HDFs) and subsequent treatment with this compound for gene expression analysis.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (GHK-Cu)
-
Sterile, nuclease-free water or PBS
-
0.22 µm sterile filter
-
Gelatin-coated or standard tissue culture flasks/plates
-
Trypsin-EDTA
-
Sterile PBS
Procedure:
-
Cell Culture:
-
Preparation of GHK-Cu Stock Solution:
-
Cell Treatment:
-
Seed HDFs in culture plates and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Before treatment, replace the growth medium with a serum-free or low-serum medium to minimize interference from serum growth factors.[1]
-
Prepare the desired concentrations of GHK-Cu by diluting the stock solution in the serum-free/low-serum medium.
-
Add the GHK-Cu-containing medium to the cells. Include a vehicle control (medium without GHK-Cu).[1]
-
Incubate the cells for the desired treatment duration (e.g., 24-48 hours). The optimal duration may need to be determined empirically.[1]
-
Protocol 2: RNA Isolation and Quality Control
This protocol details the extraction of total RNA from GHK-Cu-treated and control cells.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol™ Reagent
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (e.g., Agilent 2100 Bioanalyzer)
Procedure:
-
RNA Isolation:
-
Aspirate the medium from the treated and control cells.
-
Lyse the cells directly in the culture plate according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Proceed with RNA extraction following the manufacturer's instructions.
-
Elute the RNA in RNase-free water.
-
-
RNA Quality Control:
-
Assess RNA purity and concentration using a spectrophotometer. An A260/A280 ratio of ~2.0 is generally considered pure.
-
Evaluate RNA integrity using a bioanalyzer. An RNA Integrity Number (RIN) ≥ 8.0 is recommended for downstream applications like microarray and RNA-Seq.[7]
-
Protocol 3: Gene Expression Analysis via Microarray
Microarray analysis provides a high-throughput method for analyzing the expression of thousands of genes simultaneously.[8][9]
Materials:
-
Microarray platform (e.g., Affymetrix, Agilent)
-
RNA labeling and purification kit
-
Hybridization and washing reagents
-
Microarray scanner
-
Data analysis software
Procedure:
-
Sample Preparation and Labeling:
-
Synthesize complementary DNA (cDNA) from the isolated total RNA.
-
In vitro transcribe the cDNA to generate cRNA, incorporating labeled nucleotides (e.g., biotin).
-
Purify the labeled cRNA.
-
-
Hybridization and Washing:
-
Hybridize the labeled cRNA to the microarray chip for a specified period (e.g., 16 hours) at a specific temperature.
-
Wash the microarray chip to remove non-specifically bound cRNA.
-
-
Scanning and Data Extraction:
-
Scan the microarray chip using a high-resolution scanner to detect the fluorescent signals.
-
Use the appropriate software to extract the raw signal intensity data.
-
-
Data Analysis:
-
Perform quality control checks on the raw data.
-
Normalize the data to account for technical variations between arrays.
-
Identify differentially expressed genes between the this compound-treated and control groups.
-
Perform pathway and gene ontology analysis to interpret the biological significance of the gene expression changes.
-
Protocol 4: Gene Expression Analysis via RNA Sequencing (RNA-Seq)
RNA-Seq is a powerful tool for transcriptome profiling that provides a more comprehensive and quantitative view of gene expression changes compared to microarrays.[10][11]
Materials:
-
RNA-Seq library preparation kit
-
Next-generation sequencing (NGS) platform (e.g., Illumina)
-
Bioinformatics data analysis pipeline
Procedure:
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA) from the total RNA.
-
Fragment the RNA.
-
Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library via PCR.
-
-
Sequencing:
-
Perform quality control and quantify the prepared library.
-
Sequence the library on an NGS platform. The required sequencing depth will depend on the experimental goals.[10]
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes between the treated and control samples.
-
Perform downstream analyses such as pathway analysis, alternative splicing analysis, and novel transcript discovery.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the effects of this compound on gene expression. By employing these methodologies, researchers can gain valuable insights into the molecular mechanisms underlying the therapeutic and regenerative properties of this compound, ultimately facilitating the development of new and improved treatments. Careful experimental design, including appropriate controls and replicates, is crucial for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 6. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA sequencing reveals transcriptional signatures of drug response and SARS-CoV-2 interaction in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microarray Analysis in Drug Discovery and Clinical Applications | Springer Nature Experiments [experiments.springernature.com]
- 9. Microarray Analysis | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 11. alitheagenomics.com [alitheagenomics.com]
Application Notes and Protocols for In Vivo Imaging of Angiogenesis Following GHK-Cu Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) complexed with copper (GHK-Cu) is a naturally occurring compound with well-documented roles in wound healing and tissue regeneration.[1][2] A critical aspect of these reparative processes is the formation of new blood vessels from pre-existing ones, a process known as angiogenesis. GHK-Cu has been shown to promote angiogenesis, making it a molecule of significant interest in regenerative medicine and drug development.[3][4][5][6] Assessing the pro-angiogenic effects of GHK-Cu in a living organism (in vivo) requires sophisticated imaging techniques that can visualize and quantify changes in the vasculature over time.
These application notes provide an overview of key in vivo imaging modalities and detailed protocols for their use in evaluating angiogenesis following the administration of GHK-Cu.
GHK-Cu and its Role in Angiogenesis
GHK-Cu stimulates angiogenesis through a multi-faceted mechanism of action. It upregulates the expression of crucial growth factors such as Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β).[1] Additionally, GHK-Cu modulates the activity of matrix metalloproteinases (MMPs), which are enzymes essential for the breakdown of the extracellular matrix, a necessary step for endothelial cell migration and new vessel formation.[1][7] The copper component of GHK-Cu is itself a critical cofactor for several enzymes involved in vascular remodeling.[3][4]
In Vivo Imaging Modalities for Angiogenesis Assessment
Several non-invasive or minimally invasive imaging techniques can be employed to assess angiogenesis in vivo. The choice of modality depends on the specific research question, the animal model, and the desired resolution and quantitative endpoints.
Micro-Computed Tomography (Micro-CT)
Micro-CT is a high-resolution X-ray imaging technique that can provide detailed three-dimensional (3D) anatomical information about the vasculature.[8] When used with a contrast agent, micro-CT allows for the visualization and quantification of blood vessels.
Protocol: Micro-CT for Vascular Imaging
-
Animal Model: Prepare the animal model (e.g., mouse with a wound healing model or a subcutaneous Matrigel plug).
-
GHK-Cu Administration: Administer GHK-Cu according to the experimental design (e.g., topical application, systemic injection).
-
Contrast Agent Injection: Anesthetize the animal and inject a blood pool contrast agent (e.g., ExiTron nano 12000) intravenously.
-
In Vivo Imaging: Perform a whole-body or region-of-interest micro-CT scan.
-
Ex Vivo Imaging (Optional but Recommended for Higher Resolution): For terminal studies, perfuse the animal with a vascular casting agent (e.g., Microfil) followed by tissue harvesting and high-resolution ex vivo micro-CT scanning.[8]
-
Image Analysis: Reconstruct the 3D images and use image analysis software to quantify vascular parameters.
| Parameter | Description |
| Vessel Volume Fraction | The percentage of the total tissue volume occupied by blood vessels. |
| Vessel Number | The total number of vessel segments within the region of interest. |
| Vessel Thickness | The average diameter of the blood vessels. |
| Vessel Tortuosity | A measure of the convolutedness of the blood vessels. |
| Branching Points | The number of points where a vessel bifurcates. |
Optical Imaging (Fluorescence and Bioluminescence)
Optical imaging techniques are highly sensitive and versatile for studying molecular and cellular processes in vivo.[9] These methods are particularly useful for tracking specific cell types or gene expression related to angiogenesis.
Protocol: Fluorescence Imaging with Labeled Probes
-
Animal Model: Use a transgenic animal model with fluorescently labeled endothelial cells (e.g., Tie2-GFP mice) or utilize fluorescently labeled probes targeting angiogenic markers.[9]
-
GHK-Cu Administration: Administer GHK-Cu as planned.
-
Probe Injection (if applicable): If using a fluorescent probe (e.g., fluorescently labeled anti-VEGFR2 antibody), inject it intravenously at a predetermined time point.
-
Imaging: Anesthetize the animal and place it in a fluorescence imaging system. Acquire images at the appropriate excitation and emission wavelengths.
-
Image Analysis: Quantify the fluorescence intensity in the region of interest, which correlates with the abundance of the target molecule or cell type.
Protocol: Bioluminescence Imaging of Angiogenesis-Related Gene Expression
-
Animal Model: Use a transgenic reporter mouse model where the expression of an angiogenesis-related gene (e.g., VEGFR2) drives the expression of a luciferase enzyme (e.g., VEGFR2-luc mice).[9]
-
GHK-Cu Administration: Administer GHK-Cu.
-
Substrate Injection: Inject the appropriate luciferase substrate (e.g., D-luciferin) intraperitoneally.
-
Imaging: After a short incubation period for substrate distribution, image the anesthetized animal in a bioluminescence imaging system.
-
Image Analysis: Quantify the bioluminescent signal intensity, which corresponds to the level of target gene expression.
| Parameter | Description |
| Fluorescence Intensity | Correlates with the amount of fluorescent probe accumulation or labeled cells. |
| Bioluminescence Intensity | Proportional to the level of reporter gene expression (e.g., VEGFR2). |
| Signal-to-Background Ratio | A measure of the specificity of the signal. |
Magnetic Resonance Imaging (MRI)
MRI is a non-invasive imaging modality that provides excellent soft-tissue contrast and can be used to assess both anatomical and functional aspects of angiogenesis.[10][11] Dynamic contrast-enhanced MRI (DCE-MRI) is particularly powerful for evaluating vascular permeability and blood flow.
Protocol: Dynamic Contrast-Enhanced MRI (DCE-MRI)
-
Animal Model: Prepare the animal model.
-
GHK-Cu Administration: Administer GHK-Cu.
-
Imaging Setup: Anesthetize the animal and place it in an MRI scanner with appropriate physiological monitoring.
-
Baseline Imaging: Acquire pre-contrast T1-weighted images.
-
Contrast Agent Injection: Administer a gadolinium-based contrast agent intravenously as a bolus.
-
Dynamic Imaging: Acquire a series of rapid T1-weighted images to track the influx and efflux of the contrast agent in the tissue.
-
Data Analysis: Use pharmacokinetic modeling software to analyze the dynamic data and generate parametric maps of vascular function.
| Parameter | Description |
| Ktrans (Volume Transfer Constant) | Reflects vascular permeability and blood flow. |
| ve (Fractional Extravascular-Extracellular Space Volume) | Represents the volume of the extravascular-extracellular space per unit volume of tissue. |
| vp (Fractional Plasma Volume) | Represents the volume of plasma per unit volume of tissue. |
| Area Under the Curve (AUC) | A semi-quantitative measure of contrast enhancement over time. |
Ultrasound Imaging
High-frequency ultrasound with contrast agents (microbubbles) can be used to visualize and quantify blood flow and perfusion in real-time.[12] It is a relatively low-cost and portable imaging modality.
Protocol: Contrast-Enhanced Ultrasound (CEUS)
-
Animal Model: Prepare the animal model.
-
GHK-Cu Administration: Administer GHK-Cu.
-
Imaging Setup: Anesthetize the animal and apply ultrasound gel to the region of interest. Use a high-frequency ultrasound transducer.
-
Baseline Imaging: Obtain baseline B-mode and Doppler images.
-
Contrast Agent Injection: Inject a bolus of microbubble contrast agent intravenously.
-
Dynamic Imaging: Acquire a cine loop of the region of interest as the microbubbles perfuse the tissue.
-
Data Analysis: Use specialized software to analyze the time-intensity curve of the contrast enhancement to quantify perfusion parameters.
| Parameter | Description |
| Peak Intensity | The maximum signal intensity, related to blood volume. |
| Time to Peak | The time it takes to reach peak intensity, related to blood flow velocity. |
| Wash-in Rate | The rate of signal increase, reflecting the rate of blood flow into the tissue. |
| Area Under the Curve (AUC) | A measure of total perfusion. |
Experimental Workflow
Conclusion
The selection of an appropriate in vivo imaging technique is crucial for accurately assessing the pro-angiogenic effects of GHK-Cu. Each modality offers unique advantages in terms of resolution, quantitative capabilities, and the specific biological questions it can address. By following these detailed protocols, researchers can generate robust and reproducible data to further elucidate the role of GHK-Cu in angiogenesis and its potential therapeutic applications.
References
- 1. peptideslabuk.com [peptideslabuk.com]
- 2. mdpi.com [mdpi.com]
- 3. polarispeptides.com [polarispeptides.com]
- 4. peptidesciences.com [peptidesciences.com]
- 5. deltapeptides.com [deltapeptides.com]
- 6. ways2well.com [ways2well.com]
- 7. karger.com [karger.com]
- 8. Micro-CT Imaging of Tumor Angiogenesis: Quantitative Measures Describing Micromorphology and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ‘In vivo’ optical approaches to angiogenesis imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Imaging techniques used for the real-time assessment of angiogenesis in digestive cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prezatide Copper Acetate in Cell Migration and Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prezatide Copper Acetate, a complex of the tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) and copper, is a well-documented compound with significant roles in wound healing and tissue regeneration.[1][2][3][4] Its mechanism of action involves the modulation of multiple cellular pathways that are critical for cell migration and proliferation.[5][6][7][8] These application notes provide detailed protocols for assessing the effects of this compound on cell migration and proliferation, key processes in wound healing, tissue repair, and various pathological conditions. The provided assays are standard in vitro methods that offer robust and quantifiable data.
This compound has been shown to stimulate the proliferation of fibroblasts and keratinocytes, the primary cells responsible for producing the extracellular matrix and restoring the skin barrier, respectively.[9] It also promotes angiogenesis, the formation of new blood vessels, by activating growth factors like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[10][11][12][13] Furthermore, it influences tissue remodeling by modulating the expression of matrix metalloproteinases (MMPs) and their inhibitors.[1]
Signaling Pathways Influenced by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in cell growth, migration, and tissue repair. The diagram below illustrates the major pathways influenced by this compound.
Caption: Signaling pathways modulated by this compound.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from the described assays when testing this compound. These are representative data and actual results may vary depending on the cell type and experimental conditions.
Table 1: Cell Migration - Scratch Assay Data
| Treatment Group | Concentration | % Wound Closure at 24h |
| Control (Vehicle) | - | 25 ± 5% |
| This compound | 1 nM | 45 ± 7% |
| This compound | 10 nM | 65 ± 8% |
| This compound | 100 nM | 75 ± 6% |
| Positive Control (e.g., EGF) | 10 ng/mL | 80 ± 5% |
Table 2: Cell Migration - Transwell Assay Data
| Treatment Group | Concentration | Number of Migrated Cells (per field) |
| Control (Vehicle) | - | 50 ± 10 |
| This compound | 1 nM | 90 ± 15 |
| This compound | 10 nM | 150 ± 20 |
| This compound | 100 nM | 200 ± 25 |
| Positive Control (e.g., FBS) | 10% | 250 ± 30 |
Table 3: Cell Proliferation - MTT Assay Data
| Treatment Group | Concentration | % Cell Viability (relative to control) |
| Control (Vehicle) | - | 100% |
| This compound | 1 nM | 120 ± 8% |
| This compound | 10 nM | 150 ± 10% |
| This compound | 100 nM | 170 ± 12% |
| Positive Control (e.g., Serum) | 10% | 200 ± 15% |
Experimental Protocols
Cell Migration: Scratch (Wound Healing) Assay
This assay is a simple and widely used method to study collective cell migration in two dimensions.[14][15][16]
Experimental Workflow:
Caption: Workflow for the Scratch (Wound Healing) Assay.
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., human dermal fibroblasts) into a 24-well plate at a density that allows them to form a confluent monolayer within 24 hours.[14]
-
Scratching: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the well.[15][17] A cross-shaped scratch can also be made.[14]
-
Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) or serum-free medium to remove detached cells and debris.[16]
-
Treatment: Add fresh culture medium containing various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) to the respective wells. Include a vehicle control and a positive control (e.g., a known growth factor).
-
Imaging: Immediately capture images of the scratches at 0 hours using a phase-contrast microscope.[18] Place the plate in a 37°C incubator with 5% CO2 and capture images of the same fields at subsequent time points (e.g., 6, 12, 24 hours).
-
Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the initial scratch area.
Cell Migration: Transwell (Boyden Chamber) Assay
This assay measures the chemotactic response of cells towards a chemoattractant through a porous membrane.[19][20]
Experimental Workflow:
Caption: Workflow for the Transwell (Boyden Chamber) Assay.
Detailed Protocol:
-
Preparation: Rehydrate Transwell inserts (typically with an 8 µm pore size membrane) with serum-free medium.[20]
-
Chemoattractant: In a 24-well plate, add medium containing different concentrations of this compound to the lower chambers.[21]
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed the cells into the upper chamber of the Transwell inserts.[22]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (typically 4-24 hours, depending on the cell type).[20]
-
Removal of Non-migrated Cells: Carefully remove the Transwell inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[21][22]
-
Fixation and Staining: Fix the migrated cells on the bottom side of the membrane with methanol or 4% paraformaldehyde.[21] Stain the cells with a solution like crystal violet.[21]
-
Analysis: Count the number of stained, migrated cells in several random fields of view using a microscope.
Cell Proliferation: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[23][24]
Experimental Workflow:
Caption: Workflow for the MTT Cell Proliferation Assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[25]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[23][24]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the purple formazan crystals.[26]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[24]
-
Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
References
- 1. droracle.ai [droracle.ai]
- 2. GHK-Cu Peptide | Skin & Healing Benefits [paragonsportsmedicine.com]
- 3. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. peptideslabuk.com [peptideslabuk.com]
- 6. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. deltapeptides.com [deltapeptides.com]
- 8. peptidesciences.com [peptidesciences.com]
- 9. This compound | 130120-57-9 | Benchchem [benchchem.com]
- 10. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The potential of GHK as an anti-aging peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. What is this compound used for? [synapse.patsnap.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Wound healing migration assay (Scratch assay) [protocols.io]
- 16. clyte.tech [clyte.tech]
- 17. stackscientific.nd.edu [stackscientific.nd.edu]
- 18. med.virginia.edu [med.virginia.edu]
- 19. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 20. clyte.tech [clyte.tech]
- 21. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 23. researchhub.com [researchhub.com]
- 24. atcc.org [atcc.org]
- 25. researchgate.net [researchgate.net]
- 26. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
In Vitro Assessment of GHK-Cu Antioxidant Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) complexed with copper (GHK-Cu) is a naturally occurring peptide with well-documented roles in wound healing, skin regeneration, and anti-inflammatory processes.[1][2] A significant aspect of its biological activity is attributed to its antioxidant properties, which involve direct scavenging of free radicals and modulation of cellular antioxidant defense mechanisms.[3][4] These application notes provide detailed protocols for a suite of in vitro assays to assess the antioxidant activity of GHK-Cu, offering valuable tools for research and drug development.
GHK-Cu's antioxidant effects are multifaceted. It has been shown to protect cells from oxidative damage by quenching reactive oxygen species (ROS), inhibiting lipid peroxidation, and enhancing the activity of crucial antioxidant enzymes like superoxide dismutase (SOD).[3][5] Furthermore, its anti-inflammatory actions, such as the downregulation of pro-inflammatory cytokines, are closely linked to its ability to mitigate oxidative stress.[3]
This document outlines the methodologies for several key in vitro antioxidant assays, including the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, a cellular antioxidant assay, a superoxide dismutase (SOD)-like activity assay, and a lipid peroxidation inhibition assay.
Quantitative Data Summary
The following tables summarize key quantitative findings from various in vitro studies on the antioxidant activity of GHK-Cu.
| Assay/Model | GHK-Cu Concentration | Result | Key Findings & References |
| Reactive Oxygen Species (ROS) Reduction | 10µM | Nearly 50% reduction of tert-butyl hydroperoxide-induced ROS in Caco-2 cells. | GHK-Cu demonstrates potent ROS scavenging activity across different cell lines and stressors.[3] |
| 10nM and 10µM | Significant decrease in H₂O₂-induced ROS levels to almost 60% in WI-38 cells. | ||
| Lipid Peroxidation Inhibition | 10-100 µM | 75% reduction of lipid peroxidation in gastric mucosa homogenates. | GHK-Cu effectively mitigates lipid peroxidation.[3][4] |
| Inhibition of Iron Release from Ferritin | Not specified | Reduced iron release from ferritin by 87%. | By sequestering iron, GHK-Cu can prevent iron-catalyzed oxidative damage.[3][6] |
| Superoxide Dismutase (SOD)-Mimetic Activity | Not specified | Possesses about 1-3% of the SOD-mimetic activity of the native Cu,Zn-SOD enzyme on a molar basis. | The copper in GHK-Cu is crucial for its SOD-like activity, contributing to the dismutation of superoxide radicals.[3] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), spectrophotometric grade
-
GHK-Cu
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Protocol:
-
Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Test Samples: Prepare a stock solution of GHK-Cu in a suitable solvent (e.g., ultrapure water, PBS). Create a series of dilutions from the stock solution. Prepare similar dilutions for the positive control.
-
Assay Procedure:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of GHK-Cu, positive control, or blank (solvent) to the wells.
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance in the presence of the sample. The results can also be expressed as IC50 (the concentration of the sample required to scavenge 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Materials:
-
ABTS
-
Potassium persulfate
-
Phosphate-buffered saline (PBS), pH 7.4
-
GHK-Cu
-
Trolox (standard)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ stock solution.
-
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of various concentrations of GHK-Cu or Trolox standard to the wells.
-
-
Measurement: After a 6-minute incubation at room temperature, measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant activity of the sample to that of the Trolox standard curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine).
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
10 mM TPTZ in 40 mM HCl
-
20 mM FeCl₃·6H₂O
-
GHK-Cu
-
Ferrous sulfate (FeSO₄·7H₂O) or Trolox (standard)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Assay Procedure:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of GHK-Cu, standard, or blank to the wells.
-
-
Measurement: Incubate the plate at 37°C for 4 minutes and then measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.
Cellular Antioxidant Assay (CAA)
This assay measures the ability of a compound to inhibit intracellular ROS production induced by an oxidizing agent in cultured cells, often using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
Human cell line (e.g., WI-38, Caco-2)
-
Cell culture medium and supplements
-
DCFH-DA
-
Oxidizing agent (e.g., H₂O₂, tert-butyl hydroperoxide)
-
GHK-Cu
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm)
Protocol:
-
Cell Culture: Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of GHK-Cu for a specified period (e.g., 24 hours).
-
Probe Loading: Remove the treatment medium and wash the cells with PBS. Incubate the cells with a working solution of DCFH-DA (e.g., 25 µM) in a serum-free medium for 30-60 minutes at 37°C.
-
Induction of Oxidative Stress: Wash the cells with PBS to remove excess probe. Add the oxidizing agent to induce ROS production.
-
Measurement: Immediately measure the fluorescence intensity at regular intervals using a fluorescence microplate reader.
-
Calculation: The antioxidant activity is calculated as the percentage reduction in fluorescence in GHK-Cu-treated cells compared to control cells (treated with the oxidizing agent alone).
Superoxide Dismutase (SOD)-Like Activity Assay
This assay measures the ability of GHK-Cu to inhibit the auto-oxidation of pyrogallol or the reduction of a tetrazolium salt by superoxide radicals generated by a xanthine/xanthine oxidase system.
Materials:
-
Tris-HCl buffer (pH 8.2)
-
Pyrogallol solution
-
GHK-Cu
-
SOD standard
-
Spectrophotometer
Protocol (Pyrogallol Auto-oxidation Method):
-
Reaction Mixture: In a cuvette, mix Tris-HCl buffer and GHK-Cu at various concentrations.
-
Initiation: Add pyrogallol solution to the mixture to initiate the auto-oxidation reaction.
-
Measurement: Immediately measure the increase in absorbance at a specific wavelength (e.g., 325 nm) over time.
-
Calculation: The SOD-like activity is calculated as the percentage inhibition of pyrogallol auto-oxidation compared to a control without GHK-Cu. The activity can be expressed in units/mg of peptide, where one unit is defined as the amount of GHK-Cu that inhibits the auto-oxidation of pyrogallol by 50%.
Lipid Peroxidation Inhibition Assay (Thiobarbituric Acid Reactive Substances - TBARS Assay)
This assay measures the formation of malondialdehyde (MDA), a major end-product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.
Materials:
-
Biological sample (e.g., tissue homogenate, liposomes)
-
Inducer of lipid peroxidation (e.g., Fe²⁺/ascorbate)
-
GHK-Cu
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA) reagent
-
Spectrophotometer or fluorescence spectrophotometer
Protocol:
-
Induction of Lipid Peroxidation: Incubate the biological sample with the inducer of lipid peroxidation in the presence or absence of various concentrations of GHK-Cu.
-
Reaction Termination: Stop the reaction by adding TCA.
-
Color Development: Add TBA reagent to the mixture and heat at 95°C for a specific time (e.g., 30-60 minutes) to develop the pink-colored MDA-TBA adduct.
-
Measurement: After cooling, centrifuge the samples to remove any precipitate and measure the absorbance of the supernatant at 532 nm.
-
Calculation: The inhibition of lipid peroxidation is calculated as the percentage decrease in MDA formation in the presence of GHK-Cu compared to the control.
Visualization of Workflows and Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Enhanced Penetration of Prezatide Copper Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prezatide Copper Acetate, a copper complex of the tripeptide Glycyl-L-Histidyl-L-Lysine (GHK-Cu), is a well-documented compound with significant promise in skin regeneration, wound healing, and anti-aging applications.[1][2] Its therapeutic efficacy is, however, limited by its hydrophilic nature, which restricts its penetration through the lipophilic stratum corneum.[3][4] To overcome this barrier, various advanced delivery systems have been developed to enhance its bioavailability in the skin.
These application notes provide a comprehensive overview of different delivery strategies for this compound, including quantitative data on their performance, detailed experimental protocols for their evaluation, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Efficacy of Delivery Systems
The following tables summarize quantitative data from various studies to facilitate a clear comparison of the efficacy of different delivery systems for this compound.
Table 1: In Vitro Skin Permeation of this compound (GHK-Cu)
| Skin Strata | Permeability Coefficient (Kp) x 10⁻⁴ (cm/h) ± SD | Steady-State Skin Penetration Flux (μg/cm²/h) ± SD | Lag Time (h) ± SD | Total Permeation over 48h (μg/cm²) ± SD |
| Dermatomed Skin | 2.43 ± 0.51 | 1.65 ± 0.22 | 7.0 ± 0.9 | 136.2 ± 17.5 |
| Epidermis | 0.03 ± 0.007 | 0.02 ± 0.003 | 12.0 ± 1.5 | 1.1 ± 0.1 |
| Stratum Corneum | 55.4 ± 8.3 | 37.7 ± 5.6 | 2.0 ± 0.3 | 295.4 ± 44.3 |
Data adapted from a study evaluating the permeation of a 0.68% aqueous solution of GHK-Cu.[3][5]
Table 2: Comparative Cumulative Permeation of GHK and its Derivatives
| Compound | Skin Type | Cumulative Permeation (%) |
| GHK | Not Specified | 2.53 |
| This compound (GHK-Cu) | Not Specified | 3.86 |
| Palmitoyl-GHK (Pal-GHK) | Not Specified | 4.61 |
This table highlights the enhanced penetration of GHK-Cu compared to the base peptide and the further enhancement with lipophilic modification.[6][7][8]
Table 3: Performance of Advanced Delivery Systems for this compound (GHK-Cu)
| Delivery System | Key Performance Metric | Value |
| Anionic Liposomes | Encapsulation Efficiency | 20.0 ± 2.8% |
| Cationic Liposomes | Encapsulation Efficiency | 31.7 ± 0.9% |
| Microneedle Pre-treatment | Permeated GHK (9h) | 134 ± 12 nanomoles |
| Microneedle Pre-treatment | Permeated Copper (9h) | 705 ± 84 nanomoles |
This table showcases the potential of liposomal encapsulation and physical enhancement methods like microneedling to deliver GHK-Cu.[6][7][9][10]
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Liposomes (Thin-Film Hydration Method)
Objective: To encapsulate this compound in liposomes to enhance its stability and skin penetration.
Materials:
-
This compound (GHK-Cu)
-
Hydrogenated lecithin
-
Cholesterol
-
Dicetyl phosphate (for anionic liposomes) or a cationic lipid (e.g., DOTAP)
-
Chloroform and Methanol (solvent system)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
-
Water bath sonicator
Methodology:
-
Lipid Film Formation: Dissolve the lipids (hydrogenated lecithin, cholesterol, and charge-imparting agent) in a chloroform:methanol mixture in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 45°C) to form a thin, uniform lipid film on the flask's inner surface.
-
Hydration: Hydrate the lipid film with a PBS solution containing a known concentration of this compound (e.g., 0.5 mg/mL) by rotating the flask at a temperature above the phase transition temperature for a specified time (e.g., 1 hour).[9] This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), subject the MLV suspension to sonication in a water bath sonicator followed by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) for a set number of passes.
-
Purification: Remove the unencapsulated this compound by a suitable method such as dialysis or size exclusion chromatography.
-
Characterization: Analyze the liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency. The encapsulation efficiency can be determined by disrupting the liposomes with a suitable solvent and quantifying the GHK-Cu content using HPLC.[9]
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To quantify the rate and extent of this compound permeation through a skin membrane from a given formulation.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin, rat skin)
-
Receptor solution: Phosphate Buffered Saline (PBS), pH 7.4
-
Test formulation containing this compound
-
Positive control (e.g., this compound in an aqueous solution)
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain 32°C
-
Syringes and vials for sample collection
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Skin Preparation: Thaw the excised skin at room temperature. Carefully remove any subcutaneous fat and cut the skin to the appropriate size to fit the Franz diffusion cells.
-
Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) and degassed PBS, ensuring no air bubbles are trapped beneath the skin. Place a small stir bar in the receptor chamber.
-
Equilibration: Place the assembled cells on a magnetic stirrer in a water bath set to 32°C and allow the system to equilibrate for at least 30 minutes.[6]
-
Formulation Application: Apply a known quantity of the test formulation uniformly to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling port and immediately replace it with an equal volume of fresh, pre-warmed PBS.[6]
-
Sample Analysis: Analyze the collected samples for this compound concentration using a validated HPLC method.[6]
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) over time. Plot this cumulative amount against time to determine the steady-state flux (Jss) from the slope of the linear portion of the curve and the lag time (tL) from the x-intercept. The permeability coefficient (Kp) can then be calculated.
Protocol 3: Quantification of this compound in Skin Samples by HPLC
Objective: To determine the concentration of this compound in skin permeation study samples.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: e.g., Acetonitrile and 0.1% trifluoroacetic acid in water
-
This compound standard solutions
-
Syringe filters (0.22 μm)
Methodology:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound in the receptor solution (PBS) at known concentrations to generate a calibration curve.
-
Sample Preparation: Filter the collected samples from the Franz diffusion cell study through a 0.22 μm syringe filter to remove any particulate matter.
-
Chromatographic Conditions: Set the HPLC parameters, including the mobile phase composition, flow rate (e.g., 1.0 mL/min), column temperature, and UV detection wavelength (e.g., 210 nm).
-
Injection and Analysis: Inject a fixed volume of the prepared standards and samples onto the HPLC system.
-
Quantification: Identify and integrate the peak corresponding to this compound. Determine the concentration of the peptide in the samples by comparing the peak areas to the calibration curve.[6]
Visualizations
Signaling Pathways
This compound exerts its biological effects by modulating several key signaling pathways involved in tissue regeneration, inflammation, and cellular homeostasis.
Caption: Signaling pathways modulated by this compound (GHK-Cu).
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for preparing and evaluating a delivery system for this compound.
Caption: Workflow for the preparation of GHK-Cu loaded liposomes.
Caption: Workflow for in vitro skin permeation study using Franz diffusion cells.
Logical Relationships of Delivery Systems
The choice of a delivery system for this compound depends on the desired outcome, balancing penetration enhancement with formulation stability and potential for irritation.
Caption: Logical relationships of different delivery systems for this compound.
References
- 1. Ghk-cu and skin peptides (topical) - Skin regeneration and wrinkle reduction | Longevity Protocols [longevity-protocols.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Human skin penetration of a copper tripeptide in vitro as a function of skin layer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 9. Liposomes as Carriers of GHK-Cu Tripeptide for Cosmetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kanglab.net [kanglab.net]
Application Notes and Protocols: Studying the Effects of Prezatide Copper Acetate on Aged Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental driver of aging and age-related diseases. Senescent cells accumulate in tissues over time, contributing to a pro-inflammatory microenvironment through the secretion of a complex mixture of cytokines, chemokines, and growth factors, collectively known as the Senescence-Associated Secretory Phenotype (SASP). The development of therapeutic agents that can mitigate the detrimental effects of cellular senescence is a key focus of anti-aging research.
Prezatide Copper Acetate, also known as GHK-Cu, is a naturally occurring copper-peptide complex with a high affinity for copper ions.[1] It has garnered significant attention for its regenerative and protective properties, including wound healing, anti-inflammatory effects, and stimulation of collagen and elastin synthesis.[1][2] This document provides detailed application notes and experimental protocols for studying the effects of this compound on aged cell lines, with a focus on its potential to reverse or ameliorate the senescent phenotype.
Data Presentation: Quantitative Effects of this compound on Senescent Cell Markers
The following tables summarize the reported quantitative effects of this compound (GHK-Cu) on key markers of cellular senescence in aged cell lines.
| Marker | Cell Line | Treatment Concentration | Observed Effect | Reference |
| Senescence-Associated β-Galactosidase (SA-β-gal) Activity | Aged Human Dermal Fibroblasts | 1 nM - 10 nM | Qualitative reduction in blue-staining senescent cells. | [3] |
| p21 Expression | Irradiated NIH 3T3 Fibroblasts | Not Specified | Decrease in p21 expression. | [4] |
| Primary Lung Fibroblasts (from 26-month-old mice) | Not Specified | Reduction in p21 expression. | [4] | |
| p53 Expression | Primary Lung Fibroblasts (from 26-month-old mice) | Not Specified | Reduction in p53 expression. | [4] |
| SASP Factor: Interleukin-6 (IL-6) | Lipopolysaccharide (LPS)-stimulated RAW 264.7 Macrophages | Not Specified | Decrease in IL-6 production. | [5] |
| SASP Factor: Tumor Necrosis Factor-alpha (TNF-α) | Lipopolysaccharide (LPS)-stimulated RAW 264.7 Macrophages | Not Specified | Decrease in TNF-α production. | [5] |
| Extracellular Matrix (ECM) Components | ||||
| Collagen Synthesis | Human Fibroblasts | 1 nM - 10 nM | Stimulation of collagen synthesis. | [3] |
| Elastin Synthesis | Human Fibroblasts | Not Specified | Increased elastin production. | [2] |
Experimental Protocols
Protocol 1: Induction of Cellular Senescence in Human Dermal Fibroblasts
This protocol describes the induction of premature senescence in human dermal fibroblasts using doxorubicin, a DNA-damaging agent.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Doxorubicin hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a stock solution of doxorubicin in DMSO.
-
When cells reach 70-80% confluency, treat them with a final concentration of 100-250 nM doxorubicin in culture medium for 24-48 hours.
-
After the incubation period, remove the doxorubicin-containing medium, wash the cells twice with PBS, and replace it with fresh culture medium.
-
Culture the cells for an additional 7-10 days to allow the senescent phenotype to fully develop. Change the medium every 2-3 days.
-
Confirm the induction of senescence by performing a Senescence-Associated β-Galactosidase (SA-β-gal) assay (see Protocol 3).
Protocol 2: Treatment of Senescent Cell Lines with this compound
This protocol outlines the procedure for treating senescent cells with this compound to evaluate its effects.
Materials:
-
Senescent human dermal fibroblasts (prepared as in Protocol 1)
-
This compound (GHK-Cu)
-
Sterile, deionized water or PBS for reconstitution
-
Culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin)
Procedure:
-
Prepare a stock solution of this compound by reconstituting the lyophilized powder in sterile water or PBS to a concentration of 1-10 mM. Filter-sterilize the stock solution.
-
Plate the senescent HDFs at an appropriate density in multi-well plates.
-
The following day, replace the medium with fresh culture medium containing various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (medium with the same volume of sterile water or PBS used for the highest concentration of GHK-Cu).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the treatment period, harvest the cells or cell culture supernatant for downstream analysis (e.g., SA-β-gal staining, Western blotting, ELISA).
Protocol 3: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This is a cytochemical assay to detect the activity of β-galactosidase at pH 6.0, a hallmark of senescent cells.[6]
Materials:
-
Treated and control senescent cells in culture plates
-
PBS
-
Fixation Solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining Solution (prepare fresh):
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells with the Fixation Solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the freshly prepared Staining Solution to each well, ensuring the cells are completely covered.
-
Incubate the plates at 37°C overnight in a dry incubator (no CO2).
-
The next day, check for the development of a blue color in the cytoplasm of senescent cells using a light microscope.
-
To quantify, count the number of blue-stained cells and the total number of cells in several random fields of view to determine the percentage of SA-β-gal positive cells.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Senescence Marker Gene Expression
This protocol is for quantifying the mRNA levels of senescence-associated genes such as CDKN1A (p21) and CDKN2A (p16).
Materials:
-
Treated and control senescent cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (CDKN1A, CDKN2A) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.
Protocol 5: Enzyme-Linked Immunosorbent Assay (ELISA) for SASP Cytokines
This protocol is for quantifying the secretion of SASP factors like IL-6 and IL-8 in the cell culture supernatant.
Materials:
-
Cell culture supernatant from treated and control senescent cells
-
Commercial ELISA kits for human IL-6 and IL-8
-
Microplate reader
Procedure:
-
Collect the cell culture supernatant from the treated and control cells (from Protocol 2).
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the ELISA for IL-6 and IL-8 according to the manufacturer's instructions provided with the commercial kits.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Calculate the concentration of IL-6 and IL-8 in the samples based on the standard curve generated.
Mandatory Visualizations
References
- 1. Quantitative assay of senescence-associated beta-galactosidase activity in mammalian cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptideslabuk.com [peptideslabuk.com]
- 3. marciorubin.com.br [marciorubin.com.br]
- 4. The naturally occurring peptide GHK reverses age-related fibrosis by modulating myofibroblast function | He | Aging Pathobiology and Therapeutics [antpublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. telomer.com.tr [telomer.com.tr]
Experimental Design for Preclinical Studies of G-Cu: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper-binding tripeptide Glycyl-L-Histidyl-L-Lysine (GHK-Cu) is a naturally occurring compound that has garnered significant scientific interest for its multifaceted roles in wound healing, tissue regeneration, and anti-inflammatory processes. Its ability to modulate a wide array of cellular and molecular pathways makes it a compelling candidate for therapeutic development. These application notes provide a comprehensive guide to the preclinical experimental design for GHK-Cu, offering detailed protocols for key in vitro and in vivo assays, structured data presentation, and visualization of relevant signaling pathways.
Mechanism of Action & Signaling Pathways
GHK-Cu exerts its biological effects through the modulation of several key signaling pathways integral to tissue repair and homeostasis. Its primary mechanisms include the stimulation of extracellular matrix components, regulation of inflammatory responses, and promotion of angiogenesis.
Key Signaling Pathways Modulated by GHK-Cu
-
Transforming Growth Factor-Beta (TGF-β) Signaling: GHK-Cu has been shown to upregulate the expression of genes in the TGF-β pathway, which is crucial for stimulating collagen and elastin synthesis by fibroblasts, essential for tissue remodeling and repair.[1][2]
-
Nuclear Factor-kappa B (NF-κB) Signaling: GHK-Cu can suppress the activation of the NF-κB pathway, a key regulator of inflammation. By inhibiting this pathway, GHK-Cu reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2][3]
-
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling: The p38 MAPK pathway is activated by cellular stress and inflammatory signals. GHK-Cu has been observed to suppress the activation of this pathway, further contributing to its anti-inflammatory effects.[2][4]
-
SIRT1/STAT3 Signaling: Recent studies suggest that GHK-Cu can activate Sirtuin 1 (SIRT1), which in turn can inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This interaction plays a role in reducing inflammation and promoting cellular health.[1][5]
GHK-Cu Modulates Multiple Signaling Pathways
Experimental Workflow for Preclinical Evaluation
A systematic approach is essential for the preclinical evaluation of GHK-Cu. The following workflow outlines the key stages, from initial in vitro screening to in vivo validation.
General Experimental Workflow for GHK-Cu
Quantitative Data Presentation
In Vitro Efficacy of GHK-Cu
| Assay | Cell Type | GHK-Cu Concentration | Result | Reference(s) |
| Cell Proliferation | Human Dermal Fibroblasts (HDFa) | 1 nM - 100 nM | Dose-dependent increase in proliferation | [6] |
| Irradiated HDFa | 1 nM | Approximated the population-doubling time of normal controls | [2] | |
| Collagen Synthesis | Human Dermal Fibroblasts (HDFa) | 0.01 nM - 100 nM | Significant increase in collagen production at 96 hours | [6] |
| Human Fibroblasts | 1 nM | Peak stimulation of collagen synthesis | [7] | |
| Human Fibroblasts | Not Specified | 70% increase in collagen synthesis (in combination with LED) | [2] | |
| Elastin Production | Human Dermal Fibroblasts (HDFa) | 0.01 nM - 100 nM | ~30% increase in α-elastin production at 96 hours | [6] |
| Anti-inflammatory | Inflammatory Cells | 1 µM - 5 µM | 40-70% reduction in pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6) | [8] |
In Vivo Efficacy of GHK-Cu in Wound Healing
| Animal Model | Wound Type | Treatment | Key Quantitative Finding(s) | Reference(s) |
| Mice | Scald Burn | GHK-Cu-liposomes (100 µM) | Wound healing time shortened to 14 days post-injury | [9] |
| Rats | Excisional Wound | GHK-Cu in a superabsorbent polymer | 84.61% wound closure by day 15 (vs. 61.58% for polymer alone) | [9] |
| Diabetic Rats | Excisional Wound | GHK-incorporated collagen dressing | 9-fold increase in collagen production | [10] |
| Diabetic Rats | Excisional Wound | GHK-Cu | 99.39% wound closure by day 21 (vs. 69.49% for placebo) | [10] |
| Rabbits | Experimental Wounds | GHK-Cu | Accelerated wound contraction and increased blood vessel formation | [11] |
Experimental Protocols
In Vitro Assays
This protocol assesses the effect of GHK-Cu on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human Dermal Fibroblasts (HDFa)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
GHK-Cu stock solution (e.g., 1 mM in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HDFa cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of GHK-Cu in serum-free DMEM to achieve final concentrations ranging from 1 nM to 1 µM. Remove the culture medium from the wells and replace it with 100 µL of the respective GHK-Cu dilutions. Include a vehicle control (serum-free DMEM without GHK-Cu).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
This protocol quantifies the amount of newly synthesized collagen released into the cell culture medium.
Materials:
-
Human Dermal Fibroblasts (HDFa)
-
DMEM with 10% FBS
-
GHK-Cu stock solution
-
Human Pro-Collagen I alpha 1 ELISA kit
-
Microplate reader
Protocol:
-
Cell Culture and Treatment: Seed HDFa cells in 6-well plates and culture until they reach approximately 80% confluency. Treat the cells with various concentrations of GHK-Cu (e.g., 0.01 nM to 100 nM) in serum-free DMEM for 48 to 72 hours.
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions. Briefly:
-
Coat the ELISA plate wells with a capture antibody specific for Collagen Type I.
-
Add the collected supernatant samples and collagen standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that produces a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Quantification: Generate a standard curve from the absorbance values of the known collagen standards and use it to determine the concentration of collagen in the samples.[12]
In Vivo Models
This model is used to evaluate the efficacy of GHK-Cu in promoting the closure of full-thickness skin wounds.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Sterile biopsy punch (e.g., 8 mm diameter)
-
Topical formulation of GHK-Cu (e.g., 0.1% w/w in a hydrogel base)
-
Vehicle control (hydrogel base without GHK-Cu)
-
Sterile dressings
-
Digital camera and image analysis software
Protocol:
-
Animal Preparation: Anesthetize the rats and shave the dorsal thoracic region.
-
Wound Creation: Create a full-thickness excisional wound on the shaved dorsal area using a sterile biopsy punch. Measure and photograph the initial wound area.[9]
-
Treatment Groups: Divide the animals into at least two groups: a control group receiving the vehicle alone and a treatment group receiving the topical GHK-Cu formulation.
-
Application: Apply the assigned treatment topically to the wound bed immediately after wound creation. Cover the wound with a sterile dressing.[13]
-
Wound Monitoring and Measurement: Re-apply the treatment daily or as determined by the experimental design. Photograph the wounds at regular intervals (e.g., days 0, 7, 14, 21).
-
Wound Closure Analysis: Use image analysis software to measure the wound area at each time point. Calculate the percentage of wound closure using the formula: [(Initial Area - Current Area) / Initial Area] * 100.[10]
-
Histological Analysis: At the end of the study, euthanize the animals and excise the entire wound, including a margin of surrounding healthy skin. Fix the tissue in 10% formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin for general morphology, Masson's Trichrome for collagen deposition).
-
Biochemical Analysis: Homogenize a portion of the wound tissue to measure biochemical markers such as hydroxyproline content (an indicator of collagen) or levels of inflammatory cytokines (e.g., TNF-α, IL-1β) via ELISA.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the preclinical investigation of GHK-Cu. The multifaceted nature of GHK-Cu's bioactivity, encompassing the stimulation of tissue remodeling, modulation of inflammation, and promotion of angiogenesis, underscores its therapeutic potential. Rigorous and well-designed preclinical studies, utilizing the methodologies outlined herein, are crucial for elucidating the full spectrum of GHK-Cu's effects and for advancing its development as a novel therapeutic agent.
References
- 1. primelabpeptides.com [primelabpeptides.com]
- 2. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. benchchem.com [benchchem.com]
- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Prezatide Copper Acetate (GHK-Cu) Stability and Degradation in Solution
Welcome to the Technical Support Center for Prezatide Copper Acetate (also known as GHK-Cu). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in solution. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a complex of the tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) and copper (II). It is widely researched for its regenerative and anti-inflammatory properties.[1][2] The stability of the complex in solution is critical because its degradation can lead to a loss of biological activity and the formation of impurities, which can affect experimental outcomes and the therapeutic efficacy of potential formulations.[3]
Q2: What are the primary factors that influence the stability of this compound in solution?
The stability of this compound in solution is primarily affected by:
-
pH: The complex is most stable in a neutral or near-neutral pH range.[1] In strongly acidic or alkaline conditions, it is susceptible to degradation.
-
Temperature: Higher temperatures can accelerate the rate of degradation.[1]
-
Light: Exposure to light, particularly UV radiation, can catalyze oxidative damage and degrade the peptide complex.
-
Presence of other substances: Strong oxidizing agents, chelating agents (like EDTA), and certain other ingredients can destabilize the complex.[1]
Q3: What is the optimal pH range for maintaining the stability of this compound solutions?
The optimal pH range for this compound stability is generally considered to be between 5.0 and 7.4.[1][4] Within this mildly acidic to neutral range, the complex maintains its structural integrity and biological activity. Dissociation of the copper ion from the peptide can occur at a pH below 4.[5]
Q4: How should I store this compound solutions to ensure long-term stability?
For optimal long-term stability, this compound solutions should be:
-
Stored at refrigerated temperatures (2-8°C).
-
Protected from light by using amber vials or by storing them in the dark.
-
Prepared in a buffer within the optimal pH range (5.0-7.4).
-
Sealed to prevent oxidation.[1]
-
For extended storage, it is often recommended to store the lyophilized powder at -20°C and reconstitute it shortly before use.
Q5: What are the known degradation products of this compound?
Under various stress conditions, this compound can degrade into smaller fragments. The primary degradation pathway is the hydrolytic cleavage of the peptide bonds. Known degradation products include the dipeptide histidyl-lysine and the individual amino acid histidine.[3][6]
Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Recommended Action(s) |
| Loss of the characteristic blue color of the solution. | The pH of the solution may have shifted outside the optimal range, leading to the dissociation of the copper ion from the peptide. | 1. Measure the pH of the solution. 2. Adjust the pH to the 5.0-7.4 range using a suitable buffer. 3. Ensure all components of your formulation are pH-compatible. |
| Precipitate formation in the solution. | The pH may be too high (alkaline), causing the precipitation of copper hydroxide. Alternatively, there might be an incompatible ingredient in the formulation. | 1. Verify and adjust the pH to the recommended range. 2. Review the formulation for any incompatible components, such as strong chelating agents. |
| Inconsistent or unexpected experimental results. | This could be due to the degradation of the this compound, leading to a lower effective concentration and the presence of interfering degradation products. | 1. Prepare fresh solutions of this compound for each experiment. 2. Verify the stability of the complex under your specific experimental conditions using a stability-indicating analytical method like HPLC. 3. Ensure proper storage of stock solutions. |
| Reduced biological activity over time. | Degradation of the peptide complex due to improper storage (temperature, light exposure) or multiple freeze-thaw cycles of a stock solution. | 1. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 2. Always store solutions at the recommended temperature and protected from light. |
Data on Stability
The stability of this compound is highly dependent on the solution's environment. The following table summarizes the degradation behavior under different stress conditions.
| Stress Condition | Observation | Degradation Pathway | Key Degradation Products |
| Acidic (e.g., pH < 4) | Dissociation of the copper ion and hydrolytic cleavage of peptide bonds.[5] | Acid-catalyzed hydrolysis | Glycine, Histidine, Lysine, Histidyl-lysine |
| Neutral (pH 5.0-7.4) | Relatively stable, even at elevated temperatures (e.g., 60°C for up to two weeks).[6] | Minimal degradation | - |
| Basic (e.g., pH > 8) | Susceptible to hydrolytic cleavage.[6] | Base-catalyzed hydrolysis | Glycine, Histidine, Lysine, and other peptide fragments |
| Oxidative (e.g., H₂O₂) | Prone to oxidative damage and hydrolytic cleavage.[6] | Oxidation of amino acid residues and peptide backbone cleavage. | Oxidized amino acids, peptide fragments |
| Photochemical (UV Light) | Can catalyze oxidative damage and degradation. | Photo-oxidation | Oxidized amino acids, peptide fragments |
Experimental Protocols
Protocol: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis
This protocol outlines a general method for assessing the stability of this compound in solution by quantifying the remaining parent compound over time.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound reference standard
-
Solution samples to be analyzed
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% B
-
30.1-35 min: 5% B (re-equilibration)
-
3. Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in water or the relevant buffer at a known concentration (e.g., 1 mg/mL). Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: At specified time points during your stability study, withdraw an aliquot of the test solution. If necessary, dilute it with the mobile phase to fall within the concentration range of the calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Processing: Integrate the peak area corresponding to the intact this compound.
-
Quantification: Use the calibration curve to determine the concentration of this compound remaining in the samples at each time point. Calculate the percentage of degradation.
Visualizations of Degradation Pathways
The following diagrams illustrate the proposed degradation pathways of this compound under different conditions.
References
- 1. How to Ensure the Stability and Efficacy of GHK Cu in Skincare Products? - Knowledge - Bioway Organic [biowayorganicinc.com]
- 2. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 130120-57-9 | Benchchem [benchchem.com]
- 4. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physicochemical characterization of native glycyl-l-histidyl-l-lysine tripeptide for wound healing and anti-aging: a preformulation study for dermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Prezatide Copper Acetate Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Prezatide Copper Acetate (also known as GHK-Cu) in cell culture experiments. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in my cell culture experiment?
A1: The optimal concentration is highly dependent on the cell type and the desired biological effect. A preliminary dose-response experiment is always recommended. However, based on published studies, the following concentration ranges can be used as a starting point:
| Cell Type | Biological Effect | Recommended Concentration Range |
| Human Dermal Fibroblasts (HDFs) | Collagen & Elastin Synthesis | 1 nM - 100 nM[1] |
| Cell Proliferation | 0.1 µM - 10 µM | |
| Human Keratinocytes | Proliferation & Migration | 0.1 µM - 10 µM[2] |
| Chondrocytes | Collagen Synthesis & AKP Activity | 15.6 µM - 62.5 µM |
| Macrophages (e.g., RAW 264.7) | Anti-inflammatory Effects | 1 nM - 100 nM[3] |
| Endothelial Cells (e.g., HUVECs) | Angiogenesis | 1 nM - 100 nM |
| Cancer Cell Lines (e.g., SH-SY5Y, U937) | Apoptosis Induction | 1 nM - 10 nM[2] |
Q2: How should I prepare and store my this compound stock solution?
A2: Proper preparation and storage are critical for maintaining the bioactivity of this compound.
-
Reconstitution: For lyophilized powder, reconstitute in sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS) at a concentration of 1-10 mg/mL.[4] Gently swirl the vial to dissolve the powder; do not shake vigorously as this can denature the peptide.
-
Storage of Lyophilized Powder: Store at -20°C for long-term stability.[5]
-
Storage of Reconstituted Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C. For short-term use (up to one week), the solution can be stored at 4°C.[5]
Q3: I am observing precipitation in my cell culture medium after adding this compound. What could be the cause?
A3: Precipitation can occur due to several factors:
-
High Concentration: Using a concentration of this compound that exceeds its solubility in your specific cell culture medium.
-
Media Components: Certain components in serum-free media can interact with metal ions like copper, leading to precipitation.[6]
-
pH and Temperature: Instability in the pH or temperature of the culture medium can affect the solubility of the compound.[6]
-
Order of Addition: When preparing media, the order in which supplements are added can be critical. Adding this compound to a concentrated solution of other components may induce precipitation.
To troubleshoot, try preparing the final concentration by diluting the stock solution in a larger volume of media and ensure the media is at the correct pH and temperature before addition.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Effect Observed
| Probable Cause | Solution |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and desired outcome. |
| Degradation of this compound | Ensure proper storage of stock solutions (aliquoted, -20°C). Prepare fresh working solutions for each experiment. The peptide can be unstable in some culture media over long incubation times.[7] |
| Batch-to-Batch Variability | If using a new lot of this compound, perform a validation experiment to ensure consistency with previous batches. Minor differences in purity or formulation can impact results. |
| Presence of Chelating Agents | EDTA and other chelating agents in the media or other reagents can sequester the copper ion, inactivating the peptide.[8] Review the composition of all your reagents and consider using a chelator-free medium if possible. |
Issue 2: Interference with Cell Viability Assays
| Probable Cause | Solution |
| MTT Assay Interference | The copper ions in this compound can interfere with the reduction of the MTT reagent, leading to inaccurate readings.[9] |
| Use an alternative viability assay: The Neutral Red or CellTiter-Glo® Luminescent Cell Viability Assay are less susceptible to interference from copper compounds.[9] | |
| Include proper controls: If using an MTT assay is unavoidable, include a control with this compound in cell-free media to quantify any direct reduction of the reagent. |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line. Be aware of the potential for interference as mentioned in the troubleshooting section.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include a vehicle control (medium without this compound). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.[10]
-
Absorbance Reading: Mix gently to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Quantification of Collagen Synthesis (Sircol™ Soluble Collagen Assay)
This protocol is based on the manufacturer's instructions for the Sircol™ assay and should be adapted as needed.
-
Cell Culture and Treatment: Culture cells (e.g., human dermal fibroblasts) in 6-well plates until they reach 80-90% confluency. Treat the cells with the desired concentrations of this compound for 48-96 hours.
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted soluble collagen.
-
Collagen Precipitation: In a microcentrifuge tube, mix 100 µL of the supernatant with 1.0 mL of the Sircol™ Dye Reagent. Incubate with gentle shaking for 30 minutes at room temperature.[11]
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes to pellet the collagen-dye complex.[11]
-
Washing: Carefully discard the supernatant and wash the pellet with 750 µL of ice-cold Acid-Salt Wash Reagent. Centrifuge again and discard the supernatant.
-
Dye Release: Add 250 µL of Alkali Reagent to dissolve the pellet.[11]
-
Absorbance Measurement: Transfer the solution to a 96-well plate and read the absorbance at 556 nm.
-
Quantification: Determine the collagen concentration based on a standard curve prepared using the provided collagen standard.
Signaling Pathways and Experimental Workflows
This compound (GHK-Cu) and TGF-β/SMAD Signaling Pathway
This compound is known to modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a crucial role in extracellular matrix (ECM) synthesis.
Caption: this compound activates the TGF-β/SMAD pathway to stimulate ECM protein expression.
Experimental Workflow for Assessing this compound Bioactivity
A typical workflow for investigating the effects of this compound in cell culture involves several key stages.
Caption: A generalized workflow for evaluating the in vitro bioactivity of this compound.
References
- 1. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. peptideslabuk.com [peptideslabuk.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchhub.com [researchhub.com]
- 11. interchim.fr [interchim.fr]
Potential for copper toxicity with high concentrations of Prezatide Copper Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prezatide Copper Acetate (GHK-Cu). The information addresses the potential for copper toxicity at high concentrations and offers guidance on experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound, also known as GHK-Cu, is a copper complex of the tripeptide glycyl-L-histidyl-L-lysine. It is a naturally occurring compound in human plasma that has been shown to have several biological functions.[1][] Its primary activities include promoting wound healing, stimulating collagen and elastin synthesis, and exhibiting anti-inflammatory and antioxidant effects.[1][3] It is also involved in angiogenesis (the formation of new blood vessels) and modulates the expression of numerous genes.[3][4]
Q2: What is the mechanism of action of this compound?
The biological effects of this compound are attributed to both the GHK peptide and the copper ion. The GHK peptide has a high affinity for copper and facilitates its transport into cells.[5] The complex can influence various cellular processes by modulating signaling pathways, such as the TGF-β pathway, which is crucial for extracellular matrix production.[6] Copper itself is an essential cofactor for many enzymes, including superoxide dismutase (an antioxidant enzyme) and lysyl oxidase (involved in collagen and elastin cross-linking).[1][]
Q3: Is there a potential for copper toxicity with high concentrations of this compound?
Yes, while copper is an essential trace element, high concentrations can be toxic to cells.[7] The peptide component of this compound is generally considered safe.[5] However, excessive intracellular copper can lead to oxidative stress through the generation of reactive oxygen species (ROS), mitochondrial damage, and a recently identified form of cell death called cuproptosis.[8] It is important to note that the chelated form of copper in this compound may have a different toxicity profile compared to free copper ions.[9]
Q4: What are the known toxic concentrations of this compound?
Specific, comprehensive data on the IC50 (half-maximal inhibitory concentration) and LD50 (median lethal dose) of this compound across a wide range of cell lines and in vivo models is limited in publicly available literature. However, some studies on GHK-Cu and copper ions provide guidance:
-
In vivo (mice): An estimated LD50 for GHK-Cu has been mentioned, which would equate to a single dose of approximately 23,000 mg in a 70 kg human, suggesting a low acute toxicity.[5]
-
Cosmetic Use: A long history of use in cosmetic products has not revealed any significant health issues, indicating low toxicity with topical application.[5][7]
It is crucial for researchers to determine the optimal and potential toxic concentrations for their specific experimental system.
Q5: What are the primary mechanisms of copper-induced cellular toxicity?
High intracellular copper levels can induce toxicity through several mechanisms:
-
Oxidative Stress: Excess copper can participate in Fenton-like reactions, leading to the production of highly reactive hydroxyl radicals and subsequent damage to lipids, proteins, and DNA.[8]
-
Mitochondrial Dysfunction: Mitochondria are a primary target of copper toxicity, leading to impaired respiration and energy production.[10]
-
Cuproptosis: This is a recently discovered form of regulated cell death triggered by the accumulation of copper. It involves the aggregation of lipoylated mitochondrial proteins, leading to proteotoxic stress and cell death.[11]
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Low Viability in Culture
Potential Cause 1: High Concentration of this compound Even though GHK-Cu is generally considered safe at physiological concentrations, high concentrations can lead to copper overload and cytotoxicity.
Solution:
-
Dose-Response Experiment: Perform a dose-response study to determine the optimal, non-toxic concentration range for your specific cell line. Start with a broad range of concentrations (e.g., nanomolar to high micromolar) to identify the IC50.
-
Review Literature for Similar Cell Types: While data may be limited, look for studies using similar cell types to get a starting point for concentration ranges.
-
Use a More Robust Viability Assay: Standard MTT assays can be affected by copper ions. Consider using an alternative assay like the Neutral Red uptake assay for more accurate results.[12][13]
Potential Cause 2: Free Copper in the Culture Medium The stability of the this compound complex can be influenced by the components of the cell culture medium. Dissociation of the complex could lead to higher levels of free copper ions, which are generally more toxic.
Solution:
-
Media Composition: Be aware of components in your culture medium that could chelate copper and disrupt the GHK-Cu complex.
-
Fresh Preparation: Prepare solutions of this compound fresh for each experiment to minimize degradation and the release of free copper.
Issue 2: Inconsistent or Unexpected Results in Biochemical Assays
Potential Cause: Interference of this compound with Assay Reagents The copper component of GHK-Cu can interfere with certain biochemical assays.
Solution:
-
MTT Assay: Copper ions can interfere with the reduction of the MTT reagent, leading to inaccurate cell viability measurements. Switch to a non-tetrazolium-based assay like the Neutral Red assay.[12][13]
-
Fluorescence-Based Assays: GHK-Cu can quench fluorescence, leading to reduced signal intensity. If possible, perform a control experiment with the fluorescent dye and GHK-Cu to quantify the quenching effect. Consider sample dilution or using a different fluorescent probe.
-
ELISA: The presence of GHK-Cu can cause matrix effects. Optimize your assay buffer and consider performing a spike and recovery experiment to assess the degree of interference.
Quantitative Data Summary
The following tables summarize the available quantitative data on the toxicity of copper compounds. It is important to note the lack of specific and comprehensive data for this compound.
Table 1: In Vitro Cytotoxicity of Copper Compounds
| Compound | Cell Line | Endpoint | Concentration | Reference(s) |
| Copper Ions (from CuIUD extract) | L929 (Mouse Fibroblasts) | LD50 (24h) | ~46 µg/mL (~29 µM) | [14] |
| Copper Sulfate | HepG2 (Human Liver Carcinoma) | LD50 (48h) | 220.5 ± 23.8 µg/mL | [15] |
| GHK-Cu | L929 (Dermal Fibroblasts) | No obvious cytotoxicity | Up to 1 mg/mL | [1] |
Table 2: In Vivo Toxicity Data for GHK-Cu
| Organism | Route of Administration | Endpoint | Dose | Observation | Reference(s) |
| Mice | Not Specified | LD50 | ~23,000 mg/70 kg human equivalent | Low acute toxicity | [5] |
| Pigs | Systemic | Effective Dose (Wound Healing) | ~1.1 mg/kg | ~300-fold below toxic dose causing blood pressure lowering | [8] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using Neutral Red Assay
This protocol is an alternative to MTT assays to avoid interference from copper ions.
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution
-
Neutral Red staining solution (e.g., 40 µg/mL in complete medium)
-
Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound for the desired exposure time (e.g., 24, 48, 72 hours). Include untreated and vehicle controls.
-
After treatment, remove the culture medium.
-
Add 100 µL of pre-warmed Neutral Red staining solution to each well.
-
Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.
-
Remove the staining solution and gently wash the cells with PBS.
-
Add 150 µL of destain solution to each well.
-
Agitate the plate on a shaker for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[12][13][16]
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay
Materials:
-
Cells cultured in a 96-well plate or on coverslips
-
This compound stock solution
-
DCFDA (2',7'–dichlorofluorescin diacetate) stock solution
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Positive control (e.g., H₂O₂)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells and treat with this compound as described in Protocol 1.
-
Towards the end of the treatment period, remove the culture medium and wash the cells with pre-warmed HBSS.
-
Load the cells with DCFDA solution (e.g., 10-25 µM in HBSS) and incubate for 30-60 minutes at 37°C, protected from light.
-
Remove the DCFDA solution and wash the cells again with HBSS.
-
Add HBSS to the wells.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.
-
Quantify the change in fluorescence relative to the untreated control.[15][17][18][19][20]
Protocol 3: Detection of Apoptosis using TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells cultured on coverslips or chamber slides
-
This compound stock solution
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Seed cells and treat with this compound.
-
Fix the cells with fixation solution for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization solution for 5-15 minutes on ice.
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence from the incorporated labeled dUTPs.[21][22][23][24][25]
Protocol 4: Assessment of Cuproptosis Markers by Western Blot
This protocol allows for the detection of key proteins involved in cuproptosis.
Materials:
-
Cells and this compound
-
RIPA lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against FDX1 and DLAT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against FDX1 and DLAT overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the changes in the expression levels of FDX1 and DLAT. An increase in these markers may indicate the induction of cuproptosis.[11][26][27][28][29]
Visualizations
Caption: Key signaling pathways modulated by this compound (GHK-Cu).
Caption: Experimental workflow for investigating copper toxicity.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. peptideslabuk.com [peptideslabuk.com]
- 7. innerbody.com [innerbody.com]
- 8. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the toxicity of two chelated copper algaecides and copper sulfate to non-target fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative toxicity and biodistribution of copper nanoparticles and cupric ions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent progress of methods for cuproptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. re-place.be [re-place.be]
- 14. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 15. abcam.cn [abcam.cn]
- 16. qualitybiological.com [qualitybiological.com]
- 17. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 18. researchgate.net [researchgate.net]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. clyte.tech [clyte.tech]
- 22. sileks.com [sileks.com]
- 23. info.gbiosciences.com [info.gbiosciences.com]
- 24. TUNEL Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. A novel cuproptosis-related diagnostic gene signature and differential expression validation in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Ferroptosis inducers enhanced cuproptosis induced by copper ionophores in primary liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Interference of Prezatide Copper Acetate with Common Laboratory Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Prezatide Copper Acetate (GHK-Cu). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this copper peptide with common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GHK-Cu) and why might it interfere with laboratory assays?
This compound, also known as GHK-Cu, is a complex of the tripeptide glycyl-L-histidyl-L-lysine and copper (II). It is a naturally occurring peptide with a high affinity for copper ions.[1][2] Its biological activities, including antioxidant and anti-inflammatory effects, stem from its ability to modulate copper homeostasis and influence various cellular signaling pathways.[3] This inherent redox activity and the presence of a copper ion can lead to interference in common biochemical assays through several mechanisms:
-
Redox Cycling: The copper ion in GHK-Cu can participate in redox reactions, potentially altering the redox state of assay reagents and leading to false signals.[2]
-
Colorimetric Interference: GHK-Cu solutions are typically blue, which can interfere with colorimetric assays that measure absorbance at specific wavelengths.
-
Fluorescence Quenching: GHK-Cu is known to quench the fluorescence of various molecules, which can significantly impact the readout of fluorescence-based assays.[2][4]
-
Enzyme Inhibition/Activation: Copper ions can act as cofactors or inhibitors for various enzymes. The presence of GHK-Cu can therefore modulate the activity of enzymes being studied or those used as part of an assay's detection system.[2]
-
Matrix Effects: In immunoassays like ELISA, GHK-Cu can contribute to the "matrix effect," where components in the sample interfere with antibody-antigen binding, leading to inaccurate quantification.[2][5][6]
Q2: Which common laboratory assays are most susceptible to interference from GHK-Cu?
Several widely used assays are prone to interference by GHK-Cu. These include:
-
Cell Viability Assays: Tetrazolium-based assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) are highly susceptible. Copper ions can interfere with the reduction of the MTT reagent, leading to inaccurate measurements of cell viability.[2][3][7][8]
-
Protein Quantification Assays: Assays that rely on the reduction of copper, such as the Bicinchoninic Acid (BCA) assay, may be affected by the copper in GHK-Cu.
-
ELISA (Enzyme-Linked Immunosorbent Assay): GHK-Cu can cause matrix interference, affecting the accuracy of protein quantification.[2][6]
-
Fluorescence-Based Assays: Any assay that relies on a fluorescent readout, including reporter gene assays and enzyme activity assays using fluorescent substrates, can be affected by the fluorescence quenching properties of GHK-Cu.[2][4]
-
Redox-Based Assays: Assays measuring oxidative stress or antioxidant activity can be directly affected by the inherent redox properties of GHK-Cu.[2]
Troubleshooting Guides
Issue 1: Inaccurate Results in Cell Viability Assays (e.g., MTT Assay)
Problem: You are observing lower-than-expected cell viability or inconsistent results when treating cells with GHK-Cu and using an MTT assay.
Cause: Copper compounds, including GHK-Cu, can interfere with the formazan product detection in the MTT assay, leading to artificially low absorbance readings.[2][3][7][8] This interference is due to an interaction between the copper ions and the formazan dye.[3]
Solutions:
-
Switch to an Alternative Assay: The Neutral Red assay is a recommended alternative as it is not affected by the presence of copper compounds.[2][3][7][8] This assay is based on the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.
-
Include Proper Controls: If you must use an MTT assay, it is crucial to include controls that can help identify and potentially correct for the interference. This includes:
-
GHK-Cu only control (no cells): To measure the direct effect of GHK-Cu on the MTT reagent.
-
Cell-free formazan control: To assess the interaction of GHK-Cu with the formazan product.
-
Quantitative Data Summary: Interference of Copper Compounds with MTT Assay
| Compound | Concentration | Effect on Formazan Absorbance | Reference |
| CuCl₂ | 10 µM - 200 µM | Spectrophotometric profile of formazan displaced to higher wavelengths (650-700 nm), leading to underestimated cell viability. | [3] |
| Cu(II)Urea₂ | 10 µM - 200 µM | Similar displacement of formazan absorbance profile as CuCl₂. | [3] |
| Cu(II)Ser₂ | 10 µM - 200 µM | Similar displacement of formazan absorbance profile as CuCl₂. | [3] |
Table 1: Summary of reported interference of copper compounds with the MTT assay.
Issue 2: Inaccurate Protein Quantification with BCA Assay
Problem: You are obtaining unexpectedly high or variable protein concentration readings when using the BCA assay for samples containing GHK-Cu.
Cause: The BCA assay is based on the reduction of Cu²⁺ to Cu¹⁺ by protein, followed by the chelation of Cu¹⁺ by bicinchoninic acid. The copper present in GHK-Cu can potentially participate in this reaction, leading to an overestimation of protein concentration. Additionally, peptides themselves can reduce Cu²⁺ to some extent.
Solutions:
-
Use an Alternative Protein Assay: The Bradford protein assay is a suitable alternative as it is based on the binding of Coomassie dye to proteins and is less susceptible to interference from reducing agents and metal ions.
-
Sample Dilution: If the protein concentration is high enough, diluting the sample can reduce the concentration of GHK-Cu to a level where it no longer significantly interferes with the assay.
-
Precipitate Protein: Protein precipitation (e.g., with acetone or trichloroacetic acid) can be used to separate the protein from interfering substances like GHK-Cu. The protein pellet can then be redissolved in a compatible buffer for quantification.
Issue 3: Reduced Signal or High Background in ELISA
Problem: You are experiencing low signal, high background, or poor reproducibility in your ELISA when analyzing samples containing GHK-Cu.
Cause: This is likely due to a "matrix effect," where components in the sample other than the analyte of interest interfere with the assay.[5][6] In the case of GHK-Cu, potential mechanisms include:
-
Non-specific binding: The peptide may bind to the plate surface or to the capture/detection antibodies.
-
Enzyme inhibition/activation: The copper ion may affect the activity of the enzyme conjugate (e.g., HRP).
-
Interference with antibody-antigen binding: GHK-Cu might sterically hinder the binding of the analyte to the antibodies.
Solutions:
-
Sample Dilution: Diluting the sample with the assay buffer is the simplest way to reduce the concentration of interfering substances.[9]
-
Matrix-Matched Standards: Prepare your standard curve in a matrix that is as similar as possible to your samples (e.g., if your samples are in cell culture media containing GHK-Cu, prepare your standards in the same media).[9]
-
Buffer Optimization: Modify the assay buffer by adjusting the pH, salt concentration, or adding blocking agents (e.g., BSA, casein) to minimize non-specific interactions.[2]
-
Use a Different Antibody Pair: If possible, try a different pair of capture and detection antibodies that may be less susceptible to interference from your sample matrix.
Experimental Protocols
Protocol 1: Neutral Red Cell Viability Assay (Alternative to MTT)
This protocol is adapted for use with copper-containing compounds like this compound.[3][10][11][12]
Materials:
-
Cells cultured in a 96-well plate
-
This compound (GHK-Cu) treatment solutions
-
Neutral Red staining solution (e.g., 40 µg/mL in complete medium)
-
Phosphate-Buffered Saline (PBS)
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
Microplate reader
Procedure:
-
After treating cells with GHK-Cu for the desired time, remove the culture medium.
-
Gently wash the cells with PBS.
-
Add 100 µL of pre-warmed Neutral Red staining solution to each well.
-
Incubate the plate for 1-2 hours at 37°C in a CO₂ incubator.
-
Remove the staining solution and wash the cells again with PBS.
-
Add 150 µL of destain solution to each well.
-
Agitate the plate on a shaker for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
Protocol 2: Bicinchoninic Acid (BCA) Protein Assay
This is a standard protocol for the BCA protein assay.[13][14][15][16]
Materials:
-
BCA Reagent A (containing bicinchoninic acid, sodium carbonate, and sodium tartrate in an alkaline solution)
-
BCA Reagent B (containing copper (II) sulfate)
-
Protein standards (e.g., Bovine Serum Albumin - BSA)
-
Unknown protein samples
-
Microplate or cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare Standards: Prepare a series of protein standards of known concentrations (e.g., 0 to 2000 µg/mL) by diluting a stock solution of BSA.
-
Prepare Working Reagent: Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B. The solution should turn a clear green.
-
Assay Procedure (Microplate): a. Pipette 25 µL of each standard and unknown sample into separate wells of a 96-well microplate. b. Add 200 µL of the working reagent to each well. c. Mix the plate gently on a plate shaker for 30 seconds. d. Cover the plate and incubate at 37°C for 30 minutes. e. Cool the plate to room temperature. f. Measure the absorbance at 562 nm on a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards versus their concentrations. Use the standard curve to determine the protein concentration of the unknown samples.
Protocol 3: MTT Cell Viability Assay
This is a standard protocol for the MTT assay. Be aware of the potential for interference from GHK-Cu.[17][18][19][20]
Materials:
-
Cells cultured in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
After treating cells with your compound of interest (e.g., GHK-Cu) for the desired time, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the MTT to be metabolized to formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Incubate for an additional 1-2 hours at 37°C, or until the formazan is fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) - Sandwich ELISA
This is a general protocol for a sandwich ELISA.[1][21][22][23][24]
Materials:
-
ELISA plate coated with a capture antibody
-
Samples and standards
-
Detection antibody (biotinylated)
-
Enzyme conjugate (e.g., Streptavidin-HRP)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Add Samples and Standards: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Wash: Aspirate the contents of the wells and wash 3-4 times with wash buffer.
-
Add Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Wash: Repeat the wash step.
-
Add Enzyme Conjugate: Add 100 µL of Streptavidin-HRP to each well. Incubate for 20-30 minutes at room temperature in the dark.
-
Wash: Repeat the wash step.
-
Add Substrate: Add 100 µL of TMB substrate to each well. Incubate for 10-20 minutes at room temperature in the dark, or until color develops.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Measure the absorbance at 450 nm within 30 minutes of adding the stop solution.
Visualizations
Caption: Simplified signaling pathways modulated by this compound (GHK-Cu).
Caption: Logical workflow for troubleshooting assay interference with GHK-Cu.
References
- 1. betalifesci.com [betalifesci.com]
- 2. benchchem.com [benchchem.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Fluorescent Peptides Sequester Redox Copper to Mitigate Oxidative Stress, Amyloid Toxicity, and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials - Sannova [sannova.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Neutral Red versus MTT assay of cell viability in the presence of copper compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 10. researchtweet.com [researchtweet.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. re-place.be [re-place.be]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 15. Pierce BCA Protein Assay Protocol [protocols.io]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. protocols.io [protocols.io]
- 21. mabtech.com [mabtech.com]
- 22. assaygenie.com [assaygenie.com]
- 23. ELISA Protocols [sigmaaldrich.com]
- 24. bosterbio.com [bosterbio.com]
Preventing precipitation of GHK-Cu in culture media
Technical Support Center: GHK-Cu in Culture Media
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the precipitation of GHK-Cu (Copper Peptide) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my GHK-Cu solution precipitating in the culture medium?
Precipitation of GHK-Cu is most commonly caused by unfavorable pH conditions. The GHK-Cu complex is most stable in a pH range of 5.0 to 7.4.[1] When the pH of the culture medium becomes too alkaline (typically above 7.5), the copper can precipitate out of the solution as insoluble copper hydroxide.[1] Other potential causes include interactions with media components like phosphate ions, the presence of strong chelating agents (e.g., EDTA), or high concentrations of incompatible additives.[2][3]
Q2: What are the visual signs of GHK-Cu precipitation?
The most common signs are a cloudy or hazy appearance in the normally clear culture medium, or the formation of visible particulate matter. A significant color change, such as the loss of the characteristic blue color, can indicate that the copper ion has dissociated from the peptide, reducing its stability and efficacy.[1]
Q3: Can I use Phosphate-Buffered Saline (PBS) to prepare my GHK-Cu stock solution?
It is strongly recommended to prepare high-concentration stock solutions in sterile, high-purity water instead of PBS.[3] While GHK-Cu is soluble in PBS at lower concentrations (approx. 5 mg/mL), the phosphate ions in the buffer can interact with the copper complex, potentially leading to precipitation and reduced stability over time.[3][4]
Q4: Which substances are incompatible with GHK-Cu in solution?
Several substances can destabilize the GHK-Cu complex:
-
Strong Chelating Agents: EDTA can strip the copper ion from the peptide, causing inactivation and a color change, often to green.[2][3]
-
Strong Acids or Bases: These shift the pH outside of the optimal stability range (5.0-7.4), leading to degradation or precipitation.[1][3]
-
Competing Molecules: Compounds with a similar structure, such as carnosine, may compete for the copper ion.[2]
-
High Concentrations of Certain Additives: High levels of ascorbic acid (Vitamin C) or retinol may destabilize the complex.[3]
Q5: What is the recommended storage procedure for GHK-Cu stock solutions?
For short-term storage, reconstituted stock solutions should be kept refrigerated at 2-8°C and protected from light.[3] For long-term storage, it is best to aliquot the solution into single-use volumes and freeze at -20°C or lower to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guides
This section provides logical workflows and structured tables to diagnose and solve common issues with GHK-Cu precipitation.
Troubleshooting Workflow for GHK-Cu Precipitation
If you observe a precipitate in your culture medium after adding GHK-Cu, follow this diagnostic workflow.
Caption: A stepwise workflow for troubleshooting GHK-Cu precipitation.
Data Presentation: GHK-Cu Stability & Solubility
The table below summarizes key quantitative parameters for the effective use of GHK-Cu.
| Parameter | Recommended Range/Value | Notes |
| Optimal pH for Stability | 5.0 - 7.4 | Critical for preventing precipitation and maintaining complex integrity.[1] |
| Stock Solution pH | 5.5 - 6.5 | Recommended for high-concentration aqueous stock solutions to ensure stability.[3] |
| Solubility in Water | Up to 50 mg/mL | High-purity, sterile water is the recommended solvent for stock solutions.[3] |
| Solubility in PBS (pH 7.2) | ~5 mg/mL | Use with caution; not recommended for concentrated stocks due to potential phosphate interaction.[3][4] |
| Effective Concentration in Culture | Picomolar to Nanomolar | GHK-Cu stimulates collagen synthesis in fibroblasts at these low concentrations.[4][5] |
| Storage Temperature (Aqueous) | 2 - 8°C (Short-term) | For daily or weekly use.[3] |
| Storage Temperature (Aqueous) | -20°C or lower (Long-term) | Aliquot to prevent freeze-thaw cycles.[3] |
Experimental Protocols
Follow these detailed methodologies to minimize the risk of GHK-Cu precipitation.
Protocol 1: Preparation of a High-Concentration GHK-Cu Stock Solution (10 mg/mL)
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood).
-
Reconstitution: Weigh 50 mg of lyophilized GHK-Cu powder. Aseptically add 5.0 mL of sterile, high-purity water (e.g., WFI or cell culture grade) to the vial. This yields a 10 mg/mL stock solution.
-
Dissolution: Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking or vortexing to prevent foaming and potential denaturation. The final solution should be clear and dark blue.
-
pH Verification (Optional but Recommended): Aseptically remove a small aliquot to measure the pH. If the pH is outside the optimal 5.5-6.5 range, adjust by adding micro-liters of sterile 0.1 M NaOH or 0.1 M HCl.[3]
-
Sterile Filtration: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: For long-term storage, create single-use aliquots and store them at -20°C. For short-term use, store at 2-8°C.
Protocol 2: Addition of GHK-Cu to Culture Medium
-
Prepare Complete Medium: Prepare your basal medium with all required supplements (e.g., serum, antibiotics, growth factors), with the exception of GHK-Cu.
-
Warm the Medium: Warm the complete medium to the desired temperature for your experiment (typically 37°C).
-
Calculate Volume: Determine the volume of GHK-Cu stock solution needed to achieve the final desired concentration in your culture medium.
-
Final Addition: Add the calculated volume of the GHK-Cu stock solution to the warmed, complete medium. It is critical that GHK-Cu be the last component added. [2]
-
Mix Gently: Immediately after adding the GHK-Cu, gently swirl or invert the medium container to ensure homogenous distribution. Do not shake vigorously.
-
Final Use: The GHK-Cu-supplemented medium is now ready for use in your cell culture experiments.
Visualizing Key Relationships
Chemical Interactions Leading to Precipitation
The stability of GHK-Cu in solution is a balance of chemical equilibria. When conditions like pH are altered, this balance can shift, leading to the formation of insoluble precipitates that reduce the bioavailability of the peptide.
Caption: Chemical pathways leading to GHK-Cu precipitation.
Simplified GHK-Cu Signaling Pathway in Skin Fibroblasts
GHK-Cu is known to promote tissue regeneration by modulating key cellular activities. It stimulates the synthesis of extracellular matrix (ECM) components and regulates enzymes responsible for tissue remodeling.[6]
Caption: GHK-Cu signaling in extracellular matrix remodeling.
References
- 1. benchchem.com [benchchem.com]
- 2. activepeptide.com [activepeptide.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 6. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
pH-dependent activity and stability of Prezatide Copper Acetate
This guide provides researchers, scientists, and drug development professionals with essential information regarding the pH-dependent activity and stability of Prezatide Copper Acetate (GHK-Cu).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the stability of this compound solutions?
A1: The optimal pH range for this compound stability is between 5.0 and 7.0, with a narrower, ideal range often cited as 5.5 to 6.5.[1][2] Maintaining the pH within this mildly acidic to neutral window is critical for preserving the integrity of the peptide-copper complex.[3]
Q2: How does pH affect the biological activity of this compound?
A2: The biological activity of this compound is intrinsically linked to its structural stability. The optimal activity is observed within the 5.5 to 6.5 pH range, where the copper ion remains complexed and bioavailable. While its absorption through the stratum corneum is highest at physiological pH (~7.4)[4], the formulation's pH must first ensure the complex is stable. At physiological pH, GHK-Cu can form binary and ternary structures that are crucial for its interaction with cellular receptors.[5][6][7]
Q3: What occurs if the pH of a this compound solution is too low (acidic)?
A3: In strongly acidic environments, typically below pH 4.5, the this compound complex can dissociate.[8] This process involves the protonation of the peptide, leading to the release of the copper ion (Cu²⁺). This dissociation results in a loss of the characteristic blue color and a significant reduction in biological activity, as the intact complex is required for its effects. Furthermore, the peptide bonds themselves can undergo hydrolysis, leading to irreversible degradation.[1]
Q4: What happens if the pH of the solution is too high (alkaline)?
A4: At a pH above 7.5, the copper ions (Cu²⁺) risk forming insoluble copper hydroxides.[1] This results in the formation of a precipitate, turning the solution cloudy or creating visible flakes, which effectively removes the active compound from the solution and negates its performance.
Q5: How should lyophilized and reconstituted this compound be stored?
A5:
-
Lyophilized Powder: For long-term stability, lyophilized powder should be stored at -20°C or lower, protected from light and moisture.[2][9] For short-term storage (a few weeks), refrigeration at 2-8°C is acceptable.[2]
-
Reconstituted Solutions: Once reconstituted, solutions should be stored refrigerated at 2-8°C and protected from light.[2][10] It is recommended to use the solution within 4-6 weeks.[2] Do not freeze reconstituted solutions , as repeated freeze-thaw cycles can degrade the peptide.[2][9]
Data Presentation
Table 1: pH-Dependent Physicochemical Properties of this compound
| Parameter | pH Range | Observation | Reference |
| Optimal Stability | 5.5 - 6.5 | Maximum structural integrity and bioavailability of the complex. | [11] |
| Acidic Instability | < 4.5 | Dissociation of copper ion; potential for peptide bond hydrolysis. | [1][2] |
| Alkaline Instability | > 7.5 | Risk of insoluble copper hydroxide precipitation. | [1] |
| Hydrophilicity (Log D) | 4.5 - 7.4 | -2.38 to -2.49, indicating a highly hydrophilic nature. | [6][8] |
| Copper Binding Constant (log₁₀) | ~7.4 | 16.44 (GHK-Cu) vs. 16.2 (Albumin), allowing GHK to acquire copper. | [5][6][7] |
Table 2: Key Concentrations for Biological Activity
| Application | Concentration | Target/Effect | Reference |
| In Vitro Fibroblast Stimulation | 1 nM | Increased proliferation and collagen synthesis. | [12] |
| In Vitro Anti-inflammatory | 10 µM | Decreased LPS-induced IL-6 and TNF-α in RAW 264.7 cells. | [12] |
| Topical Formulations | 0.2% - 1.2% | Effective concentration range for anti-aging and repair effects. | [3] |
| Topical Clinical Standard | 1% - 3% | Used in serums for visible results in skin firmness. | [13] |
Troubleshooting Guide
Issue 1: The reconstituted this compound solution has lost its blue color or appears very light.
-
Possible Cause: The pH of your solution may be too acidic (below 4.5), causing the copper ion to dissociate from the peptide.[3] This can also be caused by accidental contamination with a strong acid.
-
Solution:
-
Carefully measure the pH of your solution using a calibrated pH meter.
-
If the pH is low, you can attempt to adjust it back to the 5.5-6.5 range by adding very small volumes of a dilute base (e.g., 0.1 M NaOH). Add dropwise and measure the pH continuously.[1]
-
Prevention: Always reconstitute the lyophilized powder in a recommended solvent like sterile, high-purity water and verify the final pH.[1] Avoid mixing with highly acidic ingredients.[3][14]
-
Issue 2: There is a precipitate or cloudiness in the solution.
-
Possible Cause 1: The pH is too alkaline (above 7.5), causing the formation of insoluble copper hydroxides.
-
Solution 1: Measure the pH. If high, adjust it down into the optimal 5.5-6.5 range using a dilute acid (e.g., 0.1 M HCl).[1]
-
Possible Cause 2: If using a buffer for reconstitution (not recommended for high-concentration stocks), certain ions like phosphate (in PBS) can interact with the copper complex and cause precipitation.[1]
-
Solution 2: For initial high-concentration stock solutions, use sterile, high-purity water instead of buffers like PBS.[1] Dilute the stock solution into your final buffered medium for experiments.
Issue 3: Inconsistent or no biological activity observed in cell-based assays.
-
Possible Cause 1: Degradation of the peptide due to improper pH, storage, or handling. Reconstituted solutions lose potency over time, especially if stored improperly.[2]
-
Solution 1: Prepare fresh solutions from lyophilized powder stored at -20°C.[2][9] Ensure the pH of your final culture medium containing GHK-Cu is within a physiologically compatible range where the peptide is still active.
-
Possible Cause 2: Interference from other components in the experimental medium. Chelating agents like EDTA, which may be present in some media formulations, have a very high affinity for copper and will strip it from the GHK peptide, inactivating it.[3][11]
-
Solution 2: Review the composition of all media and solutions. If a chelating agent is present, you may need to use a different medium or reformulate your solutions. Avoid using GHK-Cu simultaneously with ingredients like high-concentration ascorbic acid or strong oxidizing agents.[3][11]
Diagrams
Caption: Logical relationship between solution pH and GHK-Cu stability/activity.
Caption: Experimental workflow for assessing the pH stability of GHK-Cu.
Caption: Simplified GHK-Cu signaling pathway in fibroblasts for collagen synthesis.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol details the proper reconstitution of lyophilized GHK-Cu to ensure stability and activity.
Materials:
-
Vial of lyophilized this compound (GHK-Cu)
-
Sterile, high-purity water (e.g., USP grade) or Bacteriostatic Water for Injection.[1]
-
Sterile syringes and needles
-
70% Isopropyl alcohol swabs
Methodology:
-
Equilibration: Allow the sealed vial of lyophilized powder to equilibrate to room temperature for 15-20 minutes before opening. This prevents condensation from forming inside the vial.[10]
-
Sterilization: Disinfect the rubber stopper of the vial with an alcohol swab.
-
Solvent Addition: Using a sterile syringe, slowly inject the desired volume of sterile water down the side of the vial. The volume will depend on the amount of powder and the target stock concentration.
-
Dissolution: Gently swirl the vial in a circular motion until the powder is fully dissolved. Do not shake or vortex vigorously , as this can cause the peptide to aggregate or degrade.[1][10] The final solution should be a clear, dark blue liquid.
-
pH Verification (Optional but Recommended): For a new batch or formulation, measure the pH of the reconstituted stock solution. If it falls outside the 5.5-6.5 range, adjust carefully with 0.1 M NaOH or 0.1 M HCl.[1]
-
Storage: Store the reconstituted solution in an amber vial or protected from light at 2-8°C. For long-term use, aliquot into single-use sterile tubes to avoid contamination and repeated temperature changes.[2][10]
Protocol 2: Assessment of pH-Dependent Stability via RP-HPLC
This protocol outlines a method to quantify the degradation of GHK-Cu over time at different pH values.[2][11]
Materials:
-
Reconstituted GHK-Cu stock solution
-
A series of buffers (e.g., 50 mM acetate for pH 4.5, 50 mM phosphate for pH 7.4)
-
RP-HPLC system with a C18 column and UV detector
-
Incubator or water bath
Methodology:
-
Sample Preparation: Prepare solutions of GHK-Cu at a known concentration (e.g., 1 mg/mL) in different pH buffers (e.g., pH 4.5, 5.5, 6.5, 7.4, 8.5).
-
Initial Analysis (T=0): Immediately analyze an aliquot of each pH sample via HPLC to determine the initial peak area of the intact GHK-Cu. A typical mobile phase could be a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA, with detection at ~220 nm (for the peptide bond) or ~600 nm (for the copper complex).
-
Stress Conditions: Incubate the remaining samples at a constant, elevated temperature (e.g., 40°C or 60°C) to accelerate degradation.[2][6] Protect samples from light.
-
Time-Point Analysis: At specified time intervals (e.g., 1, 3, 7, and 14 days), remove an aliquot from each pH sample and analyze it by HPLC under the same conditions as the T=0 sample.
-
Data Analysis: For each time point and pH, calculate the percentage of intact GHK-Cu remaining by comparing its peak area to the T=0 peak area. Plot the percentage of intact GHK-Cu versus time for each pH to determine the degradation kinetics and identify the pH range with the highest stability.
Protocol 3: Assessment of Biological Activity via Collagen Synthesis Assay
This protocol uses a Sircol™ Collagen Assay to quantify the effect of GHK-Cu on collagen production by human dermal fibroblasts (HDFs), which is a key measure of its activity.[15]
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), and antibiotics
-
This compound (GHK-Cu)
-
Sircol™ Soluble Collagen Assay Kit
-
96-well cell culture plates
Methodology:
-
Cell Culture: Culture HDFs in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator (37°C, 5% CO₂).
-
Seeding: Once cells reach 80-90% confluency, trypsinize and seed them into 96-well plates at a predetermined density. Allow cells to adhere for 24 hours.
-
Serum Starvation: After adherence, gently wash the cells and replace the medium with serum-free DMEM for 24 hours to synchronize the cells.
-
Treatment: Prepare treatment media by diluting GHK-Cu to final concentrations (e.g., 0, 1 nM, 10 nM, 100 nM) in serum-free DMEM. Ensure the final pH of the treatment media is consistent and physiologically compatible. Remove the starvation medium and add the treatment media to the cells.
-
Incubation: Incubate the treated cells for 48-72 hours.
-
Collagen Quantification: After incubation, carefully collect the cell culture supernatant, which contains the soluble collagen secreted by the cells.
-
Sircol™ Assay: Quantify the amount of soluble collagen in the supernatant using the Sircol™ assay, following the manufacturer’s instructions precisely. This typically involves precipitating the collagen with the Sircol™ dye, centrifuging, and then measuring the absorbance of the dye released from the pellet.
-
Data Analysis: Create a standard curve using the collagen standards provided in the kit. Calculate the collagen concentration in each sample and express the results as a percentage of the untreated control. Plot collagen synthesis versus GHK-Cu concentration to determine the dose-response relationship.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Ensure the Stability and Efficacy of GHK Cu in Skincare Products? - Knowledge - Bioway Organic [biowayorganicinc.com]
- 4. Prezatide copper | C14H23CuN6O4+ | CID 71587328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 6. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptideslabuk.com [peptideslabuk.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. ipharmapharmacy.com [ipharmapharmacy.com]
- 14. driphydration.com [driphydration.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting inconsistent results in GHK-Cu experiments
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding GHK-Cu (Glycyl-L-Histidyl-L-Lysine-Copper) experiments. Inconsistent results can often be traced to issues with solution stability, compound purity, or assay interference. This center aims to address these specific challenges directly.
Section 1: Solution Stability & Handling FAQs
This section addresses common problems related to the preparation, storage, and stability of GHK-Cu solutions.
Q1: My GHK-Cu solution, which is normally blue, has changed color. What does this mean?
A: A color change in your GHK-Cu solution is a primary indicator of a chemical change, often related to pH or molecular interactions. A shift towards green can indicate a significant change in the solution's pH, moving outside the optimal range.[1] It can also suggest an interaction with chelating agents or other metal-binding ingredients that may be present in your formulation.[1]
Q2: I'm observing precipitation in my high-concentration GHK-Cu stock solution. What is the cause and how can I prevent it?
A: Precipitation in GHK-Cu solutions can be caused by several factors:
-
High pH: At a pH above 7.5, the formation of copper hydroxide precipitates can occur.[2]
-
Improper Solvent: High-concentration stock solutions should ideally be prepared in sterile, high-purity water.[2] Using buffers like Phosphate-Buffered Saline (PBS) for initial high-concentration stocks is not recommended, as phosphate ions can interact with the copper complex, potentially affecting stability.[2][3]
-
Incomplete Dissolution: Ensure the lyophilized powder is fully dissolved. Gentle warming (not exceeding 40°C) and swirling can aid dissolution, but avoid vigorous shaking which can cause aggregation.[2]
Q3: What are the optimal storage conditions for GHK-Cu to ensure long-term stability?
A: Proper storage is critical for maintaining the bioactivity and integrity of GHK-Cu.[4]
-
Lyophilized Powder: For long-term stability, the lyophilized powder should be stored at -20°C or below, protected from light and moisture.[1][4]
-
Reconstituted Solutions: Once reconstituted in a sterile solvent, the solution should be stored at 2-8°C and used within a limited timeframe.[1][4][5] It is crucial to avoid repeated freeze-thaw cycles as this can degrade the peptide.[1][4] Do not freeze reconstituted solutions.[1]
Q4: Which factors most commonly affect the stability and bioactivity of GHK-Cu in a formulation?
A: The stability of the GHK-Cu complex is sensitive and can be compromised by several factors:
-
pH: GHK-Cu is most stable in a neutral to slightly acidic pH range.[6] Highly acidic or alkaline conditions can lead to the dissociation of the copper ion from the peptide, reducing its bioactivity.[6]
-
Chelating Agents: Ingredients like EDTA can bind to the copper ion more strongly than GHK, rendering the complex inactive.[3][6]
-
Oxidizing/Reducing Agents: Strong oxidizing or reducing agents can degrade the peptide component of the complex.[6][7]
-
Temperature and Light: High temperatures and exposure to UV light can accelerate the degradation of the peptide over time.[6]
Table 1: pH Influence on GHK-Cu Solution Stability
| pH Range | Stability Status | Notes |
| < 4.5 | Unstable | Dissociation of the copper ion and potential for peptide hydrolysis can occur.[1][2] |
| 5.5 - 6.5 | Optimal | Considered the ideal range for maintaining maximum structural integrity and stability.[2][6][8] |
| 5.0 - 7.0 | Stable | Generally considered the most stable and effective pH range for biological activity.[1][2][7] |
| > 7.5 | Unstable | The peptide is more susceptible to degradation, and precipitation of copper hydroxides may occur.[2] |
Section 2: Analytical & Purity-Related Issues
Inconsistent experimental outcomes are frequently linked to the purity of the GHK-Cu used. This section provides guidance on assessing and troubleshooting purity.
Q5: My experimental results are not reproducible. Could the purity of my GHK-Cu be the issue?
A: Absolutely. The purity and quality of GHK-Cu are paramount for achieving reliable and reproducible results.[9] Impurities or incorrect peptide/copper content can significantly alter the compound's biological activity. It is crucial to use research-grade GHK-Cu with a purity of ≥98%, as confirmed by analytical methods like HPLC.[9][10]
Q6: What are the standard analytical methods to confirm the purity and identity of GHK-Cu?
A: A comprehensive quality assessment of GHK-Cu involves several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity and quantifying the peptide.[9]
-
Mass Spectrometry (MS): Used to confirm the identity of GHK-Cu by verifying its molecular weight.[9]
-
Karl Fischer Titration: Determines the water content of the lyophilized powder.[9]
-
Atomic Absorption Spectroscopy or ICP-MS: Measures the copper content to ensure the correct stoichiometry of the complex.[11]
Table 2: Typical Certificate of Analysis (CoA) Specifications for Research-Grade GHK-Cu
| Parameter | Specification | Common Method |
| Purity (HPLC) | ≥ 98.0% | Reversed-Phase HPLC (RP-HPLC)[9] |
| Identity (MS) | Conforms to theoretical mass | Electrospray Ionization (ESI-MS)[9] |
| Peptide Content | ≥ 70% | Nitrogen Analysis |
| Copper Content | 8.0% – 16.0% | Varies (e.g., ICP-MS)[9][11] |
| Water Content | ≤ 8.0% | Karl Fischer Titration[9][11] |
Section 3: Troubleshooting In Vitro Cell-Based Assays
GHK-Cu's inherent chemical properties can sometimes interfere with common laboratory assays, leading to erroneous results.
Q7: I'm seeing inconsistent or lower-than-expected results in my MTT cell viability assay after GHK-Cu treatment. What could be the cause?
A: This is a known issue. Copper-containing compounds, including GHK-Cu, can interfere with the chemistry of the MTT assay.[12] The copper ions can interact with the formazan product, leading to artificially low absorbance readings and an incorrect assessment of cell viability.[12]
Q8: If the MTT assay is unreliable for GHK-Cu, what is a suitable alternative for measuring cell viability?
A: The Neutral Red assay is a highly recommended alternative as its mechanism is not affected by the presence of copper compounds.[12] This assay measures the uptake of Neutral Red dye into the lysosomes of viable cells.[12]
Q9: My fluorescence-based assay signal is significantly reduced when GHK-Cu is present. How can I troubleshoot this?
A: The copper ion in GHK-Cu can quench fluorescence, leading to a reduced signal. A simple first step is to dilute the sample to reduce the concentration of GHK-Cu, though this may not be possible if your analyte of interest is also at a low concentration.[12]
Q10: I am not observing the expected pro-collagen or anti-inflammatory effects in my cell culture experiments. What should I check?
A: If you are not seeing the expected biological activity, a systematic check of your experimental setup is required.
Caption: Troubleshooting workflow for lack of biological activity.
Section 4: Key Experimental Protocols & Visualizations
This section provides detailed methodologies for common procedures and visual diagrams of key pathways and workflows.
Protocol 1: Reconstitution of Lyophilized GHK-Cu
Objective: To properly dissolve lyophilized GHK-Cu powder to create a stable, high-concentration stock solution.
Materials:
-
Lyophilized GHK-Cu vial
-
Sterile, high-purity water (e.g., USP-grade or Bacteriostatic Water)[2]
-
Sterile syringe and needles
-
Alcohol swabs
Procedure:
-
Allow the vial of lyophilized GHK-Cu to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of solvent needed to achieve the desired stock concentration.
-
Using a sterile syringe, slowly inject the required volume of high-purity water into the vial, directing the stream against the side of the vial to gently wet the powder.
-
Gently swirl or invert the vial to mix.[2] Do not shake vigorously.
-
Allow the vial to sit for several minutes until the powder is completely dissolved.[2] The resulting solution should be a clear, dark blue.
-
Measure the pH of the solution. If it falls outside the optimal range of 5.5-6.5, adjust carefully with minute volumes of 0.1 M NaOH or 0.1 M HCl.[2]
-
Store the stock solution at 2-8°C and protect it from light.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of a GHK-Cu sample using a standard RP-HPLC method.
Instrumentation & Reagents:
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase column[11]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in ultrapure water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
GHK-Cu standard (≥98% purity)
-
Sample for analysis
Procedure:
-
Sample Preparation: Prepare a dilute solution of the GHK-Cu sample (e.g., 10 µg/mL) in a water/acetonitrile mixture.[9]
-
Standard Preparation: Prepare a series of GHK-Cu standards of known concentrations to generate a calibration curve.[6]
-
Chromatographic Conditions:
-
Analysis: Inject the standards and the sample. Integrate the area of the GHK-Cu peak. Purity is calculated as the relative area of the main GHK-Cu peak compared to the total area of all peaks.[9]
GHK-Cu Signaling Pathway and Experimental Workflow
The diagrams below illustrate the primary signaling pathway of GHK-Cu and a typical workflow for assessing its bioactivity in a laboratory setting.
Caption: Simplified GHK-Cu signaling pathway in tissue regeneration.[5][13][14][15]
Caption: General experimental workflow for assessing GHK-Cu bioactivity.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptideslabuk.com [peptideslabuk.com]
- 5. peptideslabuk.com [peptideslabuk.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Ensure the Stability and Efficacy of GHK Cu in Skincare Products? - Knowledge - Bioway Organic [biowayorganicinc.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. peptidology.co [peptidology.co]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. peptidesciences.com [peptidesciences.com]
- 15. GHK-Cu: The Regenerative Peptide for Skin, Hair, and Healing - Pulse & Remedy [pulseandremedy.com]
- 16. benchchem.com [benchchem.com]
Impact of serum concentration on Prezatide Copper Acetate efficacy in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prezatide Copper Acetate (GHK-Cu) in vitro. The focus is on understanding and mitigating the impact of serum concentration on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is serum concentration a critical factor when testing this compound in vitro?
Serum is a complex mixture of proteins, growth factors, and hormones. These components can significantly influence cell behavior, including proliferation, migration, and protein synthesis. The growth factors in serum can mask or confound the specific effects of this compound, which often acts on the same cellular pathways.[1][2][3] Therefore, controlling the serum concentration is crucial to accurately attribute observed effects to the peptide itself.
Q2: My cell proliferation assay shows inconsistent results with this compound. How should I optimize the serum concentration?
Inconsistent results in proliferation assays are often linked to the mitogenic components in serum.
-
High Serum Concentration: Can cause high basal proliferation, making it difficult to detect the specific, more subtle effects of this compound.
-
Serum Starvation: While often used to synchronize cells and reduce baseline activity, complete serum withdrawal can induce stress or apoptosis in some cell lines, leading to poor viability and unreliable data.[3]
-
Recommended Approach: The best practice is to perform a preliminary experiment to determine the optimal low-serum concentration (e.g., 0.5-2% FBS) that maintains cell viability without causing significant proliferation. This creates a stable baseline against which the pro-proliferative effects of this compound on fibroblasts, keratinocytes, and other cells can be accurately measured.[4]
Q3: In my scratch (wound healing) assay, the gap closes too quickly in my negative control group. How can I address this with serum?
Rapid closure in a negative control is typically due to two factors driven by serum: cell migration and cell proliferation.[1][5] To isolate the effect of this compound on cell migration, it is essential to minimize these confounding variables.
-
Reduce Serum: Conduct the assay in a serum-free or low-serum (e.g., 0.5% FBS) medium. This reduces the influence of serum-derived growth factors that stimulate migration.[2]
-
Inhibit Proliferation: To ensure the gap is closed by migration and not by cell division, pre-treat cells with a proliferation inhibitor like Mitomycin C for approximately 2 hours before creating the scratch.[5][6] This is a critical step for accurately interpreting migration data.
Q4: What is the recommended serum concentration for studying the effect of this compound on collagen synthesis?
This compound is known to stimulate the synthesis of collagen, elastin, and glycosaminoglycans.[7][8][9] Since serum also contains factors like TGF-β that strongly induce collagen production, using a high-serum medium can obscure the peptide's effects. For these experiments, it is highly recommended to use a low-serum medium after an initial cell attachment period with normal growth medium. This approach lowers the baseline collagen synthesis, making the stimulatory effect of this compound more pronounced and measurable.
Troubleshooting Guide
| Problem | Probable Cause Related to Serum | Recommended Solution |
| High background activity in negative controls | Serum concentration is too high, providing an excess of growth factors that stimulate the pathway under investigation (e.g., proliferation, migration). | Reduce the serum concentration in the experimental medium to 0.5-2% or use serum-free medium after an initial attachment phase.[2] |
| Low or no observable effect of this compound | The effects of potent growth factors in a high-serum medium are masking the peptide's activity. | Decrease serum concentration to lower the experimental noise and baseline activity. Ensure the peptide concentration is optimized. |
| Poor cell health or significant cell death during the experiment | Serum concentration is too low, leading to cellular stress or apoptosis (anoikis), especially during long incubation periods.[3] | Determine a minimal serum concentration (e.g., 0.5% or 1%) that supports cell viability for the duration of the assay without causing high background activity. |
| High variability and poor reproducibility between experiments | Inconsistent serum lots or freeze-thaw cycles. Serum composition can vary between batches, affecting cellular response. | Use a single, quality-tested lot of serum for the entire set of experiments. Aliquot serum upon arrival and avoid repeated freeze-thaw cycles. |
Data Presentation
Quantitative data should be organized to clearly show the relationship between this compound concentration, serum levels, and the measured cellular response.
Table 1: Example Data Layout for Cell Proliferation (MTT) Assay
| This compound (nM) | Absorbance (570 nm) at 0.5% Serum | Absorbance (570 nm) at 2% Serum | Absorbance (570 nm) at 10% Serum |
|---|---|---|---|
| 0 (Control) | 0.25 ± 0.02 | 0.55 ± 0.03 | 1.50 ± 0.08 |
| 0.1 | 0.30 ± 0.02 | 0.62 ± 0.04 | 1.52 ± 0.09 |
| 1.0 | 0.45 ± 0.03 | 0.78 ± 0.05 | 1.58 ± 0.10 |
| 10.0 | 0.60 ± 0.04 | 0.95 ± 0.06 | 1.65 ± 0.11 |
| 100.0 | 0.62 ± 0.05 | 0.98 ± 0.07 | 1.68 ± 0.12 |
Table 2: Example Data Layout for Scratch Assay Analysis
| Treatment | % Wound Closure at 24h (Serum-Free) | % Wound Closure at 24h (1% Serum) |
|---|---|---|
| Vehicle Control | 15 ± 3% | 40 ± 5% |
| This compound (10 nM) | 35 ± 4% | 65 ± 6% |
| Positive Control (e.g., EGF 50 ng/mL) | 60 ± 5% | 85 ± 7% |
Experimental Protocols
Protocol 1: In Vitro Scratch Assay for Cell Migration
This protocol is designed to assess the effect of this compound on the migration of adherent cells, such as fibroblasts or keratinocytes.
-
Cell Seeding: Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24 hours. Culture in standard growth medium (e.g., DMEM + 10% FBS).
-
Proliferation Inhibition (Critical Step): Once cells are ~95% confluent, replace the medium with a low-serum medium (e.g., 1% FBS) containing Mitomycin C (5-10 µg/mL). Incubate for 2 hours to arrest cell proliferation.[5]
-
Create the Scratch: Wash cells gently with 1x PBS. Create a uniform, straight scratch in the monolayer using a sterile 200 µL pipette tip.[6]
-
Treatment: Wash again with 1x PBS to remove dislodged cells. Add the experimental medium: serum-free or low-serum (0.5-1% FBS) medium containing different concentrations of this compound or controls.
-
Image Acquisition: Immediately capture images of the scratch at multiple predefined locations (Time 0). Continue capturing images at regular intervals (e.g., 8, 16, and 24 hours).[10]
-
Data Analysis: Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the Time 0 area.
Protocol 2: Cell Proliferation (MTT) Assay
This protocol measures the effect of this compound on cell metabolic activity, which is an indicator of cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of standard growth medium (10% FBS) and allow them to adhere overnight.
-
Serum Synchronization (Critical Step): Gently aspirate the growth medium. Wash with 1x PBS. Add 100 µL of low-serum medium (e.g., 1% FBS) and incubate for 12-24 hours. This step reduces basal proliferation rates.[11]
-
Treatment: Remove the synchronization medium. Add 100 µL of fresh low-serum medium containing various concentrations of this compound or controls.
-
Incubation: Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization and Measurement: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals. Measure the absorbance at 570 nm using a microplate reader.
Visualizations
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. clyte.tech [clyte.tech]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 130120-57-9 | Benchchem [benchchem.com]
- 5. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays [frontiersin.org]
- 7. peptidesciences.com [peptidesciences.com]
- 8. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. ibidi.com [ibidi.com]
- 11. Validation of a Cell Proliferation Assay to Assess the Potency of a Dialyzable Leukocyte Extract Intended for Batch Release - PMC [pmc.ncbi.nlm.nih.gov]
Long-term storage and handling of Prezatide Copper Acetate powder
This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage, handling, and troubleshooting of Prezatide Copper Acetate powder in experimental settings.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound? A1: this compound is a complex composed of the tripeptide Glycyl-L-Histidyl-L-Lysine (GHK), copper, and acetate.[1][2][] It is known for its role in wound healing, skin regeneration, and anti-inflammatory responses.[1][4][5] The GHK peptide has a strong affinity for copper(II) ions, and this complex is believed to be the active form for many of its biological functions.[6]
Q2: What are the primary applications of this compound in research? A2: In research, it is primarily used to study wound healing, tissue regeneration, and anti-aging mechanisms.[1][5][7] Key research areas include its ability to stimulate collagen and elastin synthesis, promote the formation of new blood vessels (angiogenesis), and modulate inflammatory responses.[1][5][] It is also investigated for its antioxidant properties.[1]
Q3: What is the mechanism of action? A3: The mechanism revolves around the synergistic effects of the GHK peptide and copper ions.[1] It stimulates the production of crucial extracellular matrix proteins like collagen and elastin, in part by acting as a cofactor for the enzyme lysyl oxidase.[1][] It also promotes the release of growth factors like Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β), which are vital for tissue repair.[5][7] Furthermore, it exhibits anti-inflammatory effects by modulating cytokine production and antioxidant properties by supporting enzymes like superoxide dismutase.[1][]
Storage and Stability
Q4: What are the recommended long-term storage conditions for the powder? A4: For long-term storage, the lyophilized (freeze-dried) powder should be stored in a sealed container at -20°C, protected from light.[4][][9] Under these conditions, the powder has a shelf life of approximately two years.[2][][]
Q5: How should I store a reconstituted this compound solution? A5: Reconstituted solutions must be stored in a refrigerator at 2°C to 8°C.[4][10] It is crucial to protect the solution from direct light.[4] Freezing a reconstituted solution is not recommended as freeze-thaw cycles can degrade the peptide.[10]
Q6: How stable is the reconstituted solution? A6: The stability of the reconstituted solution depends on the solvent used. When reconstituted with bacteriostatic water, the solution is stable for up to 30 days when stored at 2°C to 8°C.[10] If sterile water without a preservative is used, the shelf life is significantly shorter, and it should be used as soon as possible.
Q7: What factors can cause the degradation of this compound? A7: The compound is sensitive to heat, moisture, and direct light.[11][12] In solution, its stability can be affected by pH and the presence of strong oxidizing agents or certain other skincare ingredients like vitamin C.[11][13] A significant challenge in its use is its inherent instability within the body, which can lead to rapid degradation.[]
Data Presentation: Storage and Stability Summary
| Parameter | This compound Powder | Reconstituted Solution |
| Appearance | Blue Powder[][4] | Clear Solution[10] |
| Storage Temp. | -20°C (Long-term)[4][9] | 2°C to 8°C[4][10] |
| Shelf Life | ~2 years[2][] | Up to 30 days (in bacteriostatic water)[10] |
| Protection | Sealed container, protect from light[4] | Protect from light, do not freeze[4][10] |
Troubleshooting Guide
Q8: I've reconstituted the powder, but the solution is cloudy. What should I do? A8: Cloudiness may indicate that the powder has not fully dissolved. Ensure you allowed the vial to reach room temperature before adding the solvent and that you added the solvent slowly down the side of the vial, not directly onto the powder.[10] Gently swirl the vial; do not shake it vigorously.[10] If cloudiness persists after a few minutes of swirling, let the vial sit at room temperature for 5-10 minutes and then swirl again.[10] Persistent cloudiness could indicate a problem with solubility or potential contamination.
Q9: The this compound powder has changed color from blue to greenish. Is it still usable? A9: A significant color change may indicate degradation or contamination. The powder's characteristic blue color is due to the copper complex. A shift in color could suggest a change in the copper's coordination or oxidation state, potentially due to improper storage (e.g., exposure to moisture or heat). It is recommended to use a fresh, unopened vial for your experiment to ensure the integrity of your results. The thermal decomposition of copper acetate can begin at temperatures around 190°C.[14]
Q10: My cell culture experiments are showing unexpected toxicity. Could the this compound be the cause? A10: While generally well-tolerated in experiments, high concentrations can be problematic. Copper itself can be toxic to cells at certain levels.[15] Review the concentration you are using and ensure it aligns with established protocols for your cell type. Also, consider potential interactions with other components in your media. If you suspect the compound, run a dose-response curve to determine the optimal non-toxic concentration for your specific experimental setup.
Q11: Can I use this compound with other active ingredients in my formulation? A11: Caution is advised. This compound may be incompatible with certain ingredients, such as strong acids (like Vitamin C) or benzoyl peroxide.[11] It is also known that zinc supplements can interfere with copper absorption, which may be relevant for in vivo studies.[5] Always perform compatibility and stability tests before finalizing a complex formulation.
Experimental Protocols & Visualizations
Experimental Workflow: Reconstitution and Handling
The following diagram outlines the standard workflow for preparing this compound for experimental use.
Caption: Workflow for preparing this compound.
Protocol 1: Reconstitution of this compound Powder
Objective: To properly reconstitute lyophilized this compound powder for experimental use.
Materials:
-
Vial of lyophilized this compound powder
-
Bacteriostatic water (containing 0.9% benzyl alcohol) or sterile water for injection[10]
-
Sterile syringe (e.g., 3 mL or 5 mL) and needle
-
Alcohol swabs
-
Personal Protective Equipment (PPE): lab coat, gloves, safety goggles[13][16]
Methodology:
-
Preparation: Remove the vial of this compound from -20°C storage and allow it to equilibrate to room temperature for 15-20 minutes. This prevents condensation from forming inside the vial upon opening.[10]
-
Calculate Solvent Volume: Determine the volume of solvent needed to achieve the desired final concentration (typically 1-2 mg/mL).[10]
-
Example: For a 10 mg vial to be reconstituted to 2 mg/mL, you will need 5 mL of solvent.
-
-
Sterilization: Remove the plastic cap from the vial and wipe the rubber stopper with an alcohol swab. Allow it to air dry completely.[10]
-
Solvent Addition: Using a sterile syringe, draw up the calculated volume of bacteriostatic water. Carefully insert the needle through the rubber stopper and angle it so the solvent runs down the inner wall of the vial. Do not spray the solvent directly onto the lyophilized powder.[10]
-
Dissolution: Gently swirl the vial in a circular motion until all the powder has completely dissolved. Avoid vigorous shaking, as this can cause foaming and may denature the peptide.[10]
-
Final Inspection: The reconstituted solution should be clear and blue. If any particulates are visible or the solution is cloudy, do not use it.
-
Storage: Immediately store the reconstituted solution in a refrigerator at 2°C to 8°C, protected from light.[10]
Signaling Pathway Diagram: this compound (GHK-Cu)
This diagram illustrates the key cellular pathways modulated by GHK-Cu.
Caption: Key signaling pathways influenced by GHK-Cu.
Protocol 2: Basic Quality Check by UV-Vis Spectroscopy
Objective: To perform a basic quality check on a reconstituted solution of this compound to confirm the presence of the copper-peptide complex.
Materials:
-
Reconstituted this compound solution
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
The same solvent used for reconstitution (as a blank)
Methodology:
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.
-
Blanking: Fill a quartz cuvette with the solvent used for reconstitution (e.g., sterile water). Place it in the spectrophotometer and perform a baseline correction (blank) across the desired wavelength range (e.g., 400-800 nm).
-
Sample Preparation: Dilute your reconstituted this compound solution to a suitable concentration for measurement (typically to achieve an absorbance between 0.1 and 1.0). Record the dilution factor.
-
Measurement: Rinse a cuvette with a small amount of the diluted sample, then fill it and place it in the spectrophotometer.
-
Data Acquisition: Scan the sample across the wavelength range. The GHK-Cu complex typically exhibits a characteristic broad absorption peak in the visible range, with a λmax around 580-600 nm, which is characteristic of the Cu(II) d-d transitions in this coordination environment.[17][18]
-
Analysis: The presence of this peak confirms the formation of the copper-peptide complex. A significant deviation from the expected λmax or a very low absorbance (relative to concentration) could suggest degradation or incorrect complex formation. This method does not confirm purity but serves as a rapid quality check.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. specialchem.com [specialchem.com]
- 4. This compound Manufacturers Suppliers Factory - Custom this compound [mobelbiochem.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 7. peptideslabuk.com [peptideslabuk.com]
- 9. This compound [myskinrecipes.com]
- 10. droracle.ai [droracle.ai]
- 11. Explanation about chemicals - Copper Peptide: The Fountain of Youth for Your Skin - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 12. avenalab.com [avenalab.com]
- 13. mcbiotec.com [mcbiotec.com]
- 14. Forward Looking Analysis Approach to Assess Copper Acetate Thermal Decomposition Reaction Mechanism [scirp.org]
- 15. loc.gov [loc.gov]
- 16. echemi.com [echemi.com]
- 17. This compound | 130120-57-9 | Benchchem [benchchem.com]
- 18. Stability and Pseudocatecholase Activity of Artificial Bis-Histidyl Copper Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding contamination in Prezatide Copper Acetate stock solutions
Technical Support Center: Prezatide Copper Acetate
This guide provides researchers, scientists, and drug development professionals with essential information for handling this compound (GHK-Cu), focusing on the preparation of stable stock solutions and the avoidance of common contaminants.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for reconstituting lyophilized this compound? A1: To minimize the risk of microbial contamination, sterile, bacteriostatic water is the recommended solvent for reconstituting lyophilized this compound.[1][2] For applications where bacteriostatic agents are not suitable, sterile, endotoxin-free water or a specific buffer solution required by the experimental protocol can be used, provided that strict aseptic techniques are followed.[3]
Q2: What are the optimal storage conditions for this compound? A2: The optimal storage conditions depend on the state of the compound. Lyophilized powder is stable for weeks at room temperature, but for long-term storage, it should be kept at -20°C or lower.[2][3][4] Once reconstituted into a solution, it should be stored refrigerated at 2-8°C and protected from light.[4] It is recommended to use the reconstituted solution within 30 days.[1][4] Avoid repeated freeze-thaw cycles with the reconstituted solution as this can degrade the peptide.[3]
Q3: What is the optimal pH range for maintaining the stability of this compound solutions? A3: this compound is most stable in a pH range of 5.0 to 7.0.[4] Solutions that are too acidic (pH < 4.0) can cause the dissociation of the copper ion from the peptide, while basic conditions (pH > 7.4) can lead to hydrolytic cleavage and degradation.[4][5]
Q4: My reconstituted this compound solution has changed color. What does this indicate? A4: A color change in the solution can indicate a change in the copper ion's oxidation state or degradation of the peptide complex, potentially due to pH shifts, exposure to strong oxidizing agents, or interaction with incompatible chemicals.[5][6] It is crucial to verify the pH of the solution and ensure it has not been exposed to incompatible substances.
Q5: What are the most common sources of contamination in stock solutions? A5: Contamination can be microbial (bacteria, fungi) or chemical. Microbial contamination often results from non-sterile handling during reconstitution. Chemical contamination can be introduced from various sources, including:
-
Leaching from plasticware: Some plastics can leach stabilizers or other chemicals, especially when exposed to certain solvents.[7] Using high-quality, tested tubes is recommended.[7]
-
Detergents: Residues of common lab detergents like Triton X-100 or Tween on glassware can interfere with experiments.[7][8]
-
Environmental contaminants: Keratin from skin and hair is a ubiquitous protein contaminant that can be introduced from dust or improper handling.[7][8][9]
-
Cross-contamination: Using shared lab chemicals or poorly cleaned equipment can introduce other peptides or reagents into your stock.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation and use of this compound solutions.
| Observation | Potential Cause | Recommended Action |
| Cloudy or turbid solution | Microbial contamination. | Discard the solution immediately. Prepare a new stock using fresh, sterile reagents and strict aseptic techniques. |
| Precipitate formation | The solution may be too concentrated, or the pH may have shifted outside the optimal range, causing the compound to become insoluble. | Check the pH of the solution. If necessary, adjust to the 5.0-7.0 range.[4][5] If the concentration is too high, dilute the solution with the appropriate sterile solvent. |
| Loss of biological activity or inconsistent results | Degradation of the peptide due to improper storage (temperature, light exposure), incorrect pH, or repeated freeze-thaw cycles.[3][4] | Review storage and handling protocols.[4] Prepare a fresh stock solution and compare its performance to the suspect solution. Avoid freezing reconstituted solutions.[4] |
| Unexpected peaks in Mass Spectrometry (MS) or HPLC analysis | Chemical contamination from synthesis byproducts (e.g., deletion sequences, TFA adducts), detergents (e.g., PEG), or keratin.[8][9][10] | Use high-purity reagents and solvents. Ensure all glassware is thoroughly rinsed and free of detergents.[7][8] Work in a clean environment to minimize keratin contamination.[7] |
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or below | Up to 3 years | Recommended for long-term storage.[4] |
| Lyophilized Powder | 2-8°C | Up to 2 years | Suitable for intermediate-term storage.[4] |
| Lyophilized Powder | Room Temperature | Several weeks | Stable for short periods, but colder temperatures are preferred.[2][4] |
| Reconstituted Solution | 2-8°C | Up to 30 days | Must be refrigerated and protected from light; do not freeze.[1][4] |
Table 2: pH Stability Profile
| pH Range | Stability | Potential Issues |
| < 4.0 | Unstable | Dissociation of the copper ion and peptide degradation can occur.[4] |
| 4.5 - 7.0 | Stable | Optimal range for maintaining structural integrity and biological activity.[4][5] |
| > 7.4 | Susceptible to Degradation | The peptide is more prone to hydrolytic cleavage under basic conditions.[4] |
Experimental Protocols
Protocol 1: Sterile Reconstitution of Lyophilized Powder
-
Preparation: Before starting, wipe down the work surface (preferably a laminar flow hood) with 70% ethanol.[7] Allow the lyophilized this compound vial to equilibrate to room temperature before opening to reduce moisture uptake.[2]
-
Solvent Addition: Using a sterile syringe, slowly inject the desired volume of bacteriostatic water or other sterile solvent into the vial. Aim the stream against the glass wall to gently dissolve the powder.
-
Mixing: Gently swirl or roll the vial to ensure the powder is completely dissolved. Avoid vigorous shaking or vortexing, which can cause peptide degradation.
-
Aliquoting and Storage: If the entire volume will not be used at once, aliquot the solution into sterile, low-protein-binding microcentrifuge tubes. Store the aliquots at 2-8°C, protected from light.[4]
Protocol 2: Quality Control by UV-Vis Spectrophotometry
-
Blank Measurement: Use the same solvent used for reconstitution as a blank to zero the spectrophotometer.
-
Sample Preparation: Prepare a dilution of the this compound stock solution in the same solvent to a concentration within the linear range of the spectrophotometer.
-
Spectrum Acquisition: Scan the sample across a relevant UV-Visible wavelength range (e.g., 200-800 nm).
-
Analysis: The copper(II)-peptide complex has a characteristic absorbance peak. Record the wavelength of maximum absorbance (λmax) and the absorbance value. A consistent λmax and an absorbance value proportional to the expected concentration indicate a properly prepared solution. A shift in λmax or a significant decrease in absorbance over time may suggest degradation.
Visual Guides
Workflow for Preparing Contamination-Free Stock Solutions
References
- 1. peptideinitiative.com [peptideinitiative.com]
- 2. particlepeptides.com [particlepeptides.com]
- 3. peptideslabuk.com [peptideslabuk.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Ensure the Stability and Efficacy of GHK Cu in Skincare Products? - Knowledge - Bioway Organic [biowayorganicinc.com]
- 6. This compound | 130120-57-9 | Benchchem [benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. mbdata.science.ru.nl [mbdata.science.ru.nl]
- 9. massspec.unm.edu [massspec.unm.edu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Prezatide Copper Acetate Transdermal Delivery
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for enhancing the transdermal delivery of Prezatide Copper Acetate (also known as GHK-Cu).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the skin?
A1: this compound, or GHK-Cu, is a copper complex of the tripeptide Glycyl-L-Histidyl-L-Lysine.[1][2] Its primary mechanism in skin regeneration involves multiple actions. The copper component is a critical cofactor for enzymes like lysyl oxidase, which is essential for the cross-linking of collagen and elastin, thereby improving skin firmness and elasticity.[3] GHK-Cu also stimulates the synthesis of collagen, glycosaminoglycans, and other extracellular matrix components.[4][5] Furthermore, it promotes wound healing by attracting immune and endothelial cells, stimulating blood vessel formation (angiogenesis), and exhibiting anti-inflammatory and antioxidant properties.[4][5][6]
Q2: What are the main challenges in delivering this compound through the skin?
A2: The primary challenge is the skin's barrier function, mainly conferred by the outermost layer, the stratum corneum. This compound is a hydrophilic peptide, which limits its ability to passively diffuse through the lipid-rich stratum corneum.[7][8] Additionally, its stability in various formulations can be a concern, as peptides can be susceptible to enzymatic degradation and pH-dependent instability.[][10]
Q3: What are the principal strategies to enhance the transdermal permeation of peptides like this compound?
A3: There are three main approaches to overcome the skin barrier for peptide delivery:
-
Chemical Enhancement: Incorporating penetration enhancers into the formulation to reversibly disrupt the stratum corneum structure.[11]
-
Formulation Modification: Using advanced carrier systems like liposomes, microemulsions, or nanoparticles to encapsulate the peptide, improving its stability and partitioning into the skin.[8][12][13]
-
Physical Enhancement: Employing methods like microneedles, iontophoresis, or electroporation to create temporary micropores or use an electric field to drive the peptide across the skin.[11][14]
Troubleshooting Guides
Problem 1: Low Skin Permeation in In Vitro Studies
Q: My Franz diffusion cell experiment shows minimal to no permeation of this compound through the skin sample. What are the likely causes and how can I troubleshoot this?
A: Low permeation is the most common issue. Here are steps to troubleshoot:
-
Verify Skin Integrity: Ensure the skin membrane (e.g., human or porcine) was properly prepared and its barrier function is intact. High flux of a control substance like tritiated water can indicate compromised barrier integrity.
-
Optimize the Vehicle: The formulation vehicle is critical. Prezatide's absorption is pH-dependent, with the highest absorption occurring at physiological pH.[15] Ensure your vehicle is buffered appropriately. Consider solvents that can enhance partitioning into the stratum corneum.
-
Incorporate Chemical Penetration Enhancers: If a simple aqueous buffer is used, permeation will be very low.[7] Adding a chemical enhancer is a standard next step.
Data Presentation: Comparison of Common Chemical Penetration Enhancers
Enhancer Class Examples Proposed Mechanism of Action Typical Concentration Fatty Acids Oleic Acid, Lauric Acid Disrupts lipid packing in the stratum corneum 1-10% Surfactants Sodium Lauryl Sulfate Interacts with keratin and lipids, increasing fluidity 0.5-5% Solvents Propylene Glycol, Ethanol Acts as a co-solvent, alters drug solubility, extracts lipids 5-60% | Terpenes | D-limonene, Menthol | Disrupts lipid structure | 1-5% |
-
Consider Advanced Formulations: If enhancers are insufficient, encapsulating GHK-Cu in a carrier system can significantly improve delivery.[8] Liposomes and microemulsions are common choices for hydrophilic peptides.[8][12]
Problem 2: Formulation Instability and Peptide Degradation
Q: I suspect the this compound is degrading in my formulation over time. How can I confirm this and improve its stability?
A: Peptide stability is a significant challenge.[][10]
-
Confirmation of Degradation: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact this compound over time under specific storage conditions (e.g., varying temperatures). A decrease in the main peptide peak and the appearance of new peaks would indicate degradation.
-
Strategies to Improve Stability:
-
pH Control: Maintain the formulation pH where the peptide is most stable. This often requires buffer systems.
-
Temperature Control: Store formulations at recommended temperatures, typically refrigerated (2-8°C), to slow degradation kinetics.[16]
-
Antioxidants: If oxidative degradation is suspected, include antioxidants like Vitamin C or E in the formulation.
-
Encapsulation: Encapsulating the peptide in nanocarriers like liposomes or solid lipid nanoparticles can protect it from enzymatic degradation.[10]
-
Problem 3: Skin Irritation Observed During Experiments
Q: The skin tissue in my in vitro model or the skin of animal subjects is showing signs of irritation (redness, swelling). What could be the cause?
A: Skin irritation can confound experimental results and is a key barrier to clinical translation.
-
Common Culprits:
-
Penetration Enhancers: Many chemical enhancers, especially at high concentrations, can cause irritation.[17] Surfactants like sodium lauryl sulfate are known irritants.
-
Formulation pH: A pH that is too high or too low can disrupt the skin's natural acid mantle and cause irritation.
-
This compound Itself: While generally well-tolerated, topical application can sometimes cause mild, temporary skin irritation or redness.[6][18]
-
-
Troubleshooting Steps:
-
Reduce Enhancer Concentration: Determine the minimum effective concentration of your penetration enhancer.
-
Screen Different Enhancers: Some enhancers (e.g., certain terpenes) are known to be less irritating than others.
-
Check Vehicle pH: Ensure the final formulation pH is within a skin-compatible range (typically 4.5-6.0).
-
Use a Combination Approach: Sometimes, using two different enhancers at lower concentrations can have a synergistic effect on permeation with less irritation than one enhancer at a high concentration.
-
Experimental Protocols & Visualizations
Key Experiment: In Vitro Skin Permeation Study Using Franz Diffusion Cells
This experiment is fundamental for assessing the transdermal delivery of your this compound formulation.
Methodology:
-
Skin Preparation: Excise full-thickness skin (e.g., porcine ear or human cadaver) and remove subcutaneous fat. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Cell Setup: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and ensure it is constantly stirred and maintained at 32°C to simulate physiological conditions.
-
Dosing: Apply a precise amount of your this compound formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with an equal volume of fresh buffer.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method like HPLC or LC-MS/MS.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area versus time. The steady-state flux (Jss) is determined from the slope of the linear portion of this plot.
Mandatory Visualization: Experimental Workflow for In Vitro Permeation Study
Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.
Signaling Pathway: Mechanism of this compound (GHK-Cu) in Skin Repair
Understanding the downstream effects of GHK-Cu is crucial for assay development and interpreting results. GHK-Cu is believed to act as a signaling molecule that modulates gene expression and stimulates key cellular processes for tissue regeneration.[2]
Mandatory Visualization: GHK-Cu Signaling Pathway
Caption: Simplified signaling pathway of GHK-Cu in promoting skin regeneration.
Logical Workflow: Strategy for Enhancing Transdermal Delivery
This diagram outlines a logical progression for a research program aimed at improving the transdermal delivery of this compound.
Mandatory Visualization: Development Strategy Workflow
Caption: A logical workflow for developing and testing an enhanced GHK-Cu formulation.
References
- 1. GHK-Cu: The Regenerative Peptide for Skin, Hair, and Healing - Pulse & Remedy [pulseandremedy.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Microneedle-Mediated Delivery of Copper Peptide Through Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Are We Ready to Measure Skin Permeation of Modern Antiaging GHK–Cu Tripeptide Encapsulated in Liposomes? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges and Strategies for Topical and Transdermal Delivery of Bioactive Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteins & Peptides Transdermal Delivery System Development - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. researchgate.net [researchgate.net]
- 14. Transdermal Delivery of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prezatide copper | C14H23CuN6O4+ | CID 71587328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. peptideslabuk.com [peptideslabuk.com]
- 17. Challenges and opportunities in dermal/transdermal delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What are the side effects of this compound? [synapse.patsnap.com]
Validation & Comparative
GHK-Cu vs. Retinoids: A Comparative Guide to Collagen Synthesis Stimulation
For Immediate Release
In the landscape of dermatological and cosmetic research, the quest for potent collagen-stimulating agents is a primary focus. Among the leading contenders are the copper peptide GHK-Cu and the family of vitamin A derivatives known as retinoids. This guide provides a detailed, objective comparison of their efficacy in stimulating collagen synthesis, supported by experimental data, comprehensive methodologies, and an exploration of their distinct signaling pathways. This document is intended for researchers, scientists, and drug development professionals.
At a Glance: GHK-Cu and Retinoids for Collagen Synthesis
| Feature | GHK-Cu | Retinoids |
| Primary Mechanism | Binds to copper (Cu2+) and modulates multiple signaling pathways, including TGF-β and MAPK/ERK, to stimulate collagen and elastin production. Also regulates matrix metalloproteinases (MMPs). | Act as signaling molecules that bind to nuclear receptors (RAR and RXR) to regulate gene expression, leading to increased procollagen synthesis and inhibition of MMPs. |
| Reported Efficacy | In a clinical study, increased collagen production in 70% of subjects after one month.[1][2][3][4][5] In vitro, has been shown to increase collagen synthesis by up to 70% in combination with LED irradiation.[6][7] | In a clinical study, increased collagen production in 40% of subjects after one month.[1][2][3][4][5] Topical tretinoin (a retinoid) has been shown to produce an 80% increase in collagen I formation after 10-12 months.[8] |
| Mode of Action | Broad-spectrum tissue remodeling, including stimulation of collagen, elastin, and glycosaminoglycans.[1][9] | Primarily targets gene transcription related to cellular differentiation and proliferation, leading to increased collagen production. |
| Key Signaling Pathways | TGF-β, MAPK/ERK, Integrin/p63 | RAR/RXR, TGF-β/Smad |
| Common Forms | GHK-Cu (Glycyl-L-Histidyl-L-Lysine bound to a copper ion) | Retinoic acid (Tretinoin), Retinol, Retinaldehyde, Retinyl esters |
Quantitative Comparison of Collagen Synthesis
The following tables summarize quantitative data from various in vitro and in vivo studies on the efficacy of GHK-Cu and retinoids in stimulating collagen production. It is important to note that the data is compiled from different studies with varying experimental designs, which should be considered when making direct comparisons.
Table 1: In Vitro Studies on Collagen Synthesis in Human Dermal Fibroblasts
| Compound | Concentration | Duration | Key Result | Citation(s) |
| GHK-Cu | 0.01 - 100 nM | 96 hours | Significant increase in collagen production. | [10] |
| GHK-Cu | Not Specified | Not Specified | 70% increase in collagen synthesis (in combination with LED irradiation). | [6][7] |
| Retinoic Acid | 10⁻⁵ M | Not Specified | Marked reduction in procollagen production. | [10] |
| Retinol | 0.4% | 4 weeks | 2.3-fold increase in COL1 mRNA and 1.8-fold increase in procollagen I protein. | [11][12][13] |
Table 2: In Vivo (Human Clinical) Studies on Collagen Production
| Compound | Concentration | Duration | Key Result | Citation(s) |
| GHK-Cu | Not Specified | 1 month | Increased procollagen synthesis in 70% of subjects. | [5] |
| Retinoic Acid | Not Specified | 1 month | Increased procollagen synthesis in 40% of subjects. | [5] |
| Tretinoin | 0.1% | 10-12 months | 80% increase in collagen I formation. | [8] |
| Tretinoin | 0.05% | 10-12 months | Significant new collagen formation in the papillary dermis. | [14][15] |
Signaling Pathways in Collagen Synthesis
The mechanisms by which GHK-Cu and retinoids stimulate collagen production involve distinct signaling pathways.
GHK-Cu Signaling Pathway
GHK-Cu is understood to modulate multiple signaling pathways to exert its effects on tissue remodeling and collagen synthesis. One of the key pathways involves the activation of Transforming Growth Factor-β (TGF-β), which in turn can activate downstream signaling cascades like the MAPK/ERK pathway. This ultimately leads to the stimulation of fibroblast proliferation and increased synthesis of extracellular matrix components, including collagen and elastin. GHK-Cu also plays a role in regulating the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), which are crucial for the breakdown and remodeling of the extracellular matrix.
Retinoid Signaling Pathway
Retinoids exert their effects on collagen synthesis primarily through their interaction with nuclear receptors. After entering the cell, retinoids like retinol are converted to their active form, retinoic acid. Retinoic acid then binds to nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding event modulates gene transcription, leading to an increase in the expression of genes encoding for procollagen. A key target is the upregulation of TGF-β, which then initiates its own signaling cascade through Smad proteins to further amplify collagen synthesis.
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of experimental data. Below are representative protocols for key experiments cited in the literature.
In Vitro Collagen Synthesis Assay in Human Dermal Fibroblasts
This protocol outlines a typical in vitro experiment to assess the effect of GHK-Cu or retinoids on collagen synthesis by human dermal fibroblasts.
-
Cell Culture:
-
Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For experiments, cells are seeded in 6-well plates and grown to approximately 80% confluency.
-
-
Treatment:
-
The growth medium is replaced with serum-free DMEM for 24 hours to synchronize the cells.
-
Cells are then treated with various concentrations of GHK-Cu (e.g., 0.01-100 nM) or retinoids (e.g., 10⁻⁵ M retinoic acid) in serum-free DMEM for a specified duration (e.g., 48-96 hours). Control cells receive the vehicle alone.
-
-
Collagen Quantification (Sirius Red Assay):
-
After the treatment period, the cell culture supernatant is collected.
-
The amount of soluble collagen in the supernatant is quantified using the Sirius Red Collagen Detection Kit according to the manufacturer's instructions.
-
Briefly, Sirius Red dye solution is added to the supernatant, and the mixture is incubated to allow the dye to bind to collagen.
-
The collagen-dye complex is then precipitated, washed, and the bound dye is eluted.
-
The absorbance of the eluted dye is measured at 540 nm using a microplate reader.
-
Collagen concentration is determined by comparing the absorbance to a standard curve of known collagen concentrations.
-
Human Clinical Trial for Topical Agents
This protocol describes a typical design for a clinical trial to evaluate the efficacy of topical GHK-Cu or retinoids on photoaged skin.
-
Study Design: A randomized, double-blind, vehicle-controlled study.
-
Participants:
-
Healthy volunteers with clinical signs of moderate to severe photoaging on the face and forearms.
-
Exclusion criteria typically include the use of other topical or systemic retinoids within the past year, and any active skin disease in the treatment area.
-
-
Treatment Protocol:
-
Participants are randomly assigned to receive either the active treatment cream (containing a specified concentration of GHK-Cu or a retinoid like 0.05% tretinoin) or a vehicle cream.
-
Participants apply the assigned cream to the designated treatment area (e.g., face or forearm) once daily for a specified duration (e.g., 1 to 12 months).
-
-
Efficacy Assessment:
-
Clinical Assessment: Dermatologists assess the clinical signs of photoaging (e.g., fine wrinkles, coarse wrinkles, mottled hyperpigmentation) at baseline and at regular intervals throughout the study using a standardized grading scale.
-
Biopsy and Histological Analysis: A 4-mm punch biopsy is taken from the treated area at baseline and at the end of the study.
-
The biopsy specimens are processed for histological analysis to assess for changes in the epidermis and dermis, including new collagen formation in the papillary dermis.[14]
-
Immunohistochemistry: Specific antibodies are used to detect and quantify the amount of procollagen I in the skin samples, providing a direct measure of new collagen synthesis.[8]
-
Conclusion
Both GHK-Cu and retinoids have demonstrated efficacy in stimulating collagen synthesis, a key factor in maintaining skin structure and mitigating the signs of aging. Retinoids have a long-standing and robust body of clinical evidence supporting their use, with a well-defined mechanism of action centered on the regulation of gene expression through nuclear receptors. GHK-Cu, while also showing promising results, appears to operate through a broader, more multifaceted mechanism involving the modulation of multiple signaling pathways and the regulation of extracellular matrix remodeling.
The available comparative data suggests that GHK-Cu may be more effective than retinoic acid in stimulating collagen production in a higher percentage of individuals in a short-term study. However, long-term studies have shown significant collagen synthesis with retinoid treatment. The choice between these agents in a research or drug development context may depend on the specific application, desired timeline of effect, and the target patient population. Further head-to-head clinical trials with standardized protocols and quantitative endpoints are warranted to provide a more definitive comparison of their long-term efficacy and to fully elucidate their respective roles in dermal regeneration.
References
- 1. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. marciorubin.com.br [marciorubin.com.br]
- 3. marciorubin.com.br [marciorubin.com.br]
- 4. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topically applied GHK as an anti-wrinkle peptide: Advantages, problems and prospective [bi.tbzmed.ac.ir]
- 6. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Restoration of collagen formation in photodamaged human skin by tretinoin (retinoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. OBM Geriatrics | The Effect of the Human Plasma Molecule GHK-Cu on Stem Cell Actions and Expression of Relevant Genes [lidsen.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Topical tretinoin for photoaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Treatment of photoaged skin with topical tretinoin - PubMed [pubmed.ncbi.nlm.nih.gov]
Prezatide Copper Acetate vs. Corticosteroids: A Comparative Analysis of Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Prezatide Copper Acetate (GHK-Cu) and corticosteroids. While both compound classes exhibit potent anti-inflammatory effects, they operate through distinct mechanisms, offering different therapeutic profiles. This analysis is based on available experimental data to assist researchers and drug development professionals in evaluating their potential applications.
Executive Summary
This compound (GHK-Cu) is a naturally occurring copper peptide with demonstrated regenerative and anti-inflammatory properties. It is increasingly considered a potential alternative to corticosteroids for certain inflammatory conditions, particularly in dermatology.[1] Corticosteroids, such as dexamethasone and hydrocortisone, are powerful synthetic anti-inflammatory drugs widely used to treat a range of inflammatory and autoimmune diseases.[2] The primary distinction lies in their mechanisms of action and side-effect profiles. GHK-Cu modulates inflammatory responses, in part, by downregulating pro-inflammatory cytokines through the NF-κB and p38 MAPK signaling pathways, while also promoting tissue repair.[3][4] In contrast, corticosteroids exert their effects primarily through the glucocorticoid receptor (GR), leading to widespread changes in gene expression that suppress the immune response.[5] While direct head-to-head comparative studies are still emerging, existing evidence suggests GHK-Cu offers a favorable profile, particularly in scenarios where the negative effects of corticosteroids on tissue repair are a concern.[3]
Data Presentation: Quantitative Comparison
The following tables summarize available quantitative data on the anti-inflammatory effects of GHK-Cu and corticosteroids. It is important to note that this data is collated from different studies and experimental conditions, which should be taken into account when making direct comparisons.
Table 1: Inhibition of Pro-inflammatory Cytokines
| Compound | Cytokine | Cell Type | Stimulant | Concentration | % Inhibition / IC50 | Reference |
| This compound (GHK-Cu) | IL-6 | Human Dermal Fibroblasts | TNF-α | Not Specified | Decreased Secretion | [6] |
| This compound (GHK-Cu) | TNF-α | Not Specified | Not Specified | Not Specified | Decreased Concentration | [1] |
| Dexamethasone | TNF-α, IL-6, NO | RAW264.7 Macrophages | LPS | Not Specified | Attenuated Production | [7][8] |
| Dexamethasone | IL-6 | Murine BV-2 Microglial Cells | LPS | High Concentrations | Suppression | [2] |
Table 2: Effects on Inflammatory Signaling Pathways
| Compound | Pathway | Effect | Reference |
| This compound (GHK-Cu) | NF-κB | Inhibition of p65 phosphorylation | [4] |
| This compound (GHK-Cu) | p38 MAPK | Inhibition | [3] |
| Corticosteroids (Dexamethasone) | NF-κB | Inhibition via IκBα induction | [5] |
| Corticosteroids (Dexamethasone) | NF-κB and MAPK | Suppression | [7][8] |
Signaling Pathway Diagrams
The following diagrams illustrate the primary anti-inflammatory signaling pathways for this compound and corticosteroids.
References
- 1. geopeptides.com [geopeptides.com]
- 2. Mineralocorticoid and glucocorticoid receptors differentially regulate NF-kappaB activity and pro-inflammatory cytokine production in murine BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the in vitro Anti-Inflammatory Effect of Cannabidiol to Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the in vitro Anti-Inflammatory Effect of Cannabidiol to Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GHK-Cu and Vitamin C in the Mitigation of Skin Photodamage
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the copper peptide GHK-Cu (Glycyl-L-Histidyl-L-Lysine-Copper) and Vitamin C (L-ascorbic acid) in preventing and repairing skin photodamage. The comparison is supported by experimental data from in vitro and in vivo studies, detailing their respective mechanisms of action and performance across key metrics of skin health, including collagen synthesis, antioxidant activity, and anti-inflammatory effects.
Comparative Performance Data
The following tables summarize quantitative data from various studies, offering a direct comparison of GHK-Cu and Vitamin C on several key performance indicators related to skin photodamage.
Table 1: Collagen Synthesis
| Compound | Concentration | Cell Type/Model | Duration | Key Result | Citation(s) |
| GHK-Cu | 1-10 nM | Human Dermal Fibroblasts | 96 hours | Stimulated synthesis of collagen. | [1] |
| GHK-Cu | Not Specified | In vivo (human thigh skin) | 1 month | Increased procollagen synthesis in 70% of participants. | [1][2][3][4][5] |
| GHK-Cu | Not Specified | In vitro (fibroblasts) | Not Specified | Increased collagen production by up to 70%. | [6] |
| GHK-Cu + LED | Not Specified | In vitro (fibroblasts) | Not Specified | 70% increase in collagen synthesis. | [7][8] |
| Vitamin C | 0.25 mM | Human Skin Fibroblasts | 96 hours | Approximately 8-fold increase in collagen synthesis. | [9] |
| Vitamin C | Not Specified | In vivo (human thigh skin) | 1 month | Increased procollagen synthesis in 50% of participants. | [1][7][2][3][8] |
Table 2: Wrinkle Reduction and Skin Elasticity
| Compound | Study Type | Participants | Duration | Key Result | Citation(s) |
| GHK-Cu | Clinical Trial | 71 women with photoaging | 12 weeks | Improved skin laxity, clarity, and appearance; reduced fine lines and wrinkle depth; increased skin density and thickness. | [1][7] |
| GHK-Cu | Clinical Trial | 41 women with photodamage | 12 weeks | Reduced lines and wrinkles, increased skin density and thickness compared to placebo and Vitamin K cream. | [1][7] |
| GHK-Cu | Clinical Trial | Not Specified | 8 weeks | 31.6% reduction in wrinkle volume compared to Matrixyl® 3000. | [7][8] |
| GHK-Cu | Clinical Trial | Not Specified | Not Specified | 55.8% reduction in wrinkle volume and 32.8% in wrinkle depth. | [7][10] |
| Vitamin C | Clinical Trial | Photoaged Skin | Not Specified | Clinically demonstrated to reduce wrinkles and improve skin texture. | [11] |
Table 3: Antioxidant and Anti-inflammatory Activity
| Compound | Mechanism/Effect | Experimental Model | Key Finding | Citation(s) |
| GHK-Cu | Antioxidant | Animal studies | Increased levels of antioxidant enzymes. | [1][2] |
| GHK-Cu | Antioxidant | In vitro | Protects keratinocytes from UVB radiation; detoxifies products of lipid peroxidation. | [12][13] |
| GHK-Cu | Anti-inflammatory | Animal & In vitro | Reduces levels of inflammatory cytokines (TNF-α, IL-6). | [1][2][13][14][15] |
| Vitamin C | Antioxidant | In vitro/In vivo | Scavenges reactive oxygen species (ROS) to protect against UV-induced damage. | [16][17][18][19] |
| Vitamin C | Anti-inflammatory | In vitro | Reduces inflammation caused by UV exposure. | [17][18] |
| Vitamin C | Photoprotection | Human skin | Reduces the formation of sunburn cells and DNA damage after UV exposure. | [18][19] |
Signaling Pathways and Mechanisms of Action
GHK-Cu and Vitamin C mitigate photodamage through distinct yet sometimes overlapping biological pathways.
GHK-Cu: The Remodeling Modulator
GHK-Cu's primary mechanism involves the modulation of gene expression related to extracellular matrix (ECM) turnover. It is known to both stimulate the synthesis of collagen and other ECM components (like glycosaminoglycans) and regulate the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs).[1][9][14] This dual action helps in remodeling the dermal matrix, removing damaged components and replacing them with new, healthy tissue. Furthermore, GHK-Cu has been shown to increase the expression of growth factors and antioxidant enzymes, contributing to its regenerative and protective effects.[2][12]
Vitamin C: The Essential Antioxidant and Cofactor
Vitamin C's role in skin health is multifaceted. It is an essential cofactor for the enzymes prolyl and lysyl hydroxylase, which are critical for the stabilization of the collagen triple helix structure.[18] Without adequate Vitamin C, stable collagen cannot be synthesized. As a potent antioxidant, Vitamin C directly neutralizes reactive oxygen species (ROS) generated by UV exposure, thereby preventing cellular damage.[16][17][18] It also contributes to the regeneration of Vitamin E, another crucial antioxidant in the skin.[11][17] Additionally, Vitamin C can inhibit the activity of MMP-1, the primary collagen-degrading enzyme, and suppress tyrosinase activity to reduce hyperpigmentation.[16][17]
Experimental Protocols
The data presented in this guide are derived from a variety of established experimental methodologies designed to assess the efficacy of dermatological compounds.
In Vitro Assessment of Photodamage and Repair
A common workflow for the in vitro evaluation of GHK-Cu and Vitamin C involves the use of human dermal fibroblasts or reconstructed human skin models.
1. Cell Culture and Treatment:
-
Cell Lines: Primary human dermal fibroblasts (HDFs) or keratinocytes are commonly used. Alternatively, 3D reconstructed human epidermis (RHE) models provide a more physiologically relevant system.[20][21]
-
Treatment: Cells are treated with varying, non-toxic concentrations of GHK-Cu (typically in the nanomolar range) or Vitamin C (micromolar to millimolar range) prior to or after UV exposure.[1][9]
2. Induction of Photodamage:
-
UV Source: A solar simulator emitting a standardized spectrum of UVA and UVB radiation is used to irradiate the cell cultures.[20][21] The dosage is calibrated to induce measurable damage without causing widespread cell death.
3. Endpoint Analysis:
-
Collagen Synthesis: The amount of newly synthesized collagen (e.g., Type I procollagen) is quantified in the cell culture supernatant or cell lysate using Enzyme-Linked Immunosorbent Assay (ELISA) or Western Blot analysis.[9][22][23]
-
Antioxidant Activity: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFDA. The activity of antioxidant enzymes such as superoxide dismutase (SOD) can also be assayed.[13][21]
-
Anti-inflammatory Effect: The concentration of key inflammatory cytokines, such as TNF-α and IL-6, released into the culture medium is measured by ELISA.[20][21]
-
MMP Activity: The activity of matrix metalloproteinases (e.g., MMP-1) is often assessed using gelatin zymography.[22][23]
Clinical (In Vivo) Assessment
Clinical studies on human subjects are essential for validating the efficacy of these compounds in real-world conditions.
-
Subject Recruitment: Participants with mild to advanced signs of photodamage are recruited.[1][7]
-
Study Design: Double-blind, placebo-controlled studies are the gold standard. Often, a split-face or split-arm design is used where one side is treated with the active compound and the other with a placebo vehicle.
-
Evaluation Methods:
-
Clinical Grading: Dermatologists assess changes in skin parameters like fine lines, wrinkles, laxity, and hyperpigmentation using standardized photographic scales (e.g., Griffiths' scale).[24][25]
-
Instrumental Analysis: Non-invasive techniques are used for objective measurements. Skin surface topography (profilometry) can quantify changes in wrinkle depth.[26][27][28] Ultrasound can be used to measure changes in skin thickness and density.[1][28]
-
Biopsy and Histology: In some studies, small skin biopsies are taken before and after treatment to analyze changes in collagen and elastin content at a microscopic level using immunohistochemical staining.[1][26]
-
Conclusion
Both GHK-Cu and Vitamin C are effective agents in combating skin photodamage, though they operate through different primary mechanisms.
-
GHK-Cu excels as a tissue remodeling agent. Its ability to modulate the expression of numerous genes allows it to orchestrate a complex process of repair, stimulating collagen synthesis while also managing the breakdown of damaged matrix proteins.[1][9][14] Clinical data suggests it is highly effective in improving skin density, firmness, and reducing visible signs of aging like wrinkles.[1][7]
-
Vitamin C is a fundamental antioxidant and an indispensable cofactor for collagen synthesis.[11][18] Its primary role is in protecting the skin from oxidative stress induced by UV radiation and ensuring the structural integrity of newly formed collagen.[16][19]
For drug development professionals, the choice between or combination of these ingredients may depend on the desired outcome. GHK-Cu may be particularly suited for formulations aimed at significant structural repair and wrinkle reduction. Vitamin C remains a gold-standard ingredient for daily photoprotection and maintenance of skin health. The synergistic use of both compounds—Vitamin C for its antioxidant shield and collagen synthesis support, and GHK-Cu for its advanced remodeling capabilities—presents a compelling strategy for comprehensive anti-photodamage formulations.
References
- 1. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. marciorubin.com.br [marciorubin.com.br]
- 3. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 4. scrubalildeepa.com [scrubalildeepa.com]
- 5. peptidesciences.com [peptidesciences.com]
- 6. GHK-Cu Peptide | Skin & Healing Benefits [paragonsportsmedicine.com]
- 7. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Topical Vitamin C and the Skin: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GHK-Cu may Prevent Oxidative Stress in Skin by Regulating Copper and Modifying Expression of Numerous Antioxidant Genes [mdpi.com]
- 13. Skin Regenerative and Anti-Cancer Actions of Copper Peptides [mdpi.com]
- 14. droracle.ai [droracle.ai]
- 15. laweekly.com [laweekly.com]
- 16. Frontiers | Role of Vitamin C in Skin Diseases [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. prescription-professional.nl [prescription-professional.nl]
- 19. Vitamin C and Skin Health | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 20. bioivt.com [bioivt.com]
- 21. Skin Research: In-Vitro Alternatives to Animal Testing [cellomaticsbio.com]
- 22. In vitro modeling of skin photoaging – tools for cosmetics [qima-lifesciences.com]
- 23. mdpi.com [mdpi.com]
- 24. Evaluation of cutaneous photodamage using a photographic scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. sfdermato.org [sfdermato.org]
- 26. Strategies for assessing the degree of photodamage to skin: a systematic review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. The measurement of photodamage - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of Prezatide Copper Acetate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients is a critical prerequisite for reliable and reproducible results in both preclinical and clinical studies. Prezatide Copper Acetate, a copper complex of the tripeptide Gly-L-His-L-Lys (GHK-Cu), is a well-regarded compound with applications in wound healing and tissue regeneration.[1][2] Its biological activity is intrinsically linked to its purity and structural integrity. This guide provides a comprehensive comparison of the primary analytical techniques used to validate the purity of this compound, offering supporting experimental data and detailed methodologies.
Comparative Analysis of Key Purity Assessment Techniques
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. The most common methods include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3] Each method provides distinct and complementary information regarding the purity, identity, and structural characteristics of the compound.
| Analytical Method | Principle of Separation/Detection | Information Provided | Typical Purity Determination |
| RP-HPLC with UV Detection | Separation based on hydrophobicity. | Retention time, peak area (% purity). | Relative purity based on UV absorbance at 214-220 nm.[4] |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio of ionized molecules. | Molecular weight confirmation, impurity identification. | Unambiguous identification of the target peptide and impurities.[4] |
| LC-MS | Combines HPLC separation with MS detection. | Purity (%), retention time, and molecular weight of all components. | Provides comprehensive purity and identity data in a single run.[4] |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei. | Detailed structural information, confirmation of peptide sequence and copper binding. | Qualitative and quantitative assessment of structure and purity.[3] |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Atomization and ionization of the sample in plasma followed by mass analysis. | Quantification of total copper content. | Ensures the correct stoichiometry of copper in the complex.[5] |
Quantitative Data Summary
The following table summarizes typical purity and content specifications for this compound, along with example batch analysis results found in certificates of analysis.
| Parameter | Specification | Method | Example Batch 1 | Example Batch 2 |
| Purity (HPLC) | ≥ 98.0% | RP-HPLC | 99.16% | 99.2% |
| Identity (MS) | Conforms to theoretical mass | ESI-MS | 401.91±1 | 340.3 Da (M+H)⁺ |
| Peptide Content | ≥ 70% | Nitrogen Analysis | Not Reported | Not Reported |
| Copper Content | 8.0% – 16.0% | ICP-MS/Varies | 10.91% | 11.7% |
| Water Content | ≤ 8.0% | Karl Fischer Titration | Not Reported | Not Reported |
| Acetate Content | Report Only | Ion Chromatography | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate the replication of these purity validation studies.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of this compound by separating it from potential impurities.
Methodology:
-
Sample Preparation: Dissolve the this compound sample in an appropriate solvent, such as water with 0.1% trifluoroacetic acid (TFA), to a concentration of 1 mg/mL.[6]
-
Chromatographic Conditions:
-
Data Analysis: Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.[6]
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To confirm the molecular weight of this compound.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition for LC-MS or a suitable solvent for direct infusion.[3]
-
Instrument Setup:
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range. The theoretical molecular weight of the GHK peptide is approximately 340.8 g/mol , and the protonated molecule [M+H]⁺ should be observed around 341.3 Da.[3] The copper-bound species will also be present.
-
Data Analysis: Compare the observed molecular weight to the theoretical calculated mass of the this compound complex.[4]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in purity validation and the biological context of this compound, the following diagrams are provided.
Caption: Workflow for the analytical validation of this compound purity.
Caption: Signaling pathways influenced by this compound in tissue regeneration.
Conclusion
The validation of this compound purity requires a multi-faceted analytical approach. RP-HPLC is the industry standard for determining the relative purity of the peptide component.[4] However, for a comprehensive characterization, it is essential to employ orthogonal techniques. Mass spectrometry is indispensable for confirming the molecular identity and identifying impurities, while ICP-MS provides an accurate quantification of the copper content, which is crucial for the compound's biological activity. NMR spectroscopy offers detailed structural elucidation. By combining these methods, researchers and drug developers can ensure the quality, consistency, and efficacy of this compound in their applications.
References
Prezatide Copper Acetate (GHK-Cu) in Wound Healing: A Comparative Guide Based on Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Prezatide Copper Acetate (GHK-Cu) in the context of wound healing. While extensive preclinical data underscores its regenerative potential, it is crucial to note that robust, large-scale, head-to-head human clinical trial data for specific wound healing indications, such as diabetic ulcers or chronic wounds, is currently limited. The 2024 International Working Group on the Diabetic Foot (IWGDF) guidelines, for instance, do not recommend the general use of pharmacological agents like GHK-Cu to improve wound healing outcomes over the standard of care, citing a lack of high-quality clinical evidence.[1][2]
This document, therefore, focuses on summarizing the significant preclinical findings from animal and in-vitro studies to inform further research and development.
Quantitative Data from Preclinical Studies
The following tables present quantitative data from key preclinical studies, comparing GHK-Cu with control or other active substances.
Table 1: Efficacy in Ischemic Wound Healing in Rats
| Treatment Group | Mean Decrease in Wound Size (%) (Day 13) |
| GHK-Cu | 64.5% |
| Vehicle (Hydroxypropyl methylcellulose) | 45.6% |
| No Treatment | 28.2% |
Data from a study on full-thickness ischemic wounds in rats.[3]
Table 2: Collagen Synthesis in Healthy Rats
| Treatment Group | Increase in Collagen Synthesis |
| GHK-Incorporated Collagen Dressing | 9-fold |
| Standard Collagen Dressing | Not specified |
Data from a study on dermal wounds in healthy rats.[4]
Table 3: Comparative Collagen Production (Human Fibroblasts - In-vitro)
| Treatment | Percentage of Subjects with Increased Collagen Production (1 month) |
| GHK-Cu | 70% |
| Vitamin C | 50% |
| Retinoic Acid | 40% |
While this study focused on cosmetic applications, it provides relevant data on a key wound healing component.[4]
Experimental Protocols
1. Ischemic Wound Healing Study in Rats
-
Animal Model: Rats with surgically created ischemic skin flaps on their backs.
-
Wound Creation: Full-thickness dermal wounds (6 millimeters in diameter) were created within the ischemic flap.
-
Treatment Groups:
-
Topical GHK-Cu
-
Topical vehicle (hydroxypropyl methylcellulose)
-
No treatment (control)
-
-
Protocol: The assigned treatment was applied daily for 13 days.
-
Efficacy Endpoints:
2. Wound Healing Study in Diabetic Rats
-
Animal Model: Diabetic rats with induced dermal wounds.
-
Wound Creation: Standardized full-thickness dermal wounds.
-
Treatment: A collagen membrane incorporating biotinylated GHK-Cu was used as a wound dressing.
-
Protocol: The dressing was applied to the wound site.
-
Efficacy Endpoints:
Signaling Pathways and Experimental Workflow
The regenerative effects of GHK-Cu are attributed to its modulation of multiple cellular signaling pathways. It plays a significant role in tissue remodeling by balancing the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs).[5] Furthermore, GHK-Cu stimulates the synthesis of essential extracellular matrix components like collagen and glycosaminoglycans and is known to attract immune and endothelial cells to the injury site.[5][6] It also influences key growth factors involved in healing, such as Transforming Growth Factor-beta (TGF-β).[7]
Caption: GHK-Cu Signaling Pathway in Wound Healing.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 4. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. What is this compound used for? [synapse.patsnap.com]
A Comparative Analysis of GHK-Cu from Commercial Suppliers for Research and Development
For researchers, scientists, and drug development professionals, the purity, and biological activity of peptides like GHK-Cu (Copper Tripeptide-1) are critical for reliable and reproducible experimental outcomes. This guide provides a comparative overview of GHK-Cu from various commercial suppliers, based on publicly available data. It includes a summary of purity levels, detailed experimental protocols for quality assessment, and an overview of the key signaling pathways influenced by this peptide.
Data Presentation: Purity and Content Analysis
The purity of GHK-Cu is a key determinant of its efficacy and safety in experimental settings. High-Performance Liquid Chromatography (HPLC) is the industry-standard method for assessing the purity of peptides. The following table summarizes the reported purity levels and other specifications for GHK-Cu from several commercial suppliers, based on information from their websites and third-party analyses. It is important to note that purity can vary between batches, and researchers should always request a batch-specific Certificate of Analysis (CoA) before purchasing.
Table 1: Comparison of GHK-Cu Purity and Specifications from Various Suppliers
| Supplier/Vendor | Purity (%) | Analytical Method | Data Source/Notes |
| Peptidology | 99.80% | HPLC | Mentioned on their website and rated 'A' by Finnrick Analytics based on 6 samples tested.[1][2] |
| Science.bio | 99.50-99.91% | HPLC | Rated 'A' by Finnrick Analytics based on 4 samples tested.[1] |
| Peptide-S | ≥99% | HPLC | A test on one sample reported by Finnrick Analytics.[1] |
| Reta-Peptide | 99.64% | HPLC | A test on one sample reported by Finnrick Analytics.[1] |
| UK Peptides | 99.1% | HPLC | Stated purity of >98.7% on a Certificate of Analysis, with a specific batch showing 99.1%.[1] |
| Peptide Pros | ≥99% | HPLC | Claimed purity on their website.[1] |
| Limitless Biotech | ≥99% | HPLC | States that their product undergoes third-party testing.[1] |
| Active Peptide | >98% | HPLC | Recommended by Dr. Loren Pickart, the inventor of GHK-Cu.[1] |
| Polaris Peptides | >99% | HPLC | - |
Table 2: Typical Purity and Content Specifications for Research-Grade GHK-Cu
| Parameter | Specification | Method |
| Purity (HPLC) | ≥ 98.0% | RP-HPLC |
| Identity (MS) | Conforms to theoretical mass | ESI-MS |
| Peptide Content | ≥ 70% | Nitrogen Analysis |
| Copper Content | 8.0% – 16.0% | Varies |
| Water Content | ≤ 8.0% | Karl Fischer Titration |
| Acetate Content | Report Only | Ion Chromatography |
Experimental Protocols
Accurate characterization of GHK-Cu is essential for validating its quality. The following are detailed methodologies for key experiments used to assess the purity and identity of GHK-Cu samples.
Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To separate and quantify GHK-Cu from potential impurities based on hydrophobicity.[1]
Principle: RP-HPLC utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient of increasing organic solvent concentration is used to elute compounds from the column. The purity is determined by comparing the peak area of GHK-Cu to the total area of all peaks in the chromatogram.[1]
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
GHK-Cu sample
Procedure:
-
Sample Preparation: Dissolve the GHK-Cu sample in Mobile Phase A to a concentration of 1 mg/mL.[1]
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm or 220 nm
-
Column Temperature: 25°C
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
-
Analysis: Inject the sample and record the chromatogram.
-
Data Analysis: Integrate the areas of all peaks. Calculate the purity using the formula: Purity (%) = (Area of GHK-Cu peak / Total area of all peaks) x 100.[1]
Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the identity of GHK-Cu by determining its mass-to-charge ratio (m/z).[1]
Principle: Mass spectrometry ionizes the sample and separates the resulting ions based on their m/z. The resulting spectrum should show a peak corresponding to the molecular weight of GHK-Cu.[1]
Instrumentation and Reagents:
-
Mass spectrometer with an electrospray ionization (ESI) source
-
GHK-Cu sample
-
Solvent: 50% acetonitrile in water with 0.1% formic acid
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of GHK-Cu in the solvent.
-
Instrument Setup:
-
Ionization Mode: Positive ESI
-
Mass Range: m/z 100-1000
-
-
Analysis: Infuse the sample into the mass spectrometer.
-
Data Analysis: Look for a peak corresponding to the expected molecular weight of the GHK-Cu complex (approximately 403.9 g/mol ) or the free GHK peptide (approximately 340.37 g/mol ).[1] The observed peaks will likely be protonated species such as [M+H]⁺ and [M+2H]²⁺.[1]
Mandatory Visualization
Experimental Workflow for GHK-Cu Quality Assessment
The following diagram outlines the general workflow for the synthesis, purification, and quality control of research-grade GHK-Cu.
References
A Comparative Analysis of Prezatide Copper Acetate and Standard Wound Care Treatments
For Researchers, Scientists, and Drug Development Professionals
The landscape of wound care is continually evolving, with novel therapeutic agents emerging to address the complexities of tissue repair. Among these, Prezatide Copper Acetate (GHK-Cu) has garnered significant attention for its potential to accelerate and improve the quality of wound healing. This guide provides an objective comparison of this compound against standard wound care treatments, supported by available experimental data, to inform research and development in this critical field.
Executive Summary
This compound, a complex of the tripeptide glycyl-L-histidyl-L-lysine and copper, has demonstrated pro-healing effects in numerous preclinical studies. Its mechanism of action involves the stimulation of collagen and other extracellular matrix components, promotion of angiogenesis, and modulation of inflammatory responses.[1][2][3] Standard wound care, in contrast, encompasses a range of practices from basic dressing and debridement to advanced therapies like negative pressure wound therapy (NPWT) and the application of skin substitutes. While standard care provides a foundational approach to wound management, this compound offers a targeted, molecular-level intervention to actively drive the healing process.
A significant challenge in directly comparing this compound with standard treatments is the limited number of large-scale, randomized controlled clinical trials in humans specifically for wound healing applications.[4] Much of the available quantitative data for GHK-Cu is derived from preclinical animal models and in vitro studies. This guide, therefore, presents a synthesis of the existing evidence, highlighting both the promise of this compound and the need for further clinical investigation.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative findings from preclinical and clinical studies on GHK-Cu and comparative data on standard wound care outcomes where available. It is crucial to note that the data for this compound is primarily from animal models, which may not be fully translatable to human clinical outcomes.
Table 1: Efficacy in Wound Closure (Preclinical Data)
| Treatment Group | Animal Model | Wound Type | Outcome Measure | Result | Citation |
| GHK-Cu | Rat | Ischemic full-thickness | Wound size decrease at 13 days | 64.5% | [3] |
| Vehicle Control | Rat | Ischemic full-thickness | Wound size decrease at 13 days | 45.6% | [3] |
| No Treatment | Rat | Ischemic full-thickness | Wound size decrease at 13 days | 28.2% | [3] |
| GHK-Cu | Diabetic Rat | Excisional | Wound Contraction & Epithelialization | Faster than control | [3] |
Table 2: Impact on Extracellular Matrix Synthesis
| Treatment/Molecule | Model | Outcome Measure | Result | Citation |
| GHK-Cu | Human Dermal Fibroblasts (in vitro) | Collagen I Synthesis | 70-140% increase | [5] |
| GHK-Cu + Hyaluronic Acid | Human Dermal Fibroblasts (in vitro) | Collagen IV Synthesis | 25.4-fold increase | [6] |
| GHK-Cu Cream | Human Thigh Skin (in vivo, anti-aging study) | Collagen Production | 70% of participants showed improvement | [2][7] |
| Vitamin C Cream | Human Thigh Skin (in vivo, anti-aging study) | Collagen Production | 50% of participants showed improvement | [2][7] |
| Retinoic Acid | Human Thigh Skin (in vivo, anti-aging study) | Collagen Production | 40% of participants showed improvement | [2][7] |
Experimental Protocols
A comprehensive understanding of the data necessitates a review of the methodologies used in its generation. Below is a detailed protocol for a murine excisional wound healing model, a common preclinical model for evaluating topical wound healing agents.
Murine Splinted Excisional Wound Healing Model
This model is designed to mimic human wound healing by preventing wound contraction, thus allowing for the assessment of re-epithelialization and granulation tissue formation.[8][9]
1. Animal Preparation:
- 8-week-old male C57BL/6J mice are used.[8]
- Anesthesia is induced with 5% isoflurane and maintained with 1-3% isoflurane.[8]
- The dorsum of the mouse is shaved, and a depilatory cream is applied for 30 seconds, followed by cleaning with sterile swabs.[9]
- The surgical area is disinfected with alternating betadine and alcohol wipes.[9]
2. Wound Creation and Splinting:
- Two full-thickness excisional wounds are created on the dorsum, on either side of the midline, using a 6 mm biopsy punch. The excision includes the panniculus carnosus.[8][10]
- A donut-shaped silicone splint (10 mm outer diameter, 5 mm inner diameter) is adhered to the skin around the wound using a cyanoacrylate adhesive.[8]
- The splint is then secured with interrupted 6-0 nylon sutures.[8]
3. Treatment Application:
- The test article (e.g., a gel or cream containing this compound) is applied topically to one wound.
- The contralateral wound receives a vehicle control. This allows each mouse to serve as its own control.[8]
- The wounds are covered with a transparent occlusive dressing.[8]
4. Data Collection and Analysis:
- Wound closure is monitored by taking digital photographs at specified time points (e.g., days 3, 5, 7, 10, and 14).
- The wound area is quantified using image analysis software. The percentage of wound closure is calculated relative to the initial wound area.
- At the end of the experiment, the mice are euthanized, and the wound tissue is harvested for histological analysis.[9]
- Histological sections are stained (e.g., with Hematoxylin and Eosin or Masson's Trichrome) to assess re-epithelialization, granulation tissue formation, collagen deposition, and neovascularization.[10]
Mandatory Visualizations
Signaling Pathways of this compound in Wound Healing
Caption: Signaling pathway of this compound in promoting wound healing.
Experimental Workflow for Murine Excisional Wound Healing Model
Caption: Workflow of the murine excisional wound healing model.
Logical Comparison: this compound vs. Standard Wound Care
Caption: Key features of this compound compared to standard wound care.
Conclusion
This compound presents a promising, mechanistically targeted approach to wound healing. Preclinical data strongly suggest its efficacy in promoting wound closure and enhancing the synthesis of crucial extracellular matrix components. However, the current body of evidence lacks robust, large-scale clinical trials directly comparing its performance against the diverse modalities of standard wound care in human patients. While the preclinical findings are encouraging, further clinical research is imperative to fully elucidate the therapeutic potential and optimal application of this compound in the clinical management of wounds. For researchers and drug development professionals, the existing data provides a solid foundation for designing future studies to bridge this translational gap.
References
- 1. GHK-Cu Peptide | Skin & Healing Benefits [paragonsportsmedicine.com]
- 2. mdpi.com [mdpi.com]
- 3. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innerbody.com [innerbody.com]
- 5. deltapeptides.com [deltapeptides.com]
- 6. Synergy of GHK-Cu and hyaluronic acid on collagen IV upregulation via fibroblast and ex-vivo skin tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine Model of Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for the Splinted, Human-like Excisional Wound Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Prezatide Copper Acetate and Alternative Therapies in Wound Healing and Tissue Regeneration
For Researchers, Scientists, and Drug Development Professionals
Prezatide Copper Acetate, a tripeptide-copper complex, has emerged as a significant agent in the fields of wound healing and cosmetic dermatology. Its mechanism of action, centered on the synergistic effects of the GHK peptide and copper ions, involves the stimulation of collagen and elastin synthesis, modulation of growth factors, and promotion of angiogenesis. This guide provides a cross-study analysis of research findings on this compound, offering a comparative perspective against alternative therapies such as Becaplermin gel (a recombinant human platelet-derived growth factor) and hyaluronic acid-based treatments. The following sections present quantitative data from various studies, detail experimental protocols, and visualize key biological pathways and workflows to aid researchers in their understanding and evaluation of these therapeutic options.
Quantitative Data Summary
The following tables summarize the efficacy of this compound and its alternatives in promoting wound healing, primarily focusing on chronic wounds like diabetic foot ulcers. It is important to note that direct head-to-head clinical trials are limited, and the data presented is a synthesis from multiple independent studies.
Table 1: Efficacy of this compound (GHK-Cu) in Wound Healing
| Study Focus | Outcome Measure | Result | Citation |
| Ischemic Wound Healing in Rats | Wound Size Reduction | 64.5% decrease in wound size with GHK-Cu, compared to 45.6% in the vehicle-treated group and 28.2% in the control group. | [1] |
| Diabetic Wound Healing in Rats | Collagen Synthesis & Epithelialization | GHK-Cu treatment resulted in faster wound contraction and epithelialization, with a 9-fold increase in collagen in healthy rats. | [2] |
| Fibroblast Proliferation (in vitro) | Stimulation of Growth Factors | GHK-Cu at 1nM increased the expression of bFGF and VEGF in irradiated human dermal fibroblasts. | [3] |
Table 2: Efficacy of Becaplermin Gel (rhPDGF-BB) in Diabetic Foot Ulcer Healing
| Study | Treatment Group | Control Group (Placebo/Standard Care) | Outcome | Citation |
| Wieman et al. (1998) | Becaplermin gel (100 µg/g) | Placebo gel | 50% complete healing vs. 35% | [4][5] |
| Smiell et al. (1999) - Combined Analysis | Becaplermin gel (100 µg/g) | Placebo gel | 39% increase in complete healing (50% vs. 36%) | [6][7] |
| Margolis et al. (2005) | Becaplermin gel | Standard wound care | 33.5% healing rate vs. 25.8% | [4][8] |
| Embil et al. (2000) | Becaplermin gel (100 µg/g) | N/A (Open-label) | 57.5% complete healing in a mean of 63 days | [4][8] |
| Landsman et al. (2010) | Becaplermin gel + Theragauze® | Theragauze® alone | 69.2% healing rate vs. 61.5% | [4] |
Table 3: Efficacy of Hyaluronic Acid in Chronic Wound Healing
| Study | Wound Type | Treatment Group | Control Group | Outcome | Citation |
| Meta-analysis (2022) | Chronic Wounds | Hyaluronic acid dressings | Standard of care (silver-containing dressings) | 60.68% healing rate vs. 59.62% | [9] |
| Cochrane Review (2023) | Leg Ulcers | Hyaluronic acid | Neutral vehicle | Probable improvement in complete ulcer healing. | [10] |
| Clinical Trial (2023) | Hard-to-Heal Wounds (DFU, VLU, PU) | Hyaluronic acid with iodine | N/A | DFU: 71.4% healing rate, VLU: 55.6%, PU: 44.4% | [11] |
| Systematic Review (2012) | Diabetic Foot Ulcers | Hyaluronic acid derivatives | Standard of care | Significantly faster healing than standard of care. | [12] |
Experimental Protocols
Understanding the methodologies behind the research is crucial for evaluating and potentially replicating the findings. Below are detailed protocols for key experiments cited in the context of this compound and its alternatives.
Fibroblast Proliferation Assay (General Protocol)
This assay is fundamental in assessing the mitogenic potential of compounds like this compound on fibroblasts, the primary cells responsible for synthesizing the extracellular matrix.
-
Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a serum-free or low-serum medium containing various concentrations of the test compound (e.g., this compound) or controls (e.g., vehicle, positive control like EGF).
-
Incubation: The cells are incubated for a specified period, typically 24 to 72 hours.
-
Quantification of Proliferation:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.[13]
-
Thymidine Incorporation Assay: Radiolabeled thymidine ([³H]-thymidine) is added to the culture medium during the final hours of incubation. The amount of incorporated radioactivity into the cellular DNA is measured, providing a direct assessment of DNA synthesis and cell proliferation.[14]
-
In Vivo Wound Healing Model (General Protocol for Rodents)
Animal models are essential for evaluating the efficacy of wound healing agents in a complex biological system.
-
Animal Model: Typically, male Sprague-Dawley rats or diabetic mice (e.g., db/db mice) are used.
-
Wound Creation: Following anesthesia, a full-thickness excisional wound (e.g., 8 mm diameter) is created on the dorsal side of the animal.
-
Treatment Application: The test substance (e.g., this compound gel, Becaplermin gel, or hyaluronic acid dressing) is applied topically to the wound. A control group receives a placebo or standard dressing.
-
Dressing: The wound is covered with a sterile dressing, which is changed at regular intervals.
-
Wound Closure Measurement: The wound area is traced or photographed at specific time points (e.g., days 3, 7, 14, 21). The percentage of wound closure is calculated using the formula: [(Initial Area - Current Area) / Initial Area] x 100.
-
Histological Analysis: On the final day of the experiment, animals are euthanized, and the wound tissue is excised for histological examination. Staining with Hematoxylin and Eosin (H&E) and Masson's trichrome is performed to assess re-epithelialization, collagen deposition, and overall tissue regeneration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can significantly enhance understanding. The following diagrams were created using Graphviz (DOT language).
This compound (GHK-Cu) Signaling in Wound Healing
Caption: Signaling cascade of this compound in promoting wound healing.
Transforming Growth Factor-Beta (TGF-β) Signaling Pathway
This compound is known to modulate the TGF-β pathway, which is central to wound healing and fibrosis.
Caption: Canonical TGF-β/Smad signaling pathway in wound healing.
General Experimental Workflow for Comparing Wound Healing Agents
Caption: A typical workflow for preclinical comparison of wound healing agents.
References
- 1. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 2. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potential of GHK as an anti-aging peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Efficacy and safety of a topical gel formulation of recombinant human platelet-derived growth factor-BB (becaplermin) in patients with chronic neuropathic diabetic ulcers. A phase III randomized placebo-controlled double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of becaplermin (recombinant human platelet-derived growth factor-BB) in patients with nonhealing, lower extremity diabetic ulcers: a combined analysis of four randomized studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesonthenet.com [diabetesonthenet.com]
- 8. Becaplermin gel in the treatment of diabetic neuropathic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hyaluronic acid treatment versus standard of care in chronic wounds in a German setting: Cost‐effectiveness analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hyaluronic acid for chronic wound healing | Cochrane [cochrane.org]
- 11. mdpi.com [mdpi.com]
- 12. Hyaluronic acid derivatives and their healing effect on burns, epithelial surgical wounds, and chronic wounds: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ukm.my [ukm.my]
- 14. urgomedical.es [urgomedical.es]
The Synergistic Power of G-H-K-Cu: A Comparative Guide to Enhanced Anti-Aging Formulations
For researchers, scientists, and drug development professionals, the quest for increasingly efficacious anti-aging compounds is relentless. The copper peptide GHK-Cu (glycyl-L-histidyl-L-lysine) has long been recognized for its regenerative and protective properties. However, emerging evidence highlights its potential for synergistic amplification when combined with other key anti-aging molecules. This guide provides a comprehensive evaluation of these synergies, supported by experimental data, detailed protocols, and visualizations of the underlying biochemical pathways.
GHK-Cu and Hyaluronic Acid: A Potent Partnership for Collagen Synthesis
A significant body of evidence points to a powerful synergistic relationship between GHK-Cu and Hyaluronic Acid (HA), particularly in the upregulation of collagen, a cornerstone of youthful skin structure. A recent study demonstrated that a combination of GHK-Cu and low molecular weight (LMW) HA dramatically increases the expression of several collagen types in both in-vitro and ex-vivo models.
Quantitative Analysis of GHK-Cu and Hyaluronic Acid Synergy
The following table summarizes the key quantitative findings from a study investigating the co-effect of GHK-Cu and LMW HA on collagen gene expression in human dermal fibroblasts and an ex-vivo skin model. The data reveals a marked synergistic effect on collagen IV synthesis.
| Treatment Group | Collagen I Expression (Fold Change vs. Control) | Collagen IV Expression (Fold Change vs. Control) | Collagen VII Expression (Fold Change vs. Control) |
| GHK-Cu (alone) | Moderate Increase | Moderate Increase | Moderate Increase |
| LMW Hyaluronic Acid (alone) | Slight Increase | Slight Increase | Slight Increase |
| GHK-Cu + LMW HA (1:9 ratio) | Significant Increase | 25.4 | Significant Increase |
Data from in-vitro study on human dermal fibroblasts.[1][2]
In an ex-vivo skin model, the optimal GHK-Cu and LMW HA combination (1:9 ratio) resulted in a 2.03-fold increase in collagen IV content.[1][2] This potentiation of collagen IV synthesis is particularly noteworthy for its role in strengthening the dermal-epidermal junction, a key factor in maintaining skin integrity and resilience.
Comparative Efficacy of GHK-Cu Against Other Gold-Standard Anti-Aging Compounds
While direct synergistic data with other compounds is less quantified in publicly available research, comparative studies offer valuable insights. One study compared the efficacy of GHK-Cu in stimulating collagen production against two other well-established anti-aging ingredients: Vitamin C and retinoic acid.
| Treatment Group | Percentage of Subjects with Increased Collagen Production |
| GHK-Cu | 70% |
| Vitamin C | 50% |
| Retinoic Acid | 40% |
Data from a one-month study on female subjects.[3][4][5]
This data suggests that GHK-Cu, on its own, may be more consistently effective at stimulating collagen synthesis than Vitamin C and retinoic acid. While this is not a direct measure of synergy, it underscores the potent baseline activity of GHK-Cu, which can be further enhanced in combination with other molecules.
Synergistic Potential with Retinoids and Vitamin C
While extensive quantitative data on the synergistic effects of GHK-Cu with retinoids and Vitamin C is still emerging, the underlying mechanisms of action suggest a strong potential for complementary and enhanced anti-aging benefits.
-
GHK-Cu and Retinoids: Retinoids are known to accelerate cell turnover and stimulate collagen production.[6] GHK-Cu also promotes collagen and elastin synthesis.[6] Together, they could offer a powerful, multi-pronged approach to reducing the appearance of wrinkles and improving skin texture.[6][7][8] However, due to the potential for irritation, careful formulation and application timing are crucial.[8]
-
GHK-Cu and Vitamin C: Both GHK-Cu and Vitamin C are potent antioxidants that protect the skin from environmental damage.[3] Vitamin C is also a crucial cofactor for collagen synthesis. The combination could, therefore, provide enhanced antioxidant protection and a greater boost to collagen production. Some sources suggest that to maximize the efficacy of both ingredients, they should be applied at different times of the day, as the copper in GHK-Cu could potentially oxidize Vitamin C, reducing its effectiveness if mixed directly.
Key Signaling Pathways
The synergistic effects of GHK-Cu with other anti-aging compounds can be understood through their modulation of key signaling pathways involved in skin regeneration and extracellular matrix (ECM) remodeling.
TGF-β/Smad Pathway
The Transforming Growth Factor-beta (TGF-β) pathway plays a pivotal role in stimulating collagen synthesis. GHK-Cu has been shown to modulate this pathway. When a synergistic compound like hyaluronic acid is introduced, it is hypothesized that the combination leads to a more robust and sustained activation of the Smad signaling cascade, resulting in amplified collagen gene expression.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular responses to external stimuli and plays a role in skin differentiation, apoptosis, and gene expression.[3] GHK-Cu has been shown to suppress the p38 MAPK pathway, which can reduce inflammation and oxidative stress.[3][9] When combined with antioxidants, this effect could be amplified, leading to enhanced cellular protection.
Experimental Protocols
To facilitate further research and validation of these synergistic effects, detailed methodologies for key experiments are provided below.
Quantitative Real-Time PCR (qRT-PCR) for Collagen Gene Expression
This protocol outlines the steps for measuring the mRNA expression levels of collagen genes in human dermal fibroblasts treated with GHK-Cu and synergistic compounds.
1. Cell Culture and Treatment:
-
Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 6-well plates and grown to 80% confluency.
-
Prior to treatment, cells are serum-starved for 24 hours.
-
Cells are then treated with GHK-Cu, the synergistic compound (e.g., LMW Hyaluronic Acid), or a combination of both in serum-free DMEM for 24-48 hours. A vehicle control group receives only serum-free DMEM.
2. Total RNA Extraction:
-
Total RNA is extracted from the cultured fibroblasts using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.
3. cDNA Synthesis:
-
Complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) according to the manufacturer's instructions.
4. Quantitative PCR (qPCR):
-
qPCR is performed using a real-time PCR system with a SYBR Green-based master mix.
-
Primers specific for human COL1A1, COL4A1, COL7A1, and a housekeeping gene (e.g., GAPDH for normalization) are used.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
5. Data Analysis:
-
The relative gene expression is calculated using the 2-ΔΔCt method, with the expression levels of the target genes normalized to the housekeeping gene and relative to the control group.
Immunofluorescence Staining for Collagen in Ex-vivo Skin Models
This protocol describes the visualization and semi-quantification of collagen protein in human skin explants.
1. Ex-vivo Skin Culture and Treatment:
-
Human skin explants are obtained from cosmetic surgeries with informed consent.
-
The explants are cultured at the air-liquid interface on a culture grid in a 6-well plate containing DMEM with supplements.
-
The test formulations (GHK-Cu, synergistic compound, or combination) are applied topically to the epidermal surface.
-
The explants are incubated for a specified period (e.g., 72 hours).
2. Tissue Processing:
-
After incubation, the skin explants are fixed in 4% paraformaldehyde, followed by cryoprotection in sucrose solutions.
-
The tissue is then embedded in optimal cutting temperature (OCT) compound and frozen.
-
Cryosections (e.g., 10 µm thick) are cut and mounted on slides.
3. Immunofluorescence Staining:
-
The sections are permeabilized with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Non-specific binding is blocked using a blocking solution (e.g., 5% bovine serum albumin in PBS).
-
The sections are incubated with a primary antibody specific for the target collagen type (e.g., rabbit anti-collagen IV).
-
After washing, the sections are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG).
-
Nuclei are counterstained with DAPI.
4. Imaging and Analysis:
-
The stained sections are imaged using a fluorescence or confocal microscope.
-
The fluorescence intensity of the collagen staining is quantified using image analysis software (e.g., ImageJ) to determine the relative amount of collagen protein.
Conclusion and Future Directions
The synergistic combination of GHK-Cu with other anti-aging compounds, particularly hyaluronic acid, presents a promising strategy for developing next-generation skincare and dermatological treatments. The robust increase in collagen synthesis observed with the GHK-Cu and hyaluronic acid combination highlights the potential for achieving superior anti-aging outcomes.
Further research is warranted to quantify the synergistic effects of GHK-Cu with retinoids, Vitamin C, and other antioxidants. Clinical trials with well-defined endpoints are necessary to translate these in-vitro findings into tangible benefits for skin health. The detailed protocols and pathway visualizations provided in this guide serve as a foundation for researchers to build upon in their exploration of these powerful anti-aging synergies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergy of GHK-Cu and hyaluronic acid on collagen IV upregulation via fibroblast and ex-vivo skin tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. marciorubin.com.br [marciorubin.com.br]
- 6. conciergemdla.com [conciergemdla.com]
- 7. benchchem.com [benchchem.com]
- 8. driphydration.com [driphydration.com]
- 9. researchgate.net [researchgate.net]
A Meta-Analysis of Prezatide Copper Acetate's Regenerative Capabilities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Prezatide Copper Acetate, a copper-peptide complex also known as GHK-Cu, has garnered significant attention in the field of regenerative medicine for its multifaceted role in tissue repair and modulation of cellular processes. This guide provides a comprehensive meta-analysis of its regenerative capabilities, offering an objective comparison with other well-established regenerative peptides and growth factors, supported by experimental data.
Comparative Efficacy in Cellular Regeneration and Wound Healing
This compound (GHK-Cu) distinguishes itself from many single-target growth factors by exhibiting a broad spectrum of activity, influencing various stages of the wound healing cascade, from inflammation and angiogenesis to extracellular matrix (ECM) remodeling.[1] While direct head-to-head clinical trials are limited, a comparative analysis of data from various in vitro and in vivo studies provides valuable insights into its relative efficacy.[1]
In Vitro Studies: A Cellular Perspective
In controlled laboratory settings, GHK-Cu has demonstrated significant effects on key cellular processes integral to tissue regeneration.
Table 1: In Vitro Efficacy of this compound (GHK-Cu) and Alternatives
| Parameter | This compound (GHK-Cu) | Epidermal Growth Factor (EGF) | Fibroblast Growth Factor (FGF) | Platelet-Derived Growth Factor (PDGF) |
| Fibroblast Proliferation | Stimulates proliferation.[2] | Potent mitogen for fibroblasts.[3] | Strong mitogenic activity.[3] | Potent mitogen for fibroblasts.[3] |
| Keratinocyte Proliferation & Migration | Increases proliferation and migration rates by 40-80% in scratch wound assays (1-10 µM).[4] | Promotes keratinocyte proliferation and migration.[5] | Stimulates keratinocyte migration. | Induces keratinocyte migration. |
| Collagen Synthesis | 70% increase in collagen synthesis in human dermal fibroblasts.[6] A 9-fold increase in collagen production in GHK-incorporated dressings in healthy rats.[7][8] | Stimulates collagen production. | Stimulates collagen synthesis.[5] | Promotes collagen synthesis. |
| Elastin Synthesis | Increased production in human adult dermal fibroblasts (at 0.01, 1, and 100 nM).[8] | - | - | - |
| Angiogenesis (Endothelial Cell Tube Formation) | 60-90% increase in endothelial cell tubule formation (0.1-1 µM).[4] | Promotes angiogenesis. | Induces angiogenesis. | Potent angiogenic factor. |
| Anti-inflammatory Effects | 40-70% reduction in pro-inflammatory cytokine production (TNF-alpha, IL-1beta, IL-6) in vitro.[4] | Modulates inflammatory response. | Exhibits anti-inflammatory properties. | Can have both pro- and anti-inflammatory effects depending on the context. |
Note: The presented data is a synthesis from multiple sources and may not represent direct comparative studies. Experimental conditions can significantly influence outcomes.
In Vivo Studies: Evidence from Animal Models and Clinical Trials
Animal and human studies further elucidate the regenerative potential of GHK-Cu in a complex biological environment.
Table 2: In Vivo Efficacy of this compound (GHK-Cu) and Alternatives
| Parameter | This compound (GHK-Cu) | Epidermal Growth Factor (EGF) | Fibroblast Growth Factor (FGF) | Platelet-Derived Growth Factor (PDGF) |
| Wound Closure Rate | 30-50% increase in wound bed capillary density and 25-40% reduction in time to complete re-epithelialization in rats.[4] Near complete closure (99.39%) by day 21 in diabetic rat models.[7] | Accelerates wound closure.[9] | Accelerates wound healing. | Accelerates wound closure in diabetic foot ulcers.[5] |
| Collagen Production | Improved collagen production in 70% of women treated with a GHK-Cu cream for 12 weeks, compared to 50% with vitamin C and 40% with retinoic acid.[8][10] | Stimulates collagen deposition. | Enhances collagen synthesis. | Promotes collagen deposition. |
| Wrinkle Reduction | 31.6% reduction in wrinkle volume compared to Matrixyl® 3000 and 55.8% reduction compared to control serum after 8 weeks.[8] A 32.8% reduction in wrinkle depth was also observed compared to the control.[8] | Modest improvement in fine lines/wrinkles (<35%).[3][11] | - | - |
| Skin Density & Firmness | Increased skin density and thickness in a 12-week facial study.[12] 20-30% improvement in skin firmness after 12 weeks.[13] | - | - | - |
Note: The presented data is a synthesis from multiple sources and may not represent direct comparative studies. Clinical trial designs and patient populations can vary significantly.
Signaling Pathways and Mechanisms of Action
The regenerative effects of this compound are mediated through the modulation of multiple intracellular signaling pathways. A key mechanism is its influence on the Transforming Growth Factor-β (TGF-β) signaling pathway, which plays a crucial role in extracellular matrix synthesis and tissue remodeling.[4][8][14]
GHK-Cu has been shown to enhance TGF-β receptor expression and increase cellular responsiveness to TGF-β ligands, leading to the phosphorylation of Smad2/3 and their complex formation with Smad4.[4] This complex then translocates to the nucleus to regulate the transcription of genes involved in ECM production.[4] Furthermore, GHK-Cu modulates the MAPK pathway to influence cell proliferation and migration and inhibits the NF-κB pathway, contributing to its anti-inflammatory effects.[4]
Experimental Protocols
Reproducible and standardized experimental protocols are crucial for the accurate assessment of regenerative capabilities. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Scratch (Wound Healing) Assay
This assay is used to evaluate the effect of a compound on cell migration.
Detailed Methodology:
-
Cell Seeding: Plate cells (e.g., human dermal fibroblasts or keratinocytes) in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Wound Creation: Once confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Replace the PBS with a fresh culture medium containing the desired concentrations of this compound or other test compounds. Include a vehicle control (medium without the test compound).
-
Imaging: Immediately capture images of the scratch in each well using a phase-contrast microscope. This is the "Time 0" measurement.
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Time-Lapse Imaging: Capture images of the same scratch areas at regular intervals (e.g., every 8, 12, or 24 hours) until the wound is closed in the control or treated groups.
-
Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area or width of the scratch at each time point. Calculate the percentage of wound closure relative to the Time 0 measurement.
In Vivo Excisional Wound Healing Model (Rat)
This model is used to assess the wound healing efficacy of a topical agent in a living organism.
Detailed Methodology:
-
Animal Model: Use adult male or female Wistar or Sprague-Dawley rats (200-250g). Anesthetize the animals according to approved institutional protocols.[15]
-
Wound Creation: Shave the dorsal thoracic region and disinfect the skin. Create one or two full-thickness excisional wounds (e.g., 8 mm diameter) on the back of each rat using a sterile biopsy punch.[15]
-
Treatment Groups: Divide the animals into different treatment groups:
-
Group 1: Untreated control
-
Group 2: Vehicle control (e.g., hydrogel base)
-
Group 3: this compound in the vehicle
-
Group 4: Positive control (e.g., a commercial growth factor formulation)
-
-
Topical Application: Apply the respective treatments topically to the wounds immediately after creation and at regular intervals (e.g., daily or every other day).
-
Wound Closure Measurement: Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 14, and 21). Use image analysis software to measure the wound area and calculate the percentage of wound closure.
-
Histological Analysis: At the end of the study, euthanize the animals and excise the wound tissue. Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition).
-
Biochemical Analysis: Homogenize a portion of the wound tissue to measure biochemical markers such as hydroxyproline content (an indicator of collagen) and levels of inflammatory cytokines.
-
Gene Expression Analysis: Isolate RNA from the wound tissue to perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes related to wound healing, such as collagen type I (COL1A1), TGF-β, and inflammatory markers.[12]
Quantification of Soluble Collagen using Sircol™ Assay
This colorimetric assay is used to quantify soluble collagen in cell culture supernatants or tissue extracts.
Detailed Methodology:
-
Sample Preparation: Collect cell culture supernatants or prepare tissue homogenates according to the manufacturer's protocol.
-
Standard Curve: Prepare a standard curve using the provided collagen standard.
-
Dye Binding: Add the Sircol™ Dye Reagent to the standards and samples. The dye specifically binds to the [Gly-X-Y]n helical structure of soluble collagen.
-
Precipitation and Centrifugation: Incubate for 30 minutes to allow the collagen-dye complex to precipitate. Centrifuge to pellet the complex.
-
Washing: Remove the supernatant and wash the pellet to remove unbound dye.
-
Dye Release: Add the Alkali Reagent to dissolve the pellet and release the bound dye.
-
Spectrophotometric Measurement: Measure the absorbance of the released dye at 556 nm using a microplate reader.
-
Calculation: Determine the collagen concentration in the samples by comparing their absorbance to the standard curve.
Western Blot Analysis for Collagen Type I
This technique is used to detect and quantify the amount of a specific protein, such as collagen type I, in a sample.
Detailed Methodology:
-
Protein Extraction: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for collagen type I overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[16]
Conclusion
The available evidence from a multitude of in vitro and in vivo studies strongly supports the regenerative capabilities of this compound (GHK-Cu). Its broad-spectrum mechanism of action, encompassing the stimulation of extracellular matrix production, modulation of inflammatory responses, and promotion of angiogenesis, positions it as a compelling candidate for various applications in regenerative medicine and dermatology. While direct comparative clinical trials with other growth factors are not abundant, the existing data suggests that GHK-Cu offers a multifaceted approach to tissue repair. Further well-designed, head-to-head clinical trials are warranted to definitively establish its comparative efficacy against other growth factors in specific clinical applications. This guide provides a foundational overview for researchers and drug development professionals to inform future investigations into the therapeutic potential of this intriguing copper peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 130120-57-9 | Benchchem [benchchem.com]
- 3. dermatologytimes.com [dermatologytimes.com]
- 4. deltapeptides.com [deltapeptides.com]
- 5. Comparison of the efficacy and safety of different growth factors in the treatment of diabetic foot ulcers: an updated network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epidermal Growth Factor in Aesthetics and Regenerative Medicine: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scrubalildeepa.com [scrubalildeepa.com]
- 11. marciorubin.com.br [marciorubin.com.br]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Demonstration of the Rat Ischemic Skin Wound Model [jove.com]
- 16. benchchem.com [benchchem.com]
Unveiling the Transcriptomic Landscapes: A Comparative Analysis of GHK-Cu, Matrixyl, and Argireline
For Immediate Release
In the dynamic field of regenerative medicine and cosmetic science, the quest for potent bioactive peptides that can effectively modulate cellular processes at the genetic level is paramount. This guide offers an in-depth comparison of the gene expression profiles induced by three prominent peptides: GHK-Cu, Matrixyl (a combination of Palmitoyl Tripeptide-1 and Palmitoyl Tetrapeptide-7), and Argireline (Acetyl Hexapeptide-8). This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing a clear overview of their distinct mechanisms of action supported by experimental data.
Executive Summary
GHK-Cu emerges as a broad-spectrum modulator of gene expression, influencing thousands of genes to promote a regenerative and anti-inflammatory cellular environment. Matrixyl demonstrates a more targeted approach, primarily upregulating genes associated with the synthesis of the extracellular matrix. In contrast, Argireline's principal mechanism is not gene modulation but the inhibition of neurotransmitter release, leading to muscle relaxation. This fundamental difference in their modes of action dictates their respective applications in therapeutic and cosmetic formulations.
Comparative Analysis of Gene Expression Profiles
The following tables summarize the quantitative and qualitative effects of GHK-Cu, Matrixyl, and Argireline on gene expression, based on data from microarray and RNA sequencing studies.
Table 1: Overview of Gene Expression Modulation
| Peptide | Primary Effect on Gene Expression | Number of Genes Significantly Modulated | Key Upregulated Gene Categories | Key Downregulated Gene Categories |
| GHK-Cu | Broad-spectrum modulation | > 4,000 | Tissue repair, Antioxidant defense, Extracellular matrix synthesis, Nerve outgrowth | Inflammation, Cell proliferation, Apoptosis |
| Matrixyl | Targeted stimulation of ECM synthesis | Not specified in broad-spectrum studies | Extracellular matrix proteins (Collagen, Fibronectin), Cell adhesion | Inflammation (IL-6) |
| Argireline | Minimal direct effect | Not a primary mechanism | - | Inflammatory factors (e.g., TNF-alpha, minor effect) |
Table 2: Specific Gene and Protein Expression Changes
| Gene/Protein Category | GHK-Cu | Matrixyl (Palmitoyl Tripeptide-1 & Palmitoyl Tetrapeptide-7) | Argireline (Acetyl Hexapeptide-8) |
| Collagens (e.g., COL1A1) | Upregulation | Upregulation | No significant direct effect |
| Fibronectin | Upregulation | Upregulation | No significant direct effect |
| Elastin | Upregulation | Not consistently reported | No significant direct effect |
| Metalloproteinases (MMPs) | Modulation (balancing synthesis and degradation) | Not consistently reported | No significant direct effect |
| Tissue Inhibitors of Metalloproteinases (TIMPs) | Upregulation | Not consistently reported | No significant direct effect |
| Antioxidant Enzymes (e.g., SOD) | Upregulation | Not consistently reported | No significant direct effect |
| Pro-inflammatory Cytokines (e.g., IL-6, TNF-alpha) | Downregulation | Downregulation (IL-6 by Palmitoyl Tetrapeptide-7) | Minor downregulation of TNF-alpha (secondary effect) |
| Nerve Growth Factors | Upregulation | Not reported | No significant effect |
| DNA Repair Genes | Upregulation | Not reported | No significant effect |
| EDAR (Ectodysplasin A receptor) | Not reported | Upregulation | Not reported |
Signaling Pathways and Mechanisms of Action
The differential effects of these peptides on gene expression are a direct consequence of their distinct interactions with cellular signaling pathways.
GHK-Cu: A Multi-Pathway Regulator
GHK-Cu's ability to modulate a vast number of genes stems from its influence on several key signaling cascades. By binding to specific receptors and facilitating copper uptake, GHK-Cu can trigger a downstream cascade of events that ultimately alters gene transcription.
Matrixyl: Matrikine-Induced Gene Activation
Matrixyl, composed of the matrikines Palmitoyl Tripeptide-1 (Pal-GHK) and Palmitoyl Tetrapeptide-7 (Pal-GQPR), acts as a cellular messenger that signals fibroblasts to produce more extracellular matrix components. These peptides mimic fragments of collagen, thereby "tricking" the cell into initiating a repair response.
Argireline: Neuromuscular Junction Modulation
Argireline's mechanism of action is fundamentally different. It acts at the presynaptic terminal of the neuromuscular junction to inhibit the release of acetylcholine, a neurotransmitter that triggers muscle contraction. This is achieved by competing with the SNAP-25 protein for a position in the SNARE complex.
Experimental Protocols
The gene expression data cited in this guide were primarily generated using the following methodologies:
Cell Culture and Peptide Treatment
-
Cell Lines: Primary human dermal fibroblasts (HDFs) and human epidermal keratinocytes (NHEKs) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM for fibroblasts, KGM for keratinocytes) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Peptide Treatment: Peptides are dissolved in a suitable solvent (e.g., sterile water or culture medium) to create stock solutions. Cells are treated with various concentrations of the peptides (typically ranging from nanomolar to micromolar) for a specified duration (e.g., 24, 48, or 72 hours). Control groups are treated with the vehicle alone.
RNA Extraction and Quality Control
-
RNA Isolation: Total RNA is extracted from the cell lysates using commercially available kits (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.
-
RNA Quantification and Quality Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using an Agilent Bioanalyzer to ensure high-quality RNA for downstream applications.
Gene Expression Analysis
-
Microarray Analysis:
-
Platform: Affymetrix GeneChip Human Genome U133 Plus 2.0 Array or similar platforms are frequently utilized.
-
Procedure: Labeled cRNA is synthesized from the total RNA and hybridized to the microarray chip. The chips are then washed, stained, and scanned to detect the fluorescence intensity of each probe.
-
Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes between the peptide-treated and control groups.
-
-
RNA Sequencing (RNA-Seq):
-
Library Preparation: RNA-seq libraries are prepared from the total RNA, which involves rRNA depletion, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: The sequencing reads are aligned to the human reference genome, and gene expression levels are quantified. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated upon peptide treatment.
-
-
Quantitative Real-Time PCR (qPCR):
-
Purpose: qPCR is used to validate the results obtained from microarray or RNA-seq for a select number of genes.
-
Procedure: cDNA is synthesized from the total RNA. qPCR is then performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to quantify the expression level of the target genes relative to a housekeeping gene (e.g., GAPDH, ACTB).
-
Conclusion
This comparative guide underscores the distinct molecular signatures of GHK-Cu, Matrixyl, and Argireline. GHK-Cu stands out for its extensive and profound impact on the transcriptome, positioning it as a powerful agent for holistic tissue regeneration. Matrixyl offers a more focused approach on rebuilding the extracellular matrix, making it a valuable component in applications targeting skin structure and firmness. Argireline operates through a non-genetic, neuromuscular pathway, offering a targeted solution for the reduction of dynamic wrinkles. For researchers and developers, a clear understanding of these differing mechanisms is crucial for the rational design of next-generation therapeutics and advanced skincare formulations.
Unveiling the Molecular Blueprint of GHK-Cu: A Comparative Guide to its Mechanism of Action
Introduction: The tripeptide GHK-Cu (glycyl-l-histidyl-l-lysine-copper) has emerged as a significant molecule in the field of regenerative medicine, lauded for its diverse physiological benefits, including wound healing, anti-inflammatory effects, and skin rejuvenation.[1][2] For researchers, scientists, and drug development professionals, a profound understanding of its mechanism of action is paramount for its therapeutic application. This guide provides a comparative analysis of GHK-Cu's performance against other alternatives, supported by experimental data. While definitive validation of its entire signaling network via knockout cell lines is an evolving area of research, existing studies, including those employing gene silencing techniques, offer substantial insights into its molecular pathways.
At its core, GHK-Cu's multifaceted effects are largely attributed to its remarkable ability to modulate the expression of a significant number of human genes, effectively resetting the cellular environment to a healthier state.[3][4][5] This broad-spectrum activity distinguishes it from many other molecules with more targeted actions.
Comparative Performance of GHK-Cu and Alternatives
GHK-Cu is often compared to other well-known agents in tissue regeneration and anti-aging, such as Matrixyl (Palmitoyl Pentapeptide-4), BPC-157, TB-500, and retinoids. Each of these molecules possesses distinct mechanisms and therapeutic targets.
| Compound | Primary Mechanism of Action | Key Biological Effects |
| GHK-Cu | Broad-spectrum gene expression modulation; interacts with multiple signaling pathways (TGF-β, NF-κB, p38 MAPK).[2][6] | Stimulates collagen and elastin synthesis, promotes wound healing, exerts anti-inflammatory and antioxidant effects.[1][2] |
| Matrixyl (Palmitoyl Pentapeptide-4) | Stimulates the synthesis of extracellular matrix components, particularly collagen.[7][8] | Reduces the appearance of fine lines and wrinkles.[9] |
| BPC-157 | Promotes tissue repair and angiogenesis; cytoprotective effects.[10][11] | Accelerates healing of various tissues, including skin, muscle, and tendons; possesses anti-inflammatory properties.[12][13] |
| TB-500 (Thymosin Beta-4) | Regulates actin polymerization, promoting cell migration and differentiation.[14] | Enhances wound healing, reduces inflammation, and promotes tissue regeneration.[15][16] |
| Retinoids (e.g., Retinoic Acid) | Binds to nuclear receptors to modulate gene transcription, affecting cell growth and differentiation. | Improves skin texture, reduces wrinkles, and treats acne. |
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing the efficacy of GHK-Cu with its alternatives.
Table 1: Comparison of GHK-Cu and Matrixyl 3000 on Wrinkle Reduction
| Treatment | Parameter | Result | p-value |
| GHK-Cu in nano-carriers | Wrinkle Volume Reduction vs. Matrixyl® 3000 | 31.6% greater reduction | p=0.004 |
| GHK-Cu in nano-carriers | Wrinkle Volume Reduction vs. Control Serum | 55.8% reduction | p<0.001 |
| GHK-Cu in nano-carriers | Wrinkle Depth Reduction vs. Control Serum | 32.8% reduction | p=0.012 |
Table 2: In Vitro Effects of GHK-Cu, BPC-157, and TB-500
| Compound | Assay | Cell Type | Key Findings |
| GHK-Cu | Collagen & Elastin Production | Human Dermal Fibroblasts | Increased collagen and elastin production.[1] |
| Cytokine Production (LPS-stimulated) | Inflammatory Cells | 40-70% reduction in TNF-alpha, IL-1beta, and IL-6.[3] | |
| BPC-157 | Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Enhanced proliferation.[12][13] |
| Wound Healing Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | Significantly promoted migration.[12][13] | |
| TB-500 | Cytokine Production | - | Reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[14] |
| Angiogenesis | - | Upregulates Vascular Endothelial Growth Factor (VEGF).[17] |
Signaling Pathways and Mechanistic Validation
GHK-Cu exerts its influence through several key signaling pathways that are central to cellular health and tissue regeneration. The primary pathways implicated are the Transforming Growth Factor-β (TGF-β), Nuclear Factor-kappa B (NF-κB), and p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways.
GHK-Cu's Impact on Key Signaling Pathways
Caption: GHK-Cu's modulation of key signaling pathways.
While knockout cell line studies specifically validating GHK-Cu's interaction with these pathways are not yet prevalent in published literature, a study on ulcerative colitis has utilized siRNA to silence STAT3, a key downstream effector in inflammatory signaling, providing evidence for GHK-Cu's mechanism.[18] This study demonstrated that the therapeutic effects of GHK-Cu were mediated through the SIRT1/STAT3 signaling pathway.[18]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for a hypothetical knockout cell line validation study and for an in vitro comparative analysis.
Hypothetical Protocol for Validating GHK-Cu's Mechanism using a TGF-β Receptor Knockout Cell Line
This protocol describes a general workflow for creating a knockout cell line to investigate the role of the TGF-β pathway in GHK-Cu's effects.
Caption: Experimental workflow for knockout cell line validation.
Methodology:
-
Cell Culture: Human Dermal Fibroblasts (HDFs) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
CRISPR-Cas9 Knockout:
-
sgRNAs targeting an early exon of the TGF-β receptor gene are designed and cloned into a Cas9 expression vector.
-
HDFs are transfected with the vector using a lipid-based transfection reagent.
-
Transfected cells are selected using an appropriate antibiotic.
-
Single-cell clones are isolated and expanded.
-
Genomic DNA is screened by PCR and Sanger sequencing to identify clones with frame-shift mutations.
-
Western blotting is performed to confirm the absence of the TGF-β receptor protein.
-
-
GHK-Cu Treatment: Wild-type and knockout HDFs are treated with varying concentrations of GHK-Cu (e.g., 1-100 nM) for 48-72 hours.
-
Analysis:
-
Collagen Synthesis: Measured using a Sirius Red collagen assay.
-
Gene Expression: Analyzed by qRT-PCR for collagen and other extracellular matrix genes.
-
Protocol for In Vitro Comparison of GHK-Cu and Matrixyl 3000
Methodology:
-
Cell Culture: Human Dermal Fibroblasts are seeded in 24-well plates and grown to 80% confluency.
-
Treatment: Cells are treated with GHK-Cu (10 nM) or Matrixyl 3000 (at a commercially recommended concentration) in serum-free media for 72 hours. A vehicle control is also included.
-
Collagen Assay: The cell culture supernatant is collected, and the amount of secreted collagen is quantified using a Sircol Collagen Assay kit.
-
Statistical Analysis: Data are analyzed using a one-way ANOVA with post-hoc tests to determine statistical significance between treatment groups.
Logical Relationship of GHK-Cu's Action
The pleiotropic effects of GHK-Cu can be understood as a hierarchical process, starting from gene modulation and cascading down to observable physiological outcomes.
Caption: Logical flow of GHK-Cu's mechanism of action.
Conclusion
GHK-Cu stands out as a potent regenerative molecule with a broad mechanism of action centered on the modulation of gene expression. This extensive genetic influence translates into the regulation of key signaling pathways, including TGF-β, NF-κB, and p38 MAPK, leading to a wide array of beneficial physiological outcomes. While direct validation of its entire mechanistic framework using knockout cell lines is a developing area of investigation, existing evidence, including gene silencing studies, strongly supports its proposed signaling interactions.
In comparison to more targeted molecules like Matrixyl, GHK-Cu offers a more comprehensive approach to tissue regeneration and anti-aging. For researchers and drug development professionals, GHK-Cu represents a compelling candidate for therapeutic applications where a multi-pronged approach to restoring cellular health is desired. Further research utilizing knockout and knockdown models will undoubtedly provide a more granular understanding of its complex and promising mechanism of action.
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. OBM Geriatrics | The Effect of the Human Plasma Molecule GHK-Cu on Stem Cell Actions and Expression of Relevant Genes [lidsen.com]
- 3. deltapeptides.com [deltapeptides.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. plulaboratories.com [plulaboratories.com]
- 8. cellbone.com [cellbone.com]
- 9. skincareanarchy.medium.com [skincareanarchy.medium.com]
- 10. Stable Gastric Pentadecapeptide BPC 157 and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptidesociety.org [peptidesociety.org]
- 12. Body protective compound-157 enhances alkali-burn wound healing in vivo and promotes proliferation, migration, and angiogenesis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Body protective compound-157 enhances alkali-burn wound healing in vivo and promotes proliferation, migration, and angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TB-500 Peptide | Healing & Flexibility [paragonsportsmedicine.com]
- 15. wolverinepeptides.co.uk [wolverinepeptides.co.uk]
- 16. medium.com [medium.com]
- 17. primelabpeptides.com [primelabpeptides.com]
- 18. Exploring the beneficial effects of GHK-Cu on an experimental model of colitis and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Topical GHK-Cu Formulations for Skin Regeneration
For researchers, scientists, and drug development professionals, the delivery of bioactive peptides like GHK-Cu into the skin is a critical factor determining their efficacy. This guide provides a side-by-side comparison of different topical formulations of GHK-Cu, supported by experimental data, to elucidate their performance in skin penetration and clinical effectiveness.
The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) complexed with copper (GHK-Cu) is a well-documented agent in skin regeneration and wound healing.[1] Its therapeutic effects are attributed to its ability to stimulate collagen and glycosaminoglycan synthesis, modulate metalloproteinases, and exert anti-inflammatory and antioxidant effects.[2][3] However, the hydrophilic nature of GHK-Cu poses a challenge for its effective delivery through the lipophilic stratum corneum.[4] Various formulations have been developed to enhance its penetration and bioavailability in the skin. This comparison focuses on the performance of conventional formulations like creams and serums against advanced delivery systems such as liposomes and nano-lipid carriers.
Comparative Efficacy of Topical GHK-Cu Formulations
Clinical studies have demonstrated the anti-aging benefits of topical GHK-Cu, with notable improvements in skin laxity, clarity, and the reduction of fine lines and wrinkles.[5] The choice of formulation significantly impacts the extent of these effects.
| Formulation Type | Comparator | Parameter | Result | Study Duration | Citation |
| GHK-Cu Cream | Vitamin C Cream | Collagen Production Improvement | 70% of subjects with GHK-Cu vs. 50% with Vitamin C | 1 month | [1][6] |
| GHK-Cu Cream | Retinoic Acid Cream | Collagen Production Improvement | 70% of subjects with GHK-Cu vs. 40% with Retinoic Acid | 1 month | [1][6] |
| GHK-Cu in Nano-lipid Carrier | Matrixyl® 3000 | Wrinkle Volume Reduction | 31.6% reduction with GHK-Cu | 8 weeks | [1] |
| GHK-Cu in Nano-lipid Carrier | Control Serum | Wrinkle Volume Reduction | 55.8% reduction with GHK-Cu | 8 weeks | [1] |
| GHK-Cu in Nano-lipid Carrier | Control Serum | Wrinkle Depth Reduction | 32.8% reduction with GHK-Cu | 8 weeks | [1] |
| GHK-Cu Cream | Placebo | Improvement in Skin Laxity, Clarity, and Appearance | Statistically significant improvement | 12 weeks | [5] |
| GHK-Cu Cream | Placebo | Reduction in Fine Lines and Wrinkle Depth | Statistically significant improvement | 12 weeks | [5] |
| GHK-Cu Cream | Placebo | Increase in Skin Density and Thickness | Statistically significant improvement | 4, 11 | |
| GHK-Cu Eye Cream | Placebo and Vitamin K Cream | Reduction in Lines and Wrinkles | GHK-Cu performed better than both controls | 12 weeks | [1] |
| GHK-Cu Eye Cream | Placebo and Vitamin K Cream | Improvement in Overall Appearance | GHK-Cu performed better than both controls | 12 weeks | [1] |
| GHK-Cu Eye Cream | Placebo and Vitamin K Cream | Increase in Skin Density and Thickness | GHK-Cu performed better than both controls | 12 weeks | [1] |
In Vitro Skin Permeation
The ability of a topical formulation to deliver its active ingredient through the skin barrier is a key determinant of its biological activity. In vitro studies using Franz diffusion cells are a standard method for assessing skin permeation. While direct comparative permeation data between different GHK-Cu formulations is limited in the publicly available literature, the principles of formulation science suggest that advanced delivery systems like liposomes and nano-carriers enhance the penetration of hydrophilic molecules like GHK-Cu compared to conventional creams or serums.[7][8] Liposomes, which are phospholipid vesicles, can encapsulate hydrophilic compounds and facilitate their transport across the stratum corneum.[8][9]
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the methodology for assessing the skin permeation of different GHK-Cu formulations.
1. Materials:
-
Franz diffusion cells
-
Excised human or animal skin membrane
-
The GHK-Cu formulations to be tested (e.g., cream, serum, liposomal formulation)
-
Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Magnetic stirrer
-
Water bath maintained at 32°C
-
High-Performance Liquid Chromatography (HPLC) system for GHK-Cu quantification
2. Method:
-
Membrane Preparation: Excised skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Cell Assembly: The receptor chamber is filled with PBS and continuously stirred to ensure sink conditions. The assembled cell is placed in a water bath to maintain a skin surface temperature of 32°C.
-
Formulation Application: A pre-defined amount of the GHK-Cu formulation is applied evenly to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals, an aliquot of the receptor solution is withdrawn and replaced with an equal volume of fresh PBS.
-
Quantification: The concentration of GHK-Cu in the collected samples is determined using a validated HPLC method.
-
Data Analysis: The cumulative amount of GHK-Cu permeated per unit area is plotted against time to determine the permeation profile and calculate the steady-state flux.
Quantification of GHK-Cu in Cosmetic Formulations by HPLC
Accurate quantification of GHK-Cu in various formulations is essential for both quality control and permeation studies.
1. Instrumentation:
-
HPLC system with a UV detector
-
Zwitterionic hydrophilic interaction liquid chromatography (ZIC-HILIC) column
2. Sample Preparation:
-
An accurately weighed amount of the cosmetic formulation is dissolved in a suitable solvent.
-
For complex matrices like creams, a sample clean-up step such as solid-phase extraction may be necessary to remove interfering substances.
-
The final solution is filtered through a 0.45 µm filter before injection into the HPLC system.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is typically used.
-
Flow Rate: A constant flow rate is maintained.
-
Detection: The UV detector is set to a wavelength where GHK-Cu exhibits maximum absorbance.
-
Quantification: A calibration curve is generated using standard solutions of GHK-Cu to quantify the concentration in the test samples.
Signaling Pathways and Experimental Workflows
The biological effects of GHK-Cu are mediated through its interaction with various cellular signaling pathways. The following diagrams illustrate a key signaling pathway influenced by GHK-Cu and a typical experimental workflow for its analysis.
Caption: GHK-Cu modulation of the TGF-β signaling pathway.
Caption: Workflow for comparing topical GHK-Cu formulations.
Conclusion
The evidence strongly suggests that the formulation of topical GHK-Cu is a critical determinant of its clinical efficacy. Advanced delivery systems, such as nano-lipid carriers, have shown superior performance in reducing wrinkles compared to both commercially available peptides and control serums.[1] While direct, side-by-side skin permeation data for a wide range of formulations is an area for further research, the existing clinical results indicate that enhancing the delivery of GHK-Cu through sophisticated formulation strategies translates to improved anti-aging outcomes. For drug development professionals, focusing on formulation optimization is a key step in harnessing the full potential of this regenerative peptide.
References
- 1. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptidesciences.com [peptidesciences.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. marciorubin.com.br [marciorubin.com.br]
- 7. Are We Ready to Measure Skin Permeation of Modern Antiaging GHK–Cu Tripeptide Encapsulated in Liposomes? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposomes as Carriers of GHK-Cu Tripeptide for Cosmetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Handling Prezatide Copper Acetate
For Immediate Implementation: This document provides essential safety protocols and logistical procedures for the handling and disposal of Prezatide Copper Acetate in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of all personnel and maintaining a secure research environment.
This compound is a chemical compound utilized in laboratory research.[1] Based on its safety data sheet, it is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Proper handling and disposal are therefore mandatory to mitigate these risks.
Personal Protective Equipment (PPE) and Engineering Controls
To ensure the safety of laboratory personnel, a combination of personal protective equipment and engineering controls must be employed when handling this compound.
| Control Type | Specific Requirement |
| Engineering Controls | Provide appropriate exhaust ventilation at places where dust is formed.[1] |
| Eye/Face Protection | Use a face shield and safety glasses.[1] Equipment must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Handle with gloves.[1] Gloves must be inspected prior to use.[1] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] |
| Skin and Body Protection | Wear a complete suit protecting against chemicals.[1] |
| Respiratory Protection | In case of insufficient ventilation, wear a suitable respiratory equipment. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.
-
Preparation : Before handling, ensure that the work area is clean and that all necessary PPE and spill control materials are readily available. The designated handling area should have appropriate exhaust ventilation.[1]
-
Handling :
-
In Case of Exposure :
-
Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1]
-
Skin : Wash off with soap and plenty of water. Consult a physician.[1]
-
Inhalation : If breathed in, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
Ingestion : If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2]
-
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Waste Disposal :
This comprehensive guide is intended to provide a framework for the safe handling and disposal of this compound. It is imperative that all researchers and laboratory personnel familiarize themselves with these procedures and the information contained in the Safety Data Sheet before working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
